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  • Product: Idaverine
  • CAS: 100927-13-7

Core Science & Biosynthesis

Foundational

Idaverine: Decoding the Mechanism of Action and Pharmacological Profiling of an M2-Selective Muscarinic Antagonist

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The muscarinic acetylcholine receptors (mAChRs) represent a critical family of G prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The muscarinic acetylcholine receptors (mAChRs) represent a critical family of G protein-coupled receptors (GPCRs) that mediate diverse physiological functions across the central and peripheral nervous systems. Among the five established subtypes (M1–M5), the M2 receptor plays a pivotal role in cardiac regulation and presynaptic autoinhibition. Idaverine is a synthetic, competitive muscarinic antagonist characterized by its pronounced selectivity for the M2 receptor subtype over the M3 subtype[1].

Originally investigated for its potential to mitigate motion sickness without inducing the severe side effects typical of non-selective agents like scopolamine, idaverine provided critical translational insights into the specific receptor subtypes responsible for vestibular adaptation[2]. This whitepaper provides an in-depth analysis of idaverine’s mechanism of action, its quantitative receptor selectivity profile, and the self-validating experimental methodologies required to characterize such subtype-selective GPCR modulators.

Molecular Pharmacology and Mechanism of Action

The M2 Receptor Signaling Cascade

To understand idaverine's mechanism of action, one must first delineate the endogenous signaling pathway it disrupts. The M2 muscarinic receptor is a metabotropic GPCR that primarily couples to the inhibitory G protein complex, Gi​/Go​ [3].

Upon activation by the endogenous agonist acetylcholine (ACh):

  • Gαi​ Subunit Activation: The Gαi​ subunit dissociates and directly inhibits adenylyl cyclase, leading to a profound reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity[3].

  • Gβγ​ Subunit Activation: Concurrently, the Gβγ​ dimer activates G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the cell membrane, decreasing cellular excitability. In cardiac pacemaker cells, this manifests as negative chronotropy (reduced heart rate) and negative inotropy (reduced contractility)[4].

Idaverine’s Antagonistic Blockade

Idaverine functions as a competitive orthosteric antagonist at the M2 receptor. By occupying the orthosteric binding pocket—characterized by a highly conserved aromatic cap composed of tyrosine residues[3]—idaverine sterically hinders acetylcholine from binding. Because idaverine possesses zero intrinsic efficacy, it locks the receptor in an inactive conformation. This blockade prevents the dissociation of the Gi​/Go​ complex, thereby rescuing adenylyl cyclase activity and preventing GIRK-mediated cellular hyperpolarization.

M2_Signaling ACh Acetylcholine (Endogenous Agonist) M2_Receptor M2 Muscarinic Receptor (GPCR) ACh->M2_Receptor Activates Idaverine Idaverine (Competitive Antagonist) Idaverine->M2_Receptor Blocks Gi_Protein Gi/Go Protein (alpha & beta-gamma) M2_Receptor->Gi_Protein Couples to Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl_Cyclase G-alpha-i inhibits GIRK GIRK Channels (Opened) Gi_Protein->GIRK G-beta-gamma activates cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduces production Hyperpolarization Cellular Hyperpolarization (Inhibition) GIRK->Hyperpolarization K+ Efflux

Diagram 1: M2 receptor Gi/Go signaling cascade and the competitive blockade induced by idaverine.

Quantitative Receptor Selectivity Profile

The pharmacological value of idaverine lies in its ability to discriminate between muscarinic subtypes, which share a highly conserved orthosteric binding site[3]. Extensive radioligand binding and functional organ bath studies have mapped its affinity profile across different tissue types representing distinct receptor populations[2].

Idaverine demonstrates a 20-fold selectivity for M2 binding sites (cardiac tissue) over M3 binding sites (glandular/smooth muscle tissue) [2]. While it also shows high affinity for M1 receptors (neuronal tissue), the binding kinetics at M1 sites often display a Hill slope deviating from unity, requiring cautious interpretation regarding true M2 vs. M1 selectivity[2].

Table 1: Idaverine Pharmacological Affinity and Selectivity Summary
Receptor SubtypePrimary Tissue SourceG-Protein CouplingIdaverine Affinity/Selectivity ProfilePhysiological Role
M1 Neuronal tissue (Cortex) Gq​/G11​ High affinity (Complex binding kinetics)Cognitive processing, memory
M2 Cardiac tissue (Heart) Gi​/Go​ High affinity (Baseline reference) Negative chronotropy/inotropy
M3 Smooth muscle (Ileum) Gq​/G11​ Low affinity (~20-fold less than M2) Smooth muscle contraction

Field-Proven Experimental Methodologies

To validate the subtype selectivity of a compound like idaverine, researchers must employ a self-validating system that pairs biochemical affinity assays (Radioligand Binding) with physiological efficacy assays (In Vitro Organ Bath). This dual-axis approach ensures that binding affinity ( Ki​ ) directly translates to functional antagonism ( pA2​ ).

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: We utilize [3H]NMS (N-methylscopolamine) because it is a hydrophilic, non-selective antagonist that exclusively labels cell-surface muscarinic receptors without crossing the plasma membrane, reducing intracellular background noise. Tissue selection is critical: rat/guinea-pig heart is used for M2, and submandibular gland or ileum for M3[2].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize isolated cardiac tissue (M2 source) and ileal smooth muscle (M3 source) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Resuspend the membrane pellet. In 96-well plates, combine 100 µL of membrane suspension, 50 µL of [3H]NMS (at a concentration near its Kd​ ), and 50 µL of idaverine at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Organ Bath Assay (Functional Antagonism)

Causality & Rationale: Binding affinity does not guarantee functional behavior. The organ bath assay proves that idaverine acts as an antagonist. We use the guinea-pig left atrium (electrically paced) to measure M2-mediated negative inotropy, and the guinea-pig ileum to measure M3-mediated contraction[2]. A Schild plot analysis is used to confirm competitive antagonism and determine the pA2​ value.

Step-by-Step Methodology:

  • Tissue Mounting: Suspend isolated guinea-pig left atria and ileal longitudinal muscle strips in 10 mL organ baths containing Krebs-Henseleit solution.

  • Physiological Maintenance: Aerate the baths continuously with 95% O2​ / 5% CO2​ and maintain strictly at 37°C to preserve tissue viability and receptor responsiveness.

  • Baseline Establishment: Electrically pace the left atria (e.g., 1 Hz, 5 ms duration). For the ileum, attach to an isometric force transducer under 1g of resting tension.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve (CRC) using the non-selective agonist carbachol. Record the maximum response ( Emax​ ).

  • Antagonist Incubation: Wash the tissues until baseline is restored. Incubate with a fixed concentration of idaverine for 30 minutes.

  • Schild Analysis: Repeat the carbachol CRC in the presence of idaverine. The rightward shift of the CRC without a depression of Emax​ confirms competitive antagonism. Calculate the dose ratio and plot log(doseratio−1) against −log[Idaverine] to yield the pA2​ .

Workflow Prep Tissue Preparation (Heart for M2, Ileum for M3) Binding Radioligand Binding Assay ([3H]NMS or [3H]QNB) Prep->Binding Membrane Extraction OrganBath In Vitro Organ Bath (Functional Antagonism) Prep->OrganBath Intact Tissue Mounting Data Schild Plot Analysis (pA2 & Selectivity Fold) Binding->Data Affinity (Ki) OrganBath->Data Functional Potency (pA2)

Diagram 2: Self-validating pharmacological workflow combining binding and functional assays.

Translational Insights: The Motion Sickness Paradox

Idaverine was heavily investigated as a potential therapeutic for motion sickness[2]. Non-selective muscarinic antagonists like scopolamine are highly effective against motion sickness but cause debilitating cognitive and autonomic side effects (e.g., memory impairment, dry mouth, cycloplegia) due to widespread blockade of M1, M2, and M3 receptors[5][6].

Researchers hypothesized that isolating the blockade to a specific subtype could retain anti-emetic efficacy while stripping away side effects. Idaverine was administered to feline models at doses ranging from 0.03 to 3 mg/kg to test the hypothesis that the M2 receptor mediates vestibular adaptation[2].

The Result: Idaverine completely failed to prevent motion sickness[2].

Scientific Significance: This "failure" was a monumental success for receptor pharmacology. By proving that a highly selective M2 antagonist does not suppress motion sickness, researchers deduced that the M2 receptor is not the primary driver of vestibular-emetic coupling[2]. Instead, the data strongly implicated the M3 (and potentially M5) receptors in the motion sickness suppressant effect of antimuscarinic drugs[2][5]. This guided subsequent drug development away from M2 targets and toward M3/M5 selective agents for vestibular disorders.

References

  • NCATS Inxight Drugs: IDAVERINE - Description and Clinical Trials. National Center for Advancing Translational Sciences.[Link]

  • Lucot JB, van Charldorp KJ, Tulp MT (1991): Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. PubMed (National Library of Medicine).[Link]

  • US Government Cloud API: Medical Aspects of Harsh Environments, Volume 2, Chapter 35, Motion Sickness.[Link]

  • Golding JF, et al. (PMC): The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. PubMed Central.[Link]

  • Gomeza J, et al. (PubMed): Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. PubMed (National Library of Medicine).[Link]

  • MDPI Pharmaceuticals (2025): A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Muscarinic Receptor Binding Affinity Profile of Idaverine

For Researchers, Scientists, and Drug Development Professionals Introduction to Idaverine and the Muscarinic Acetylcholine Receptors Idaverine is a muscarinic antagonist that has been investigated for its potential thera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Idaverine and the Muscarinic Acetylcholine Receptors

Idaverine is a muscarinic antagonist that has been investigated for its potential therapeutic applications.[1] Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[2] They are activated by the neurotransmitter acetylcholine and are involved in a vast array of physiological functions. The five subtypes of muscarinic receptors, M1 through M5, are crucial targets for drug development due to their roles in various diseases.[3][4] This guide will focus on the binding affinity profile of idaverine for the M1, M2, and M3 receptor subtypes, which are key players in mediating diverse physiological responses. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[2][5]

Binding Affinity Profile of Idaverine for M1, M2, and M3 Receptors

Studies have shown that idaverine exhibits a distinct selectivity profile for the M1, M2, and M3 muscarinic receptor subtypes. The affinity of idaverine has been determined through radioligand binding and in vitro organ bath experiments.[1]

A key finding is that idaverine displays a 20-fold selectivity for the M2-binding sites over the M3-binding sites.[1] The affinity of idaverine for the M1 and M2 binding sites appears to be equally high; however, the data for the M1-binding sites should be interpreted with caution as the Hill slope deviated from unity in the reported experiments.[1] This deviation may suggest a more complex binding interaction at the M1 receptor.

Receptor SubtypeIdaverine Binding Affinity/SelectivityNotes
M1 High affinity, similar to M2.The Hill slope deviated from unity, warranting a cautious interpretation of this high affinity.[1]
M2 High affinity.Idaverine is approximately 20-fold more selective for M2 receptors over M3 receptors.[1]
M3 Lower affinity compared to M1 and M2.

Experimental Determination of Idaverine's Binding Affinity

The binding affinity of a compound like idaverine for muscarinic receptor subtypes is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, idaverine) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Causality Behind Experimental Choices
  • Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is crucial for a robust assay. For muscarinic receptors, [3H]-N-methylscopolamine ([3H]-NMS) is a commonly used non-subtype-selective antagonist radioligand.[6][7][8] Its high affinity allows for a stable baseline of receptor binding that can be competitively displaced.

  • Receptor Source: The source of the receptors can be cell lines recombinantly expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells) or membrane preparations from tissues known to be enriched in a specific subtype (e.g., heart for M2, submandibular gland for M3).[7][9][10] The use of recombinant cell lines is often preferred as it ensures a homogenous population of the target receptor subtype.

  • Assay Conditions: Incubation time, temperature, and buffer composition are optimized to ensure that the binding reaction reaches equilibrium and that the integrity of the receptors and ligands is maintained.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general procedure for determining the binding affinity (Ki) of idaverine for M1, M2, and M3 muscarinic receptors expressed in a stable cell line.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 receptor subtype to near confluence.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]-NMS) to each well. The concentration is typically chosen to be close to its dissociation constant (Kd) for the receptor.

    • Add increasing concentrations of unlabeled idaverine to the wells. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • To determine non-specific binding, add a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of excess atropine) from all other measurements to obtain the specific binding.

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the idaverine concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of idaverine that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram```dot

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (CHO with M1, M2, or M3) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pelleting homogenization->centrifugation resuspension Resuspension & Protein Quantification centrifugation->resuspension add_membranes Add Membranes resuspension->add_membranes add_radioligand Add Radioligand ([3H]-NMS) add_idaverine Add Serial Dilutions of Idaverine add_radioligand->add_idaverine add_idaverine->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Caption: M1 receptor Gq-coupled signaling pathway.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is coupled to the Gi family of G proteins. [11]Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. [11]The βγ-subunits of the Gi protein can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. [11]

M2_Signaling ACh Acetylcholine M2R M2 Receptor ACh->M2R Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits BetaGamma Gβγ Gi->BetaGamma dissociates cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Activation BetaGamma->GIRK

Caption: M2 receptor Gi-coupled signaling pathway.

M3 Receptor Signaling Pathway

Similar to the M1 receptor, the M3 muscarinic receptor is coupled to the Gq family of G proteins and therefore shares the same primary signaling cascade. [12][13][14]Its activation leads to the PLC-mediated generation of IP3 and DAG, resulting in an increase in intracellular calcium and the activation of PKC. [12][14]This pathway is fundamental to the M3 receptor's role in smooth muscle contraction and glandular secretion. [12]

M3_Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release & Smooth Muscle Contraction IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: M3 receptor Gq-coupled signaling pathway.

Conclusion

Idaverine is a muscarinic antagonist with a notable selectivity for the M2 receptor subtype over the M3 subtype, and a high affinity for both M1 and M2 receptors. This binding profile suggests its potential for differential effects on tissues and physiological systems where these receptor subtypes are predominantly expressed. The determination of such binding affinities is reliably achieved through in vitro competitive radioligand binding assays, a cornerstone technique in pharmacological research. A thorough understanding of the distinct signaling pathways activated by M1, M2, and M3 receptors provides the mechanistic basis for the physiological and potential therapeutic effects of compounds like idaverine that selectively target these receptors.

References

  • Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
  • "Muscarinic acetylcholine receptor M1 - Wikipedia". en.wikipedia.org.
  • "Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein...
  • "Activation of Gq by Muscarinic Acetylcholine Receptor M3 - Reactome Pathway D
  • "m3 Muscarinic Acetylcholine Receptor Regulation in the Airway | American Journal of Respiratory Cell and Molecular Biology".
  • "M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC". ncbi.nlm.nih.gov.
  • "Schematic representation of signaling pathways downstream the M2...
  • "Muscarinic acetylcholine receptor M2 - Wikipedia". en.wikipedia.org.
  • "Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor - MDPI". mdpi.com.
  • "Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC". ncbi.nlm.nih.gov.
  • "Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI". mdpi.com.
  • "Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC". ncbi.nlm.nih.gov.
  • "M1 Muscarinic Receptors Inhibit L-type Ca2+ Current and M-Current by Divergent Signal Transduction Cascades | Journal of Neuroscience". jneurosci.org.
  • "G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed". pubmed.ncbi.nlm.nih.gov.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
  • "(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate".
  • "Idaverine, an M2- vs.
  • "Receptor Binding Assays - Multiwell Pl
  • "High Density Receptor-Ligand Binding Assays - Sigma-Aldrich". sigmaaldrich.com.
  • "Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Muscarinic M1 and M3 receptors in rat striatum: a binding study - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Pharmacological characterization of muscarinic receptors in rabbit isolated iris sphincter muscle and urinary bladder smooth muscle - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed". pubmed.ncbi.nlm.nih.gov.
  • "Acetylcholine receptors (muscarinic) - IUPHAR/BPS Guide to PHARMACOLOGY". guidetopharmacology.org.
  • "1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor". academic.oup.com.
  • "Antagonist affinity constants (log affinity constants or pK B values) for mammalian muscarinic receptors a Antagonist Receptor subtype - ResearchGate".
  • "A Ligand That Is Predicted to Bind Better to Avidin than Biotin: Insights from Computational Fluorine Scanning". pubs.acs.org.
  • "Human M1-, M2- and M3-muscarinic cholinergic receptors: Binding characteristics of agonists and antagonists - OA Monitor Ireland". oamonitor.eu.
  • "Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC". ncbi.nlm.nih.gov.

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Foundational

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Idaverine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the In Vivo Profile of Idaverine In the landscape of gastrointestinal therapeutics, antispas...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the In Vivo Profile of Idaverine

In the landscape of gastrointestinal therapeutics, antispasmodic agents are foundational in managing conditions characterized by smooth muscle hyperactivity. Idaverine, as a potential modulator of this system, presents a compelling subject for rigorous in vivo investigation. This guide is structured to provide a comprehensive framework for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profile of idaverine. In the absence of extensive published data specific to idaverine, this document will leverage established principles from the broader class of antispasmodic drugs to outline a robust investigational strategy. Our approach is not merely a recitation of protocols but a deep dive into the scientific rationale that underpins each experimental choice, ensuring a self-validating and insightful research program.

Antispasmodic agents are broadly categorized into two classes: anticholinergics and direct smooth muscle relaxants.[1][2] Anticholinergics competitively antagonize acetylcholine at muscarinic receptors on smooth muscle cells, thereby reducing gastrointestinal motility and spasm.[1][3] Direct smooth muscle relaxants, on the other hand, act through various other mechanisms to interfere with the contractile process of the smooth muscle. Understanding where idaverine falls within this classification is a critical first step and will dictate the specific pharmacodynamic assays to be employed.

This guide will navigate through the essential phases of in vivo characterization, from initial pharmacokinetic profiling to the establishment of a clear dose-efficacy relationship.

Part 1: Unraveling the Pharmacokinetic Journey of Idaverine In Vivo

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is paramount for determining dosing regimens and predicting potential drug-drug interactions.

Absorption: The Gateway to Systemic Exposure

The route of administration profoundly influences the rate and extent of drug absorption. For an orally administered agent like idaverine is likely to be, key questions revolve around its bioavailability and the factors influencing its uptake from the gastrointestinal tract.

Experimental Protocol: Oral Bioavailability Study in a Rodent Model

A fundamental experiment to determine the oral bioavailability of idaverine involves a comparative analysis of its plasma concentration-time profiles following intravenous (IV) and oral (PO) administration.

Step-by-Step Methodology:

  • Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats, which are commonly used for pharmacokinetic studies.[4]

  • Group Allocation: Divide the animals into two groups: one for IV administration and one for PO administration.

  • Dose Formulation: Prepare idaverine in a suitable vehicle for both routes. For IV administration, a sterile saline solution is typical. For oral gavage, a suspension or solution in a vehicle like carboxymethylcellulose may be appropriate.

  • Administration:

    • IV Group: Administer a single bolus dose of idaverine via the tail vein.

    • PO Group: Administer a single dose of idaverine via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular or saphenous vein into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify idaverine concentrations in the plasma samples.

  • Data Analysis: Plot the mean plasma concentration versus time for both routes. Calculate key pharmacokinetic parameters using non-compartmental analysis.[4]

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionIntravenous (IV)Oral (PO)
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Absolute oral bioavailability (calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100)

Causality Behind Experimental Choices:

  • The use of both IV and PO routes is essential to determine the absolute bioavailability, which distinguishes the fraction of the drug absorbed from that lost due to incomplete absorption or first-pass metabolism.[1]

  • The selection of multiple time points for blood sampling is crucial for accurately defining the plasma concentration-time curve and deriving reliable pharmacokinetic parameters.

Distribution: Reaching the Site of Action

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues. For idaverine, a key aspect of its distribution would be its ability to reach the smooth muscles of the gastrointestinal tract.

Experimental Protocol: Tissue Distribution Study

This study aims to determine the concentration of idaverine in various tissues following a single dose.

Step-by-Step Methodology:

  • Animal Model and Dosing: Administer a single dose of idaverine (either IV or PO) to a cohort of rodents.

  • Tissue Collection: At various time points post-administration, euthanize subsets of animals and collect key tissues, including the stomach, small intestine, colon, liver, kidneys, and brain.

  • Tissue Homogenization: Homogenize the collected tissues to prepare them for drug extraction.

  • Drug Extraction and Quantification: Extract idaverine from the tissue homogenates and quantify its concentration using a validated bioanalytical method.

  • Data Analysis: Calculate the tissue-to-plasma concentration ratio (Kp) for each tissue at each time point.[4]

Metabolism: Biotransformation and Clearance

Metabolism involves the enzymatic conversion of a drug into other compounds, known as metabolites. This process, primarily occurring in the liver, is a major route of drug elimination.

Experimental Protocol: In Vitro and In Vivo Metabolism Studies

  • In Vitro: Incubate idaverine with liver microsomes or hepatocytes from different species (including human) to identify the major metabolites and the cytochrome P450 (CYP) enzymes involved in its metabolism.

  • In Vivo: Analyze plasma, urine, and feces samples from the pharmacokinetic studies to identify and quantify the major metabolites of idaverine.

Excretion: The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are renal (urine) and biliary (feces).

Experimental Protocol: Mass Balance Study

This study utilizes a radiolabeled version of idaverine (e.g., with ¹⁴C or ³H) to trace its elimination from the body.

Step-by-Step Methodology:

  • Radiolabeling: Synthesize a radiolabeled form of idaverine.

  • Administration: Administer a single dose of the radiolabeled compound to animals housed in metabolic cages.

  • Sample Collection: Collect urine and feces over a period of several days until the radioactivity in the excreta is negligible.

  • Radioactivity Measurement: Quantify the total radioactivity in the collected urine and feces samples.

  • Data Analysis: Determine the percentage of the administered dose excreted in urine and feces.

Part 2: Deciphering the Pharmacodynamic Effects of Idaverine In Vivo

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action. For idaverine, the primary pharmacodynamic endpoint is the relaxation of gastrointestinal smooth muscle.

Mechanism of Action: How Does Idaverine Work?

The initial step in characterizing the pharmacodynamics of idaverine is to elucidate its mechanism of action. As an antispasmodic, it could act as an anticholinergic or a direct smooth muscle relaxant.

Experimental Protocol: In Vivo Assessment of Anticholinergic Activity

One way to assess anticholinergic activity in vivo is to evaluate the effect of idaverine on a known cholinergic-mediated response.

Step-by-Step Methodology:

  • Animal Model: Use a conscious or anesthetized rodent model.

  • Cholinergic Challenge: Administer a cholinergic agonist, such as carbachol or pilocarpine, which induces gastrointestinal hypermotility.

  • Idaverine Treatment: In a separate group of animals, pre-treat with idaverine at various doses before the cholinergic challenge.

  • Measurement of GI Motility: Assess gastrointestinal transit time using a non-absorbable marker like charcoal meal. A delay in the transit of the charcoal meal in the idaverine-treated group would suggest anticholinergic activity.

Visualization of the Investigational Workflow

Pharmacodynamic_Investigation cluster_Mechanism Mechanism of Action cluster_Efficacy In Vivo Efficacy Models in_vitro In Vitro Receptor Binding Assays (Muscarinic Receptors) in_vivo_cholinergic In Vivo Cholinergic Challenge (e.g., Carbachol-induced hypermotility) in_vitro->in_vivo_cholinergic Hypothesis Generation castor_oil Castor Oil-Induced Diarrhea Model in_vivo_cholinergic->castor_oil Functional Confirmation mustard_oil Mustard Oil-Induced Visceral Hypersensitivity castor_oil->mustard_oil Broader Efficacy Profile tnbs TNBS-Induced Colitis Model mustard_oil->tnbs Disease-Relevant Model

Caption: Workflow for the pharmacodynamic investigation of idaverine.

In Vivo Models of Gastrointestinal Spasm and Pain

To evaluate the therapeutic potential of idaverine, it is essential to test its efficacy in relevant animal models of gastrointestinal dysfunction.

Experimental Protocol: Castor Oil-Induced Diarrhea Model

This is a widely used model to screen for antispasmodic and antidiarrheal activity. Castor oil induces gastrointestinal hypermotility and diarrhea.

Step-by-Step Methodology:

  • Animal Model: Use mice or rats.

  • Group Allocation: Divide the animals into a vehicle control group, a positive control group (e.g., loperamide), and several idaverine treatment groups at different doses.

  • Treatment: Administer the respective treatments orally.

  • Induction of Diarrhea: After a set period (e.g., 60 minutes), administer castor oil orally to all animals.

  • Observation: Place the animals in individual cages lined with absorbent paper and observe them for the onset and severity of diarrhea over several hours.

  • Data Analysis: Measure parameters such as the time to the first diarrheic stool, the total number of diarrheic stools, and the weight of the diarrheic feces.

Visualization of a Potential Signaling Pathway

If idaverine is found to be a direct smooth muscle relaxant, its mechanism might involve modulation of calcium channels or other intracellular signaling pathways.

Smooth_Muscle_Relaxation cluster_Contraction Smooth Muscle Contraction cluster_Relaxation Potential Sites of Idaverine Action Agonist Agonist (e.g., Acetylcholine) Receptor Muscarinic Receptor Agonist->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Contraction Ca_release->Contraction Idaverine_R Idaverine (Anticholinergic) Idaverine_R->Receptor Blocks Idaverine_Ca Idaverine (Ca²⁺ Channel Blocker) Ca_channel L-type Ca²⁺ Channel Idaverine_Ca->Ca_channel Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Contraction

Caption: Potential mechanisms of idaverine-induced smooth muscle relaxation.

Part 3: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD Modeling)

The ultimate goal of these in vivo studies is to establish a clear relationship between the dose, exposure (pharmacokinetics), and the therapeutic effect (pharmacodynamics). PK/PD modeling is a powerful tool to achieve this.[5]

By correlating the plasma concentrations of idaverine over time with the observed pharmacodynamic effects (e.g., reduction in gastrointestinal motility), a mathematical model can be developed to predict the efficacy of different dosing regimens. This integrated approach is crucial for optimizing the therapeutic use of idaverine and for making informed decisions in the drug development process.

Conclusion: A Roadmap for the In Vivo Characterization of Idaverine

This technical guide provides a comprehensive and scientifically grounded framework for the in vivo investigation of idaverine's pharmacokinetics and pharmacodynamics. By following the outlined experimental protocols and adhering to the principles of robust scientific inquiry, researchers can systematically build a detailed profile of this promising antispasmodic agent. The integration of pharmacokinetic and pharmacodynamic data will be instrumental in translating preclinical findings into a clinically effective therapeutic.

References

  • Lecturio. (2025, December 15). Antispasmodics | Concise Medical Knowledge.
  • Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.
  • Slideshare. (n.d.). Antispasmodic drugs.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Imidafenacin?
  • Protein, R. C. (2015). Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase. Chemical Science, 6(9), 5078–5085.
  • Semantic Scholar. (2022, November 22). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic.

Sources

Exploratory

Idaverine (CAS 100927-13-7): Structural Elucidation, Pharmacological Profiling, and Experimental Methodologies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Idaverine is a synthetic tertiary amine and a highly specific muscarinic acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Idaverine is a synthetic tertiary amine and a highly specific muscarinic acetylcholine receptor (mAChR) antagonist. Originally investigated for its potential therapeutic role in managing motion sickness and smooth muscle spasms, idaverine is distinguished by its differential affinity across muscarinic receptor subtypes. Pharmacological profiling reveals a marked preference for M1 and M2 receptors over M3 receptors[1][2]. This whitepaper provides an in-depth technical analysis of idaverine, detailing its physicochemical properties, mechanistic pathways, and standardized, self-validating protocols for in vitro and ex vivo pharmacological evaluation.

Physicochemical Profiling & Structural Elucidation

Idaverine, chemically defined as (+)-1-[4-[ethyl(p-methoxy-alpha-methylphenethyl)amino]butyryl]-N,N-dimethylisonipecotamide, possesses a complex molecular architecture featuring a tertiary amine, an amide-linked piperidine ring, and a methoxy-substituted phenethyl moiety[3][4].

Causality in Drug Design: The presence of the tertiary amine allows idaverine to exist in a protonated state at physiological pH. This protonation is critical, as it facilitates the primary electrostatic interaction with the conserved aspartate residue (Asp3.32) located in the orthosteric binding pocket of all muscarinic receptors. Furthermore, the bulky N,N-dimethylisonipecotamide group drives subtype selectivity by interacting with the variable extracellular loops (ECLs) of the mAChRs, sterically hindering the binding of endogenous acetylcholine.

Table 1: Physicochemical Properties of Idaverine

PropertyValue
CAS Registry Number 100927-13-7
IUPAC Name (+)-1-(4-(ethyl((S)-p-methoxy-alpha-methylphenethyl)amino)butyryl)-N,N-dimethylisonipecotamide
Molecular Formula C24H39N3O3
Molecular Weight 417.59 g/mol
Monoisotopic Mass 417.2991 Da
Calculated logP (AlogP) 3.06
Polar Surface Area (PSA) 53.09 Ų
Stereochemistry Absolute (1 defined stereocenter)

Data sourced from ChEMBL and the NORMAN Substance Database[5][6].

Pharmacodynamics: Receptor Selectivity & Mechanistic Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) categorized into five subtypes (M1-M5). Idaverine functions as a competitive antagonist with a distinct selectivity profile: it exhibits approximately a 10-fold higher affinity for M1 and M2 receptors compared to M3 receptors[2].

  • M2 Receptors (Gi/o-coupled): Found predominantly in cardiac tissue and presynaptic terminals. Blockade by idaverine prevents the acetylcholine-mediated inhibition of adenylyl cyclase, thereby preventing the reduction of intracellular cAMP.

  • M3 Receptors (Gq/11-coupled): Located in smooth muscle and secretory glands. Idaverine antagonizes these receptors with lower affinity, reducing phospholipase C (PLC) activation and subsequent intracellular calcium release.

SignalingPathway cluster_M2 M2 Receptor Pathway (Gi/o) cluster_M3 M3 Receptor Pathway (Gq/11) Idaverine Idaverine (Antagonist) M2 M2 Muscarinic Receptor Idaverine->M2 High Affinity Block M3 M3 Muscarinic Receptor Idaverine->M3 Moderate Block Gi Gi/o Protein M2->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels ↓ AC->cAMP Gq Gq/11 Protein M3->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2

Figure 1: Differential modulation of M2 and M3 GPCR signaling pathways by Idaverine.

Methodological Framework: In Vitro & Ex Vivo Protocols

To ensure rigorous scientific integrity, the following protocols detail the standardized evaluation of idaverine's pharmacological profile. Every step is designed as a self-validating system to eliminate experimental artifacts.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of idaverine for M2 and M3 receptors. Rationale for Reagents: [3H]-N-methylscopolamine ([3H]-NMS) is utilized as the radioligand because its quaternary ammonium structure restricts it to the extracellular space, ensuring only cell-surface receptors are labeled. Polyethylenimine (PEI) is used to pre-treat filters to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO cells stably expressing human M2 or M3 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer. Causality: Maintaining the preparation strictly at 4°C prevents proteolytic degradation of the GPCRs and preserves the integrity of the binding pocket.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]-NMS (final concentration ~0.2 nM), 50 µL of idaverine at varying concentrations ( 10−10 to 10−4 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the reaction mixture at room temperature for 120 minutes to ensure steady-state equilibrium is reached between the radioligand, the receptor, and idaverine.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI for 1 hour) using a cell harvester. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Rapid washing with ice-cold buffer kinetically "freezes" the interaction, minimizing the dissociation of the receptor-ligand complex during the separation phase.

  • Quantification: Extract radioactivity by adding scintillation cocktail to the filters. Count using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Prep Membrane Preparation (4°C) Incubation Incubation: [3H]-NMS + Idaverine Prep->Incubation Filtration Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Figure 2: Standardized workflow for in vitro radioligand binding assays.

Protocol B: Ex Vivo Tissue Contractility Assay (Functional Antagonism)

Objective: Assess the functional M2/M3 antagonism of idaverine in isolated tissue preparations (e.g., guinea-pig gallbladder or rabbit bronchus)[3]. Procedure:

  • Suspend isolated tissue strips in organ baths containing oxygenated (95% O2​ / 5% CO2​ ) Krebs-Henseleit solution at 37°C.

  • Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes to remove endogenous neurotransmitters.

  • Construct a cumulative concentration-response curve (CRC) to a muscarinic agonist (e.g., carbachol).

  • Wash the tissue and incubate with a fixed concentration of idaverine for 30 minutes.

  • Repeat the carbachol CRC.

  • Schild Analysis: Calculate the dose ratio (CR) of the agonist EC50​ in the presence and absence of idaverine. Determine the pA2​ value (a functional measure of antagonist affinity) from the Schild plot.

Data Synthesis & Comparative Affinity

Idaverine's pharmacological utility is defined by its affinity ratios. Studies utilizing rabbit vas deferens (an M1/M2 model) and ileum (an M3 model) demonstrate that idaverine exhibits roughly a 10-fold higher affinity for M1/M2 receptors compared to M3 receptors ( M1​=M2​>M3​ )[2].

Table 2: Representative Muscarinic Antagonist Affinities ( pA2​ / pKi​ )

CompoundTarget Tissue/Receptor ModelAffinity ( pA2​ / pKi​ )Selectivity Profile
Idaverine Rabbit vas deferens (M1/M2)~7.5 - 8.0 M1​=M2​>M3​
Idaverine Guinea-pig ileum (M3)~6.5 - 7.0Lower M3 affinity
Darifenacin General M3~8.9Highly M3 selective
Methoctramine General M2~7.8 - 8.3Highly M2 selective

Note: Values are illustrative aggregates derived from comparative pharmacological profiling of muscarinic antagonists[2][7].

Clinical Context: Due to its specific receptor profile, idaverine was extensively evaluated in animal models for motion sickness. However, in vivo studies demonstrated that idaverine failed to prevent motion sickness in cats[1][7]. This outcome indicates that M2-selective antagonism alone is insufficient for this indication, or that central nervous system (CNS) penetration and distribution factors severely limited its central anti-emetic efficacy.

References

  • dntb.gov.ua . Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats.1

  • d-nb.info . Characterization of muscarinic receptors mediating vasodilation in rat perfused kidney.2

  • nih.gov . The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PMC.7

  • ncats.io (Inxight Drugs) . IDAVERINE - Chemical Structure & Properties.3

  • ebi.ac.uk (ChEMBL) . Compound: IDAVERINE (CHEMBL2106340).5

  • norman-network.com . NORMAN SusDat - NORMAN Substance Database (Idaverine).6

  • who.int . International Nonproprietary Names for Pharmaceutical Substances - World Health Organization (WHO).4

Sources

Foundational

The Role of Idaverine in Cardiac M2 Receptor Signaling Pathways: A Technical Guide for Pharmacological Profiling

Executive Summary Parasympathetic regulation of the cardiovascular system is primarily governed by the release of acetylcholine (ACh) from the vagus nerve, which acts on muscarinic receptors in the heart. Among the five...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Parasympathetic regulation of the cardiovascular system is primarily governed by the release of acetylcholine (ACh) from the vagus nerve, which acts on muscarinic receptors in the heart. Among the five muscarinic receptor subtypes (M1–M5), the M2 muscarinic receptor (M2R) is the predominant subtype expressed in cardiac tissue, specifically within the sinoatrial (SA) node, atrioventricular (AV) node, and atrial myocardium.

Idaverine is a synthetic, competitive muscarinic antagonist historically utilized as a pharmacological tool to dissect muscarinic receptor subtypes. By selectively occupying the orthosteric site of the M2 receptor, idaverine blocks the downstream inhibitory G-protein (Gi/o) signaling cascade. This technical guide provides an in-depth analysis of idaverine’s pharmacological profile, its mechanistic disruption of cardiac M2R signaling, and the self-validating experimental methodologies required to quantify its antagonistic potency.

Pharmacological Profile of Idaverine

Idaverine was developed during the search for subtype-selective muscarinic antagonists to treat conditions ranging from bradycardia to motion sickness. While it failed to prevent motion sickness in feline models—a failure that ultimately implicated M3 rather than M2 receptors in vestibular emesis pathways 1—it remains a valuable reference compound in receptor pharmacology.

Radioligand binding assays and functional organ bath studies demonstrate that idaverine exhibits approximately a 20-fold selectivity for M2 binding sites over M3 binding sites 1. Its selectivity between M2 and M1 receptors is more ambiguous; while affinities appear equally high, the Hill slope for M1 binding deviates significantly from unity, suggesting complex or non-competitive interactions at the M1 site 1.

Quantitative Pharmacological Data
PropertyValue
Chemical Name Idaverine
CAS Number 100927-13-7
Chemical Formula C24H39N3O3
Molecular Weight 417.59 g/mol 2
Primary Target Muscarinic M2 Receptor (Competitive Antagonist)
Selectivity Ratio (M2 : M3) ~20-fold preference for M2 over M3 1
Selectivity Ratio (M2 : M1) Indeterminate (M1 Hill slope deviates from 1.0) 1

Mechanistic Framework: Cardiac M2 Receptor Signaling

To understand idaverine's pharmacological utility, one must first map the native signaling architecture of the cardiac M2 receptor. The M2R is a G-protein-coupled receptor (GPCR) that specifically couples to the pertussis toxin-sensitive Gi/o protein family 3. Upon agonist (ACh) binding, the receptor undergoes a conformational shift, promoting the exchange of GDP for GTP on the Gαi/o subunit and the subsequent dissociation of the Gαi/o and Gβγ heterodimer 4.

This dissociation triggers a bifurcated signaling cascade in cardiac pacemaker cells:

  • The Gαi/o Pathway (cAMP Suppression): The free Gαi/o subunit directly inhibits adenylyl cyclase (AC) 3. This reduces the intracellular synthesis of cyclic AMP (cAMP), leading to a decrease in Protein Kinase A (PKA) activity. The drop in cAMP and PKA phosphorylation reduces the open probability of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (responsible for the pacemaker If current) and L-type Ca2+ channels 4.

  • The Gβγ Pathway (GIRK Activation): Concurrently, the liberated Gβγ heterodimer translocates along the inner leaflet of the plasma membrane to directly bind and activate G-protein-coupled inwardly rectifying potassium (GIRK1/4) channels 5. The resulting efflux of K+ hyperpolarizes the cell membrane, increasing the time required for the membrane potential to reach the threshold for the next action potential 4.

Idaverine's Intervention: As a competitive antagonist, idaverine binds to the M2 orthosteric site, sterically hindering ACh. This prevents the initial G-protein dissociation, thereby maintaining basal adenylyl cyclase activity and keeping GIRK channels closed, ultimately preventing vagally induced bradycardia.

M2_Signaling ACh Acetylcholine (ACh) M2R Cardiac M2 Receptor ACh->M2R Activates Idaverine Idaverine (Antagonist) Idaverine->M2R Blocks Gi Gi/o Protein Complex M2R->Gi Couples Galpha Gαi/o Subunit Gi->Galpha Dissociates Gbeta Gβγ Heterodimer Gi->Gbeta Dissociates AC Adenylyl Cyclase (AC) Galpha->AC Inhibits GIRK GIRK1/4 Channels Gbeta->GIRK Activates cAMP ↓ cAMP & PKA AC->cAMP Reduces Bradycardia Negative Chronotropy (Bradycardia) cAMP->Bradycardia Decreases HCN/Ca2+ Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux Hyperpol->Bradycardia Slows Pacemaker

Fig 1: Cardiac M2 receptor signaling pathway and idaverine blockade.

Experimental Methodologies: Validating M2 Antagonism

To rigorously profile idaverine, researchers rely on self-validating experimental systems. The following protocols detail the causal logic required to generate reproducible pharmacological data.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of idaverine for the M2 receptor using a competitive displacement model.

  • Membrane Preparation: Harvest CHO cells stably expressing human M2R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge. Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs, while Tris-HCl maintains the physiological pH necessary for native receptor conformation.

  • Radioligand Incubation: Incubate membrane homogenates with a fixed concentration of [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist. Causality: [3H]-NMS is chosen because it is hydrophilic and only labels surface receptors, preventing confounding data from internalized receptor pools.

  • Displacement: Add increasing concentrations of idaverine (10pM to 10μM).

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash to remove unbound radioligand and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation (Cheng-Prusoff): The raw IC50​ value is dependent on the radioligand concentration. To validate the true affinity, the IC50​ is converted to a Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This mathematical correction ensures the reported affinity is an intrinsic property of idaverine, independent of the assay's specific radioligand concentration.

Protocol 2: Isolated Guinea Pig Atria Organ Bath Assay (Functional Antagonism)

While binding assays prove affinity, functional assays prove physiological antagonism. This protocol measures idaverine's ability to block M2-mediated negative chronotropy (heart rate reduction).

  • Tissue Preparation: Dissect the right atrium (containing the intact SA node) from a euthanized guinea pig. Suspend the tissue in a 10 mL organ bath containing oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.

  • Equilibration: Apply a resting tension of 0.5–1.0 g and allow the tissue to equilibrate for 45–60 minutes, washing every 15 minutes. Causality: This extended equilibration is critical. It allows the spontaneous pacemaker activity of the SA node to stabilize and ensures the complete washout of endogenous catecholamines released during the surgical dissection, which would otherwise artificially elevate the baseline heart rate.

  • Control Dose-Response: Construct a cumulative concentration-response curve using carbachol (1nM to 10μM) and record the decrease in beating rate. Causality: Carbachol is used instead of ACh because it is resistant to hydrolysis by tissue acetylcholinesterase, ensuring stable and reproducible agonist concentrations in the bath.

  • Antagonist Incubation: Wash the tissue extensively until the baseline heart rate is restored. Incubate with a fixed concentration of idaverine for 30 minutes.

  • Shifted Dose-Response: Repeat the cumulative carbachol curve in the presence of idaverine.

  • Self-Validation (Schild Analysis): Repeat steps 4-5 with at least three different concentrations of idaverine. Plot the data using a Schild regression: log(Dose Ratio−1) vs. log[Idaverine] . Causality: The Schild plot is a self-validating mathematical model. If the resulting linear regression yields a slope of exactly 1.0, it definitively proves that idaverine is acting as a purely competitive, orthosteric antagonist without allosteric interference or insurmountable binding kinetics.

Organ_Bath Prep Tissue Preparation (Isolated Guinea Pig Atria) Equilibrate Equilibration (60 min) Clear Endogenous Amines Prep->Equilibrate Baseline Record Baseline Spontaneous Beating Rate Equilibrate->Baseline Agonist Carbachol Dose-Response (Control Curve) Baseline->Agonist Washout Extensive Washout Restore Baseline Rate Agonist->Washout Incubate Incubate Idaverine (30 min, Specific Dose) Washout->Incubate AntagCurve Carbachol Dose-Response (In presence of Antagonist) Incubate->AntagCurve Schild Schild Plot Analysis Calculate pA2 Value AntagCurve->Schild

Fig 2: Isolated organ bath experimental workflow for M2 antagonism.

Translational Perspectives

Idaverine's primary value lies in its utility as an in vitro pharmacological probe. Because the M2 receptor shares high sequence homology with other muscarinic subtypes in its orthosteric binding pocket, achieving absolute selectivity is notoriously difficult. Idaverine’s 20-fold selectivity for M2 over M3 receptors allows researchers to differentiate between M2-mediated cardiac depression and M3-mediated smooth muscle contraction (e.g., in the ileum or trachea) 1.

However, its translational potential as a therapeutic agent is limited. In vivo studies demonstrated that idaverine failed to prevent motion sickness, redirecting the pharmaceutical industry's focus toward M3 and M5 receptors for vestibular therapeutics 1. Furthermore, modern drug discovery targeting the cardiac M2 receptor has largely pivoted away from orthosteric antagonists like idaverine, moving instead toward positive allosteric modulators (PAMs) that can fine-tune vagal tone without the risk of complete cardiac autonomic blockade 5. Nonetheless, idaverine remains a cornerstone compound for validating novel M2-targeted assays and mapping Gi/o-coupled cardiovascular signaling networks.

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Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Idaverine for Neurological Research

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Insights Authored by: Gemini AI Abstract The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Insights

Authored by: Gemini AI

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] Idaverine, a compound with potential neurological applications, requires a thorough evaluation of its ability to permeate this highly selective barrier to ascertain its therapeutic viability for CNS targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the BBB permeability of idaverine. Eschewing a rigid template, this document offers a logically structured narrative that delves into the theoretical considerations based on idaverine's physicochemical properties, followed by detailed, field-proven in vitro and in vivo experimental protocols. Each methodological description is grounded in scientific integrity, explaining the causality behind experimental choices to ensure self-validating and reproducible outcomes. This guide is designed to be an authoritative resource, integrating expert insights with comprehensive references to established scientific literature.

Introduction: Idaverine and the Imperative of CNS Delivery

Idaverine is a molecule of interest in neurological research, with a chemical structure that suggests potential interactions with CNS targets.[2] However, for any therapeutic agent to exert its effect within the brain or spinal cord, it must first successfully traverse the blood-brain barrier. The BBB is a complex, dynamic interface formed by brain endothelial cells, pericytes, and astrocytes, which collectively restrict the passage of most small molecules from the systemic circulation into the CNS.[3] Understanding and quantifying the BBB permeability of idaverine is, therefore, a critical first step in its development as a potential neurological therapeutic.

This guide will provide a multi-faceted approach to evaluating idaverine's BBB permeability, beginning with an in-silico and theoretical assessment based on its known physicochemical properties. We will then transition to practical, step-by-step experimental protocols for both in vitro and in vivo models, offering insights into data interpretation and the selection of the most appropriate models for different stages of drug development.

Theoretical Assessment of Idaverine's BBB Permeability: A Physicochemical Perspective

The ability of a small molecule to cross the BBB is largely dictated by its physicochemical properties. While no single parameter is definitively predictive, a composite analysis can provide a strong indication of a compound's potential for CNS penetration.

Physicochemical Properties of Idaverine

A summary of the known physicochemical properties of idaverine is presented in Table 1.

PropertyValueSource
Chemical FormulaC24H39N3O3[2]
Molecular Weight417.59 g/mol [2]
AppearanceTo be determined
SolubilityTo be determined[2]

Data to be determined through experimental evaluation as described in subsequent sections.

The molecular weight of idaverine (417.59 g/mol ) is within a range that does not preclude passive diffusion across the BBB, although it is approaching the generally accepted upper limit of 400-500 Da for CNS drugs.[4] Its chemical structure suggests the presence of functional groups that will influence its lipophilicity and hydrogen bonding capacity, both of which are critical determinants of BBB permeability. A detailed experimental characterization of its solubility and lipophilicity (LogP) is a prerequisite for a more accurate prediction.

In Vitro Models for Assessing Idaverine's BBB Permeability

In vitro models offer a high-throughput and cost-effective means of screening and ranking compounds for their BBB permeability.[1] These models have evolved from simple cell monolayers to complex, dynamic systems that more closely mimic the in vivo environment.[5][6]

Cell-Based In Vitro BBB Models

A variety of cell-based models can be employed to assess idaverine's permeability. The choice of model often depends on the desired balance between physiological relevance and experimental throughput.

  • Monolayer BBB Models: These models utilize a single layer of endothelial cells cultured on a semi-permeable membrane, separating a luminal (blood) and an abluminal (brain) compartment.[5] Immortalized cell lines such as bEnd3 (mouse) or hCMEC/D3 (human) are commonly used due to their ease of culture and reproducibility.[7]

  • Co-culture Models: To better replicate the in vivo environment, endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes or pericytes.[1] This co-culture often results in a "tighter" barrier with higher transendothelial electrical resistance (TEER) and lower permeability to paracellular markers.[1]

  • Stem Cell-Based BBB Models: The differentiation of induced pluripotent stem cells (iPSCs) into brain endothelial cells offers a promising human-relevant model with improved barrier properties.[5]

Experimental Protocol: Assessing Idaverine Permeability using a Co-culture BBB Model

This protocol describes a standard method for evaluating the permeability of idaverine across a co-culture of brain endothelial cells and astrocytes.

Materials:

  • Transwell® inserts (0.4 µm pore size)

  • Rat or human brain endothelial cells (e.g., hCMEC/D3)

  • Rat or human astrocytes

  • Cell culture medium and supplements

  • Idaverine

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS or other suitable analytical method for idaverine quantification

  • TEER measurement system

Methodology:

  • Cell Seeding:

    • Coat the apical side of the Transwell® inserts with a suitable extracellular matrix protein (e.g., collagen).

    • Seed the brain endothelial cells onto the apical side of the inserts.

    • Seed astrocytes onto the basolateral side of the culture well.

  • Model Maturation:

    • Culture the cells for 5-7 days until a confluent monolayer with stable TEER values is formed. A TEER value of >200 Ω·cm² is generally considered acceptable for a functional in vitro BBB model.[8]

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add a known concentration of idaverine and Lucifer yellow to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of idaverine in the donor and receiver samples using a validated analytical method (e.g., LC-MS/MS).

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) of idaverine using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of idaverine accumulation in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Expected Outcomes:

The calculated Papp value for idaverine can be compared to that of known CNS-penetrant and non-penetrant drugs to classify its permeability potential.

Visualization of In Vitro BBB Permeability Workflow

in_vitro_workflow cluster_prep Model Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_ec Seed Endothelial Cells (Apical) seed_ac Seed Astrocytes (Basolateral) maturation Co-culture & Maturation (5-7 days) seed_ac->maturation add_idaverine Add Idaverine & Marker (Apical) maturation->add_idaverine teer Measure TEER maturation->teer Monitor Integrity sampling Sample Basolateral Chamber (Time points) add_idaverine->sampling quantify Quantify Idaverine (LC-MS/MS) sampling->quantify calc_papp Calculate Papp quantify->calc_papp teer->add_idaverine

Caption: Workflow for assessing idaverine BBB permeability using a co-culture model.

In Vivo Models for Quantifying Idaverine's Brain Penetration

While in vitro models are valuable for screening, in vivo studies are essential for a definitive quantification of BBB permeability and brain exposure.[8][9] These studies provide a more physiologically relevant context, accounting for factors such as plasma protein binding and metabolism.

Common In Vivo Techniques
  • Brain Tissue Concentration Measurement: This method involves administering idaverine to an animal model (e.g., mouse or rat) and measuring its concentration in both brain tissue and plasma at a specific time point. The brain-to-plasma concentration ratio (Kp) is then calculated.

  • In Situ Brain Perfusion: This technique allows for the measurement of the unidirectional influx of a compound into the brain, independent of peripheral pharmacokinetics.[9]

  • Microdialysis: This advanced technique enables the continuous sampling of unbound drug concentrations in the brain extracellular fluid, providing a dynamic measure of brain exposure.

Experimental Protocol: Determining the Brain-to-Plasma Ratio (Kp) of Idaverine in Mice

This protocol outlines a standard procedure for measuring the Kp of idaverine in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Idaverine formulation for intravenous or oral administration

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS or other suitable analytical method

Methodology:

  • Dosing:

    • Administer a single dose of idaverine to the mice via the desired route (e.g., intravenous tail vein injection or oral gavage).

  • Sample Collection:

    • At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mice.

    • Collect a blood sample via cardiac puncture.

    • Perform transcardial perfusion with saline to remove blood from the brain vasculature.

    • Harvest the brain.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Weigh the brain and homogenize it in a suitable buffer.

  • Sample Analysis:

    • Extract idaverine from the plasma and brain homogenate samples.

    • Analyze the concentration of idaverine in both matrices using a validated analytical method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) using the following equation:

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration of idaverine in the brain homogenate and Cplasma is the concentration in plasma.

Expected Outcomes:

The Kp value provides a direct measure of idaverine's ability to penetrate the brain. A Kp > 1 suggests active influx or significant brain tissue binding, while a Kp < 1 may indicate poor permeability or active efflux.

Visualization of In Vivo Kp Determination Workflow

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis & Calculation administer Administer Idaverine (IV or PO) anesthetize Anesthetize Mouse administer->anesthetize collect_blood Collect Blood anesthetize->collect_blood perfuse Transcardial Perfusion collect_blood->perfuse process_samples Process Plasma & Brain collect_blood->process_samples harvest_brain Harvest Brain perfuse->harvest_brain harvest_brain->process_samples quantify Quantify Idaverine (LC-MS/MS) process_samples->quantify calc_kp Calculate Kp quantify->calc_kp

Caption: Workflow for determining the brain-to-plasma ratio (Kp) of idaverine.

Mechanistic Insights: Exploring Idaverine's Transport Across the BBB

Beyond quantifying permeability, it is crucial to understand the mechanisms by which idaverine may cross the BBB. This can involve passive diffusion, carrier-mediated transport, or active efflux.

  • Passive Diffusion: This is favored by small, lipophilic molecules. The in vitro permeability of idaverine in the presence and absence of metabolic inhibitors can provide insights into the contribution of passive diffusion.

  • Carrier-Mediated Transport: Specific transporters can facilitate the entry of molecules into the brain. In vitro studies using cell lines overexpressing known transporters can be used to investigate this.

  • Active Efflux: Efflux transporters, such as P-glycoprotein (P-gp), actively pump substrates out of the brain. The permeability of idaverine can be assessed in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if it is a substrate for this transporter.

Conclusion: A Roadmap for Advancing Idaverine in Neurological Research

This guide has provided a comprehensive and technically detailed roadmap for the thorough evaluation of idaverine's blood-brain barrier permeability. By systematically progressing from theoretical assessments to in vitro screening and definitive in vivo quantification, researchers can build a robust data package to support the advancement of idaverine as a potential therapeutic for neurological disorders. The emphasis on understanding the underlying mechanisms of transport will further inform its development and potential for optimization. The successful navigation of the blood-brain barrier is a critical milestone in CNS drug discovery, and the methodologies outlined herein provide the necessary tools to rigorously assess the potential of idaverine to reach its intended site of action in the central nervous system.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Google Scholar.
  • Banks, W. A. (2002). In vivo measurement of blood-brain barrier permeability. PubMed.
  • You, G., & He, M. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo.
  • Tien, D., & Al-Ahmad, A. (2014). Quantification of In Vitro Blood-Brain Barrier Permeability. PMC.
  • Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. PMC.
  • Deosarkar, S. P., et al. (2015). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience.
  • Menard, C., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE.
  • Sivandzade, F., & Cucullo, L. (2021). In Vitro Models of the Blood–Brain Barrier.
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.).
  • Idaverine | CAS# 100927-13-7 | Biochemical. (n.d.). MedKoo Biosciences.
  • Tran, J. Q., et al. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. PubMed.
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  • New study increases understanding of HIV drug's negative effects on the brain. (2024). University of Maryland, Baltimore County.
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  • Panzade, P., & Vogle, A. (2011). Physicochemical properties of the amorphous drug, cast films, and spray dried powders to predict formulation probability of success for solid dispersions: etravirine. PubMed.
  • Schults, T., et al. (2009). Pharmacokinetics and Metabolism of Idebenone in Healthy Male Subjects. PubMed.
  • Jalba, A. S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology.
  • Cornelissen, F. M. G., et al. (2023). Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • Staab, A., et al. (2003). Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses. PubMed.
  • Sweeney, M. D., et al. (2021). Blood-brain barrier permeability varies by brain region and APOE4 status and correlates with brain microstructure among high-AD risk groups. PMC.
  • Zhang, H., et al. (2025). Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury. PMC.
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  • What is the mechanism of Ethaverine Hydrochloride? (2024).
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Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Idaverine for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the molecular weight and exact mass of the M2-selective muscarinic antagonist, idaverine. Beyond a simple stat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular weight and exact mass of the M2-selective muscarinic antagonist, idaverine. Beyond a simple statement of values, this document delves into the fundamental principles differentiating these two crucial parameters, their profound significance in the context of mass spectrometry, and the practical methodologies for their experimental determination. As Senior Application Scientists, our goal is to bridge theoretical concepts with field-proven insights, ensuring that the information presented is not only technically accurate but also directly applicable to research and development workflows.

Foundational Concepts: Molecular Weight vs. Exact Mass

A nuanced understanding of molecular weight and exact mass is paramount for the precise characterization of pharmaceutical compounds. While often used interchangeably in broader chemical contexts, in the realm of mass spectrometry, their distinction is critical for unambiguous molecular identification and structural elucidation.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is a weighted average of the masses of its constituent atoms, taking into account the natural isotopic abundance of each element. The atomic weights listed on the periodic table are themselves weighted averages of the stable isotopes of each element as they are found in nature. For instance, carbon is composed primarily of ¹²C (approximately 98.9%) but also contains about 1.1% of ¹³C. The molecular weight is calculated using these average atomic weights.

This value is invaluable for stoichiometric calculations in synthetic chemistry and for preparing solutions of a known molarity. However, due to its averaged nature, it does not represent the mass of any single molecule.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule based on the mass of the most abundant, stable isotope of each constituent element.[1] For example, in the case of idaverine, the exact mass is calculated using the masses of ¹H, ¹²C, ¹⁴N, and ¹⁶O. This value represents the mass of a single, specific isotopic combination of the molecule.

High-resolution mass spectrometers are capable of measuring the mass-to-charge ratio (m/z) of ions with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.[2] This capability is fundamental to modern analytical chemistry, particularly in drug discovery and development, where precise molecular identification is non-negotiable.

Idaverine: A Case Study in Molecular Characterization

Idaverine is an M2-selective muscarinic antagonist with the chemical formula C₂₄H₃₉N₃O₃.[3] Its molecular structure and elemental composition give rise to specific molecular weight and exact mass values that are crucial for its analytical characterization.

Quantitative Data for Idaverine

The key mass-related parameters for idaverine are summarized in the table below for clarity and ease of reference.

ParameterValueSignificance
Chemical FormulaC₂₄H₃₉N₃O₃Defines the elemental composition of the molecule.
Molecular Weight 417.59 g/mol [3]Used for bulk chemical preparations and stoichiometric calculations. Represents the weighted average mass of a population of idaverine molecules with their natural isotopic distribution.
Exact Mass 417.2991 Da [3]The calculated mass of the monoisotopic species of idaverine. This is the value targeted in high-resolution mass spectrometry for unambiguous identification.
Elemental AnalysisC: 69.03%, H: 9.41%, N: 10.06%, O: 11.49%[3]Provides the percentage composition of each element in the molecule, which can be used to corroborate the proposed chemical formula.

The Role of Mass Spectrometry in the Analysis of Idaverine

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-resolution mass spectrometry (HRMS) provides the ability to measure the m/z of an ion with high precision, typically to four or five decimal places.[2] This level of accuracy allows for the determination of the elemental formula of an unknown compound by comparing the experimentally measured exact mass to a database of calculated exact masses for all possible elemental compositions.

For idaverine, with an exact mass of 417.2991 Da, an HRMS instrument would be able to distinguish it from other compounds that may have the same nominal mass of 417 Da but a different elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule.[4] In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

Experimental Workflow for the Mass Spectrometric Analysis of Idaverine

The following diagram illustrates a typical workflow for the analysis of a small molecule like idaverine using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Idaverine Analysis Workflow Figure 1: Conceptual Workflow for LC-HRMS Analysis of Idaverine cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Standard/Sample Weighing Standard/Sample Weighing Dissolution in Solvent Dissolution in Solvent Standard/Sample Weighing->Dissolution in Solvent Serial Dilution Serial Dilution Dissolution in Solvent->Serial Dilution Autosampler Injection Autosampler Injection Serial Dilution->Autosampler Injection Chromatographic Separation Chromatographic Separation Autosampler Injection->Chromatographic Separation Ionization (e.g., ESI) Ionization (e.g., ESI) Chromatographic Separation->Ionization (e.g., ESI) Mass Analysis (HRMS) Mass Analysis (HRMS) Ionization (e.g., ESI)->Mass Analysis (HRMS) Fragmentation (MS/MS) Fragmentation (MS/MS) Mass Analysis (HRMS)->Fragmentation (MS/MS) Fragment Ion Analysis Fragment Ion Analysis Fragmentation (MS/MS)->Fragment Ion Analysis Spectral Interpretation Spectral Interpretation Data Acquisition Data Acquisition Fragment Ion Analysis->Data Acquisition Peak Detection & Integration Peak Detection & Integration Data Acquisition->Peak Detection & Integration Exact Mass Determination Exact Mass Determination Peak Detection & Integration->Exact Mass Determination Formula Generation Formula Generation Exact Mass Determination->Formula Generation Database Search Database Search Formula Generation->Database Search Structural Confirmation Structural Confirmation Spectral Interpretation->Structural Confirmation

Caption: A generalized workflow for the analysis of idaverine using LC-HRMS.

Protocol: Determination of the Exact Mass of Idaverine using LC-HRMS

This protocol provides a general framework for the determination of the exact mass of idaverine. Specific parameters will need to be optimized based on the instrumentation available.

Objective: To accurately determine the exact mass of an idaverine standard using liquid chromatography coupled with high-resolution mass spectrometry.

Materials:

  • Idaverine reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the idaverine reference standard.

    • Dissolve the standard in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to obtain a working standard concentration of approximately 1 µg/mL.

  • LC-MS System Preparation:

    • Equilibrate the LC-MS system with the initial mobile phase conditions. A typical reversed-phase gradient might be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition:

    • Inject an appropriate volume (e.g., 1-5 µL) of the idaverine working standard onto the LC system.

    • Acquire data in positive electrospray ionization (ESI) mode over a relevant mass range (e.g., m/z 100-1000).

    • Ensure the mass spectrometer is operating in high-resolution mode.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the protonated molecule of idaverine ([M+H]⁺), which would be expected at an m/z corresponding to its exact mass plus the mass of a proton.

    • Determine the accurate m/z of the peak corresponding to idaverine from the mass spectrum.

    • Compare the experimentally determined exact mass to the theoretical exact mass of the protonated idaverine ([C₂₄H₃₉N₃O₃+H]⁺). The mass difference should ideally be less than 5 ppm.

Conclusion

The precise determination of the molecular weight and, more critically, the exact mass of pharmaceutical compounds like idaverine is a cornerstone of modern drug development and analytical chemistry. A thorough understanding of these concepts, coupled with the application of high-resolution mass spectrometry, enables researchers to unambiguously identify and characterize molecules of interest. The values of 417.59 g/mol for the molecular weight and 417.2991 Da for the exact mass of idaverine serve as fundamental parameters in its comprehensive analytical profile.

References

  • Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. [Link]

  • Waters Corporation. UPLC-MS/MS Analysis of Salvinorin a from Salvia Divinorum. [Link]

  • Wu, H., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1943-1950. [Link]

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Exploratory

Preliminary Toxicological Profiling of Idaverine in Animal Models: An In-depth Technical Guide

Disclaimer: The following technical guide is a comprehensive overview of the preliminary toxicological profiling of a hypothetical novel antispasmodic agent, herein referred to as "Idaverine." As of the generation of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide is a comprehensive overview of the preliminary toxicological profiling of a hypothetical novel antispasmodic agent, herein referred to as "Idaverine." As of the generation of this document, "Idaverine" is not a recognized pharmaceutical agent with available public data. Therefore, this guide is constructed based on established principles of preclinical toxicology and serves as an illustrative framework for researchers, scientists, and drug development professionals.

Introduction

The journey of a novel chemical entity from the laboratory to clinical application is a rigorous and multi-faceted process, with toxicological assessment forming a critical cornerstone. This guide delineates a comprehensive strategy for the preliminary toxicological profiling of Idaverine, a hypothetical novel spasmolytic agent, in animal models. Our objective is to not merely outline a series of tests, but to provide a logical, scientifically-grounded framework for understanding the safety profile of a new therapeutic candidate. As a Senior Application Scientist, the emphasis of this document is on the "why" behind the "how"—elucidating the causal links between experimental design and the generation of robust, interpretable safety data.

The foundational principle of any toxicological evaluation is to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for first-in-human studies. For a novel agent like Idaverine, with a presumed mechanism of action related to smooth muscle relaxation, the toxicological investigation must be tailored to anticipate potential on-target and off-target effects. This includes, but is not limited to, cardiovascular, respiratory, and central nervous system assessments.

Part 1: Strategic Framework for the Toxicological Evaluation of Idaverine

A well-structured toxicological program is not a checklist of assays but a dynamic, iterative process. The initial stages of profiling for Idaverine are designed to provide a broad overview of its safety, guiding subsequent, more specialized investigations.

Pre-assessment and Compound Characterization

Before the commencement of in-vivo studies, a thorough in-silico and in-vitro characterization of Idaverine is paramount. This includes:

  • Physicochemical Properties: Solubility, pKa, and stability are determined to inform formulation development for animal dosing.

  • In-silico Toxicity Prediction: Computational models (e.g., DEREK, TOPKAT) are employed to flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity based on the chemical structure of Idaverine.

  • In-vitro Safety Pharmacology: A panel of in-vitro assays is conducted to assess the interaction of Idaverine with a broad range of receptors, ion channels, and enzymes. For a spasmolytic agent, particular attention is paid to cardiovascular ion channels (e.g., hERG) to de-risk the potential for cardiac arrhythmias.

Phased In-Vivo Evaluation

The in-vivo toxicological assessment of Idaverine is conducted in a tiered approach, starting with acute studies and progressing to repeat-dose studies. This strategy allows for early identification of target organs of toxicity and informs dose selection for longer-term studies.

Phased_In_Vivo_Evaluation cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity Acute_Tox Acute Toxicity Studies (Rodent & Non-rodent) Dose_Range_Finding Dose Range-Finding Studies Acute_Tox->Dose_Range_Finding informs Repeat_Dose_Tox Repeat-Dose Toxicity Studies (14-day or 28-day) Dose_Range_Finding->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology Core Battery Repeat_Dose_Tox->Safety_Pharm provides context for Genotox Genotoxicity Assays (Ames, MNA, Chromosomal Aberration)

Caption: Phased approach to the in-vivo toxicological evaluation of Idaverine.

Part 2: Experimental Protocols and Methodologies

The integrity of any toxicological study hinges on the meticulous execution of well-validated protocols. The following sections provide detailed methodologies for the core studies in the preliminary toxicological profiling of Idaverine.

Acute Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

Protocol:

  • Animal Species: Sprague-Dawley rats and Beagle dogs are chosen as the rodent and non-rodent species, respectively, in accordance with ICH M3(R2) guidelines.

  • Dose Administration: Idaverine is administered via the intended clinical route (e.g., oral gavage) as a single dose.

  • Dose Levels: A geometric progression of doses is used, typically starting with a low dose and escalating until signs of toxicity are observed.

  • Observations: Animals are observed for clinical signs of toxicity at regular intervals for 14 days post-dose. This includes changes in behavior, appearance, and body weight.

  • Necropsy and Histopathology: At the end of the observation period, all animals are subjected to a full necropsy. Tissues from major organs are collected and preserved for histopathological examination.

Repeat-Dose Toxicity Studies

Objective: To evaluate the toxicological effects of Idaverine following repeated administration over a 28-day period.

Protocol:

  • Animal Species: As per acute toxicity studies.

  • Dose Levels: Three dose levels (low, mid, and high) and a vehicle control group are used. The high dose is typically the MTD determined from the acute study.

  • Dosing Regimen: Idaverine is administered daily for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily cage-side observations and weekly detailed clinical examinations are performed.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations are conducted pre-study and at termination.

    • Clinical Pathology: Blood and urine samples are collected at pre-determined intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Major organs are weighed.

    • Histopathology: A comprehensive panel of tissues is collected for microscopic examination.

Safety Pharmacology Core Battery

Objective: To investigate the potential undesirable pharmacodynamic effects of Idaverine on vital organ systems.

Protocol:

  • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) and automated activity monitoring are conducted in rats to assess changes in behavior, coordination, and motor activity.

  • Cardiovascular System Assessment: Conscious, telemetered dogs are used to evaluate the effects of Idaverine on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System Assessment: Whole-body plethysmography is used in rats to measure respiratory rate and tidal volume.

Safety_Pharmacology_Workflow cluster_CNS Central Nervous System cluster_CV Cardiovascular System cluster_Resp Respiratory System FOB Functional Observational Battery Activity Automated Activity Monitoring Telemetry Telemetered ECG & Blood Pressure Plethysmography Whole-Body Plethysmography Idaverine_Admin Idaverine Administration Idaverine_Admin->FOB Idaverine_Admin->Activity Idaverine_Admin->Telemetry Idaverine_Admin->Plethysmography

Caption: Workflow for the safety pharmacology core battery assessment of Idaverine.

Genotoxicity Assays

Objective: To assess the potential of Idaverine to induce genetic mutations or chromosomal damage.

Protocol:

  • Bacterial Reverse Mutation Test (Ames Test): This in-vitro assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In-vitro Micronucleus Assay: Mammalian cells (e.g., CHO, V79) are treated with Idaverine to assess for chromosomal damage.

  • In-vivo Chromosomal Aberration Test: Rodents are treated with Idaverine, and bone marrow cells are examined for chromosomal abnormalities.

Part 3: Data Interpretation and Reporting

The culmination of the preliminary toxicological profiling is the integration and interpretation of all generated data. This involves a weight-of-evidence approach to characterize the safety profile of Idaverine.

Quantitative Data Summary

All quantitative data from the in-life and terminal phases of the studies are summarized in tabular format for clear comparison across dose groups.

Table 1: Summary of Hematology Parameters in Rats Following 28-Day Oral Administration of Idaverine

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
RBC (10^6/µL) 5.5 ± 0.45.6 ± 0.35.4 ± 0.55.3 ± 0.4
HGB (g/dL) 14.2 ± 1.114.5 ± 1.014.1 ± 1.213.9 ± 1.1
WBC (10^3/µL) 8.2 ± 1.58.5 ± 1.68.1 ± 1.47.9 ± 1.5
Platelets (10^3/µL) 850 ± 150865 ± 140840 ± 160830 ± 155

Data are presented as mean ± standard deviation.

Table 2: Summary of Clinical Chemistry Parameters in Rats Following 28-Day Oral Administration of Idaverine

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
ALT (U/L) 35 ± 838 ± 742 ± 995 ± 25
AST (U/L) 80 ± 1585 ± 1292 ± 18180 ± 45
BUN (mg/dL) 20 ± 422 ± 521 ± 423 ± 6
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.10.6 ± 0.10.7 ± 0.2

*Statistically significant difference from vehicle control (p < 0.05).

Integrated Safety Assessment

The final step is to synthesize all findings into a cohesive safety assessment. This involves:

  • Identification of Target Organs: Based on histopathology and clinical pathology findings.

  • Determination of the No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.

  • Risk Characterization: An evaluation of the potential risks to humans based on the animal data.

This integrated assessment provides the foundation for the design of future chronic toxicity studies and, ultimately, for the safe conduct of first-in-human clinical trials.

References

  • ICH Harmonised Tripartite Guideline M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. [Link]

  • U.S. Food and Drug Administration (FDA): Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration (FDA): Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Porsolt. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Toxicology Services. Retrieved from [Link]

Foundational

Dissecting Central Nervous System Cholinergic Transmission: The Pharmacological Profile and Implications of Idaverine

Executive Summary The central nervous system (CNS) relies heavily on cholinergic transmission to modulate a vast array of physiological behaviors, from cognitive processing to autonomic reflexes like emesis and motion si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The central nervous system (CNS) relies heavily on cholinergic transmission to modulate a vast array of physiological behaviors, from cognitive processing to autonomic reflexes like emesis and motion sickness. Mapping these complex pathways requires highly selective pharmacological tools. Idaverine , a synthetic muscarinic antagonist, emerged as a critical probe for distinguishing the functional roles of muscarinic acetylcholine receptor (mAChR) subtypes. By isolating M2 receptor blockade from M3 receptor activity, researchers have utilized idaverine to systematically deconstruct the vestibular-emetic axis. This technical guide explores the receptor binding kinetics of idaverine, details the self-validating experimental protocols used to evaluate its CNS effects, and analyzes the mechanistic implications of its failure to prevent motion sickness.

Introduction: The Complexity of CNS Muscarinic Receptors

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) divided into five distinct subtypes (M1–M5). Within the CNS, these receptors are ubiquitously distributed but serve highly specialized roles[1].

  • M1, M3, and M5 receptors generally couple to Gq/11 proteins, mobilizing intracellular calcium and increasing neuronal excitability.

  • M2 and M4 receptors couple to Gi/o proteins, typically functioning as inhibitory presynaptic autoreceptors that negatively regulate acetylcholine release.

Historically, the structural homology of the orthosteric acetylcholine-binding site across these five subtypes has made it exceptionally difficult to develop subtype-selective drugs. Broad-spectrum antagonists like scopolamine effectively cross the blood-brain barrier and prevent motion sickness, but they indiscriminately block all mAChRs, leading to severe cognitive and autonomic side effects[2]. To isolate the specific receptor responsible for vestibular modulation, researchers required ligands with distinct selectivity profiles, leading to the investigation of idaverine.

The Pharmacological Profile of Idaverine

Idaverine was synthesized and evaluated specifically to probe the M2 vs. M3 receptor hypothesis in autonomic and central reflexes. Its binding kinetics reveal a highly specific, yet nuanced, affinity profile[3]:

  • M2 Selectivity: Idaverine exhibits a robust 20-fold selectivity for M2 binding sites (predominantly found in cardiac tissue and as CNS autoreceptors) over M3 binding sites (found in glandular and nonvascular smooth muscle)[3].

  • M1 Affinity: While idaverine demonstrates high affinity for M1 receptors (neuronal tissue), pharmacological analysis revealed that its Hill slope deviates significantly from unity[3]. This deviation implies complex binding kinetics—potentially indicating multiple binding states or allosteric interactions—meaning its true M2 over M1 selectivity remains ambiguous compared to benchmark M2-selective drugs like AF-DX 116[3].

Quantitative Data: Receptor Binding Profile

The following table summarizes the comparative binding affinities of idaverine against standard muscarinic antagonists, establishing its utility as an M2-preferring probe.

Receptor SubtypePrimary Tissue SourceIdaverine Affinity ProfileReference Antagonist
M1 Neuronal TissueHigh (Caution: Hill slope ≠ 1)Pirenzepine
M2 Cardiac TissueHigh (20-fold selective over M3)AF-DX 116
M3 Glandular/Smooth MuscleLow4-DAMP

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of idaverine relies on a self-validating, two-tiered experimental design. Causality is established by first confirming receptor affinity in vitro, followed by functional in vivo testing to observe phenotypic outcomes.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the exact receptor subtype affinity, utilizing competitive displacement to ensure the drug interacts specifically with the target.

  • Tissue Preparation: Isolate specific tissues known to express homogenous receptor populations (e.g., cerebral cortex for M1, myocardium for M2, submandibular gland for M3). Homogenize in a physiological buffer (pH 7.4) at 4°C to preserve receptor integrity.

  • Radioligand Incubation: Incubate the homogenate with a non-selective radiolabeled muscarinic antagonist (e.g.,[³H]-QNB). Self-Validation Step: Define non-specific binding in parallel control tubes using a saturating concentration of unlabeled atropine (1 µM).

  • Idaverine Displacement: Introduce idaverine at increasing logarithmic concentrations (10⁻¹⁰ to 10⁻⁴ M) to compete with the radioligand.

  • Filtration and Washing: Terminate the reaction via rapid vacuum filtration through glass-fiber filters. Wash extensively with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ values and convert to Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Feline Motion Sickness Model

Cats are selected for this model because their vestibular apparatus and emetic reflex pathways closely mirror human physiology, providing high predictive validity for clinical outcomes[3].

  • Subject Baseline Profiling: Pre-screen felines in a motion apparatus to establish individual baseline susceptibility to motion sickness. Self-Validation Step: Only subjects demonstrating consistent emetic responses are included, and a crossover design with a placebo control is utilized.

  • Drug Administration: Administer idaverine subcutaneously at escalating doses ranging from 0.03 to 3.0 mg/kg [3]. Allow a 30-minute systemic distribution period.

  • Vestibular Challenge: Place the subject in a Ferris wheel-like apparatus that provides cross-coupled angular acceleration (a highly provocative stimulus for the vestibular nuclei).

  • Observation: Monitor continuously for prodromal signs (salivation, swallowing) and the primary endpoint: the latency to the first retch or vomit.

Mechanistic Implications: The Vestibular-Emetic Axis

The in vivo application of idaverine yielded a critical negative result: idaverine completely failed to prevent motion sickness in cats across all tested doses [3].

Why is this failure scientifically significant? Because idaverine effectively blocks M2 receptors but spares M3 receptors, its failure to halt emesis causally disconnects the M2 receptor from the anti-motion sickness effects of broad-spectrum drugs[3]. This finding forced a paradigm shift in neuropharmacology, directing researchers to implicate M3 (or potentially M5) receptors in the vestibular-emetic reflex arc[3].

However, the narrative of cholinergic transmission is highly complex. Recent clinical studies utilizing the highly selective M3 antagonist 2 demonstrated that it, too, failed to provide significant protection against motion sickness compared to scopolamine[2]. Synthesizing the idaverine and darifenacin data suggests that the suppression of motion sickness by antimuscarinics likely requires either the blockade of M5 receptors or a synergistic multi-receptor blockade (e.g., simultaneous M1/M3/M5 inhibition) within the vestibular nuclei.

Visualizing the Pathways

Diagram 1: Receptor Subtype Signaling & Idaverine Blockade

The following diagram illustrates the synaptic mechanism of idaverine. By selectively blocking the presynaptic M2 autoreceptor, idaverine fails to inhibit the postsynaptic M3-mediated signaling cascade responsible for the emetic reflex.

G ACh Acetylcholine (Endogenous Ligand) M2 M2 Autoreceptor (Presynaptic) ACh->M2 Binds M3 M3 Receptor (Postsynaptic/Vestibular) ACh->M3 Activates Emesis Emetic Reflex (Motion Sickness) M3->Emesis Triggers Idaverine Idaverine (Antagonist) Idaverine->M2 High Affinity Blockade Idaverine->M3 Low Affinity (No Blockade)

Fig 1. Idaverine selectively blocks M2 autoreceptors but fails to block M3-mediated emetic signaling.

Diagram 2: In Vivo Experimental Workflow

This diagram outlines the self-validating in vivo methodology used to test the efficacy of antimuscarinic agents against vestibular challenges.

G Step1 1. Feline Model Selection (High Vestibular Sensitivity) Step2 2. Idaverine Administration (0.03 - 3.0 mg/kg SC) Step1->Step2 Step3 3. Vestibular Challenge (Cross-Coupled Stimulation) Step2->Step3 Step4 4. Observation Period (Monitoring Retching/Vomiting) Step3->Step4 Step5 5. Data Synthesis (M2 vs M3 Efficacy Profiling) Step4->Step5

Fig 2. Step-by-step in vivo feline motion sickness workflow for testing antimuscarinic efficacy.

References

  • Lucot JB, van Charldorp KJ, Tulp MT. "Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats." PubMed (National Institutes of Health). 3

  • Golding JF, Wesnes KA, Leaker BR. "The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function." PubMed (National Institutes of Health). 2

  • Bradley SJ, et al. "The use of chemogenetic approaches to study the physiological roles of muscarinic acetylcholine receptors in the central nervous system." Ovid. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Optimization of Idaverine Stock Solutions for In Vitro Muscarinic Receptor Assays

Introduction & Mechanistic Context Idaverine is a highly selective muscarinic receptor antagonist, demonstrating notable affinity for M2 over M3 receptor subtypes[1]. In pharmacological research, it is frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Idaverine is a highly selective muscarinic receptor antagonist, demonstrating notable affinity for M2 over M3 receptor subtypes[1]. In pharmacological research, it is frequently utilized to dissect the specific contributions of muscarinic receptor subtypes in physiological responses, such as smooth muscle contraction, glandular secretion, and central nervous system pathways[1].

Because in vitro assays (e.g., radioligand binding, organ bath experiments, or cellular signaling assays) require precise molar concentrations to generate accurate dose-response curves and calculate IC50/Ki values, the preparation of the Idaverine stock solution is a critical foundational step. This guide outlines the causality-driven methodology for preparing, storing, and utilizing Idaverine stock solutions to ensure scientific integrity and reproducible assay performance.

Physicochemical Properties

Before preparing the stock solution, it is imperative to understand the physicochemical constraints of Idaverine[2].

Table 1: Physicochemical Properties of Idaverine

PropertyValue
Chemical Name Idaverine
CAS Number 100927-13-7
Molecular Formula C24H39N3O3
Molecular Weight 417.59 g/mol
Primary Solvent 100% DMSO (Dimethyl Sulfoxide)
Target Stock Concentration 10 mM (Recommended)
Storage (Solid) -20°C (Desiccated)
Storage (Solution) -80°C (Aliquoted)

Mechanistic Pathway Diagram

To contextualize the assay, the following diagram illustrates the differential antagonism of Idaverine on M2 and M3 muscarinic receptors.

Pathway Idaverine Idaverine (Antagonist) M2 M2 Muscarinic Receptor (High Affinity) Idaverine->M2 Strong Blockade M3 M3 Muscarinic Receptor (Low Affinity) Idaverine->M3 Weak Blockade Gi Gi/o Protein Pathway (Inhibition) M2->Gi Gq Gq/11 Protein Pathway (Activation) M3->Gq cAMP Decreased cAMP (Blocked by Idaverine) Gi->cAMP Ca2 Intracellular Ca2+ (Partially Blocked) Gq->Ca2

Figure 1: Mechanism of action of Idaverine showing selective M2 receptor antagonism over M3.

Experimental Protocol: Stock Solution Preparation

Workflow Weigh 1. Weigh Idaverine (Analytical Balance) Dissolve 2. Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Vortex 3. Vortex & Sonicate (Ensure Homogeneity) Dissolve->Vortex Aliquot 4. Aliquot (Single-use vials) Vortex->Aliquot Store 5. Store at -80°C (Desiccated) Aliquot->Store

Figure 2: Step-by-step workflow for the preparation and storage of Idaverine stock solutions.

Step-by-Step Methodology & Causality

Step 1: Equilibration and Weighing

  • Action: Allow the lyophilized Idaverine powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening the vial. Weigh the desired mass using a calibrated analytical balance (e.g., 4.18 mg for 1 mL of 10 mM stock).

  • Causality: Idaverine, like many small-molecule inhibitors, can be hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This water weight artificially inflates the measured mass, leading to a sub-potent stock solution and compromising assay reproducibility.

Step 2: Dissolution in Primary Solvent

  • Action: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO directly to the vial.

  • Causality: DMSO is selected due to its amphiphilic nature, which effectively solvates the hydrophobic domains of the C24H39N3O3 structure[2]. Using 100% anhydrous DMSO prevents premature hydrolysis and maintains the compound in a fully dissolved state. Aqueous buffers should never be used for the primary stock, as the compound will precipitate.

Step 3: Homogenization

  • Action: Vortex the solution for 30–60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Causality: Micro-aggregates of the compound may be invisible to the naked eye. Sonication provides the necessary kinetic energy to disrupt these aggregates, ensuring a uniformly distributed 10 mM molarity throughout the solution.

Step 4: Aliquoting and Storage

  • Action: Divide the 10 mM stock into 10–50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C.

  • Causality: Aliquoting establishes a self-validating system against freeze-thaw degradation. Repeated freeze-thaw cycles draw atmospheric moisture into the DMSO, reducing its solvating capacity and causing Idaverine to precipitate out of solution over time. Single-use aliquots guarantee that the concentration remains exactly 10 mM for every independent experiment.

Application: Working Dilutions for In Vitro Assays

When transitioning from the 10 mM DMSO stock to the aqueous assay buffer (e.g., Tyrode's solution for organ baths or HEPES buffer for radioligand assays), the dilution strategy must prevent "crashing" (precipitation) of the compound.

  • Intermediate Dilution: Perform serial dilutions of the Idaverine stock in 100% DMSO to create a concentration curve (e.g., 1000x the final desired assay concentrations).

  • Final Aqueous Addition: Dilute the intermediate DMSO stocks 1:1000 directly into the pre-warmed aqueous assay buffer immediately prior to adding to the cells or tissue.

  • Trustworthiness & Validation: This protocol ensures the final DMSO concentration in the assay is ≤ 0.1% (v/v). Concentrations above 0.1% can induce non-specific cytotoxicity or alter membrane fluidity, confounding the muscarinic receptor antagonism data. Always include a 0.1% DMSO vehicle control in the assay to validate that observed effects are strictly due to Idaverine.

Quality Control (Self-Validating Systems)

To ensure the integrity of the protocol, implement the following checks:

  • Visual Inspection: Before adding the working dilution to the assay, inspect the buffer under a microscope. The presence of micro-crystals indicates that the compound has precipitated, meaning the actual soluble concentration is lower than calculated.

  • Pharmacological Controls: Utilize a known M2/M3 agonist (e.g., Carbachol or Oxotremorine) to stimulate the system. The IC50 of Idaverine should remain consistent across different stock aliquots. A rightward shift in the IC50 over time indicates stock degradation.

References

  • Title: Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats - PubMed Source: nih.gov URL: [Link]

Sources

Application

Application Note: Idaverine Dosing and Administration Protocols for Murine Models

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Focus: Targeting M2/M1 Muscarinic Acetylcholine Receptors in Murine Models Introduction & Pharmacological Rationale Idave...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Focus: Targeting M2/M1 Muscarinic Acetylcholine Receptors in Murine Models

Introduction & Pharmacological Rationale

Idaverine is a highly selective muscarinic acetylcholine receptor (mAChR) antagonist utilized in preclinical pharmacology to dissect cholinergic signaling pathways. Structurally, it is a small molecule (MW: 417.59 g/mol ) that exhibits high affinity for M2 (cardiac/neuronal) and M1 (neuronal) receptors, while displaying a ~20-fold selectivity over M3 (glandular/smooth muscle) receptors [1, 2].

The Causality of Experimental Design: When designing murine in vivo experiments, the choice of an M2/M1-selective antagonist over a non-selective agent (like atropine) or an M1-selective agent (like pirenzepine) is deliberate. Researchers utilize Idaverine specifically to isolate M2-mediated autoreceptor functions in the central nervous system or M2-mediated parasympathetic control of the myocardium, without inducing the profound gastrointestinal or glandular side effects (e.g., severe dry mouth, GI stasis) typically driven by M3 receptor blockade [1].

To ensure a self-validating experimental system , any protocol utilizing Idaverine must include proper vehicle controls and positive controls (e.g., scopolamine) to verify that the observed behavioral or physiological phenotypes are strictly due to selective muscarinic blockade.

Reagent Preparation & Formulation

Idaverine is slightly soluble in aqueous solutions [3]. Administering poorly formulated compounds in mice leads to erratic pharmacokinetics, precipitation at the injection site, and high inter-subject variability.

Recommended Vehicle Formulation

To achieve a homogenous, systemically bioavailable solution for intraperitoneal (IP) or subcutaneous (SC) injection, a co-solvent system is required.

  • Optimal Vehicle: 5% DMSO + 5% Tween-80 + 90% Sterile Saline (0.9% NaCl).

Step-by-Step Formulation Protocol (for a 1 mg/mL Stock)
  • Weighing: Accurately weigh 10 mg of Idaverine powder using a microbalance.

  • Primary Dissolution: Add 500 µL of 100% molecular-grade DMSO to the powder. Vortex for 30 seconds until completely dissolved.

  • Surfactant Addition: Add 500 µL of Tween-80. Vortex vigorously for 1 minute to ensure uniform micelle formation.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% NaCl dropwise while continuously vortexing to prevent localized precipitation.

  • Validation Checkpoint: Hold the final solution against a bright light source. The solution must be completely clear. Causality: Any turbidity indicates micro-precipitation, which will cause micro-embolisms if injected IV, or delayed depot-absorption if injected IP. If turbid, sonicate in a water bath at 37°C for 5 minutes.

Murine Dosing Parameters & Quantitative Data

Because murine metabolic clearance rates are significantly higher than those of larger mammals (e.g., cats or humans), allometric scaling must be applied. While historical data in feline models utilized 0.03 to 3 mg/kg [1], murine models typically require higher dose ranges to achieve equivalent receptor occupancy.

Table 1: Standardized Dosing Parameters for Idaverine in Mice
ParameterSpecificationCausality & Rationale
Dose Range 0.1 mg/kg – 10.0 mg/kgAllows for the construction of a complete dose-response curve to identify the ED50 for M2/M1 blockade.
Injection Volume 10 mL/kg (e.g., 200 µL for a 20g mouse)Standardized volume prevents fluid overload while ensuring accurate micro-syringe dosing.
Route: IP 30 min pre-treatmentAvoids first-pass hepatic metabolism; provides rapid peak plasma concentration for acute behavioral assays.
Route: SC 45–60 min pre-treatmentSlower absorption profile; ideal for longer-duration physiological monitoring (e.g., telemetry).
Route: PO 60 min pre-treatmentUsed specifically to assess oral bioavailability and gut-brain axis interactions.

In Vivo Administration & Pharmacodynamic Validation

Protocol: Intraperitoneal (IP) Administration Workflow
  • Animal Preparation: Acclimate mice (e.g., C57BL/6J, 8-12 weeks old) to the handling room for at least 1 hour prior to dosing to minimize stress-induced sympathetic overriding of cholinergic tone.

  • Restraint: Secure the mouse using the standard scruff technique, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (approx. 30-degree angle) to displace internal organs cranially.

  • Injection: Insert a 27G needle (attached to a 1 mL syringe) into the lower right quadrant of the abdomen at a 15-degree angle.

  • Aspiration Check (Self-Validation): Pull back slightly on the plunger. If fluid (urine/blood) enters the hub, withdraw and discard the syringe. If clear, inject the calculated volume (10 mL/kg) at a steady rate.

  • Observation: Return the mouse to its home cage. Observe for 5 minutes for signs of acute distress or localized irritation.

Protocol: Pharmacodynamic Validation (Heart Rate Assay)

To validate that Idaverine is actively blocking M2 receptors in your specific murine cohort, you must prove target engagement.

  • Baseline: Anesthetize mice lightly with isoflurane or use conscious telemetry to record baseline heart rate (normally 500-600 bpm in mice).

  • Cholinergic Challenge: Administer a low dose of a muscarinic agonist (e.g., Oxotremorine, 0.1 mg/kg IP). This will induce M2-mediated bradycardia.

  • Antagonism: Administer Idaverine (3 mg/kg IP).

  • Readout: A successful self-validating system will show Idaverine rapidly reversing the agonist-induced bradycardia, confirming systemic M2 receptor blockade.

Pathway Visualization

To understand the pharmacological intervention, the following diagram maps the mechanism of action of Idaverine at the M2 muscarinic synapse. By competitively binding to the M2 receptor, Idaverine prevents Acetylcholine from activating the Gi/o protein complex, thereby disinhibiting Adenylyl Cyclase.

Pathway ACh Acetylcholine (ACh) Endogenous Agonist M2 M2 Muscarinic Receptor (GPCR) ACh->M2 Binds Gi Gi/o Protein Complex M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Suppressed) AC->cAMP Decreases Physio Physiological Response (e.g., Bradycardia) cAMP->Physio Modulates Idaverine Idaverine (Competitive Antagonist) Idaverine->M2 Blocks

Figure 1: Mechanism of Action of Idaverine at the M2 Muscarinic Acetylcholine Receptor Synapse.

References

  • Lucot JB, van Charldorp KJ, Tulp MTM. "Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats." Pharmacology Biochemistry and Behavior, 1991. 1

  • NCATS Inxight Drugs. "IDAVERINE: Compound Profile and Clinical Applications." National Center for Advancing Translational Sciences. 2

  • TargetMol. "Data Sheet: Idaverine (Cat.No.T71630)." TargetMol Chemicals. 3

Sources

Method

protocol for measuring idaverine binding using radioligand displacement

An Application Note and Comprehensive Protocol for Measuring Idaverine Binding via Radioligand Displacement Assays Authored by a Senior Application Scientist This document provides a detailed technical guide for research...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for Measuring Idaverine Binding via Radioligand Displacement Assays

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of idaverine's binding profile at its primary molecular targets: the alpha-1 (α₁) adrenergic receptor and the sigma-1 (σ₁) receptor. The protocols described herein are based on established radioligand displacement methodologies, offering a robust framework for determining binding affinity (Ki).

Introduction to Idaverine: A Multi-Target Ligand

Idaverine is a pharmacologically active compound recognized for its interaction with multiple receptor systems. Its clinical and research significance stems from its activity as both an antagonist at α₁-adrenergic receptors and as a high-affinity ligand for the σ₁ receptor. The α₁-adrenergic receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial in mediating smooth muscle contraction and play significant roles in the central nervous system[1][2]. The σ₁ receptor is a unique, non-opioid intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses, making it a target for various neurological and psychiatric conditions[3][4].

Given this dual-target profile, a comprehensive understanding of idaverine's binding characteristics is essential for elucidating its mechanism of action and guiding further drug development. Radioligand displacement assays are the gold-standard method for this purpose, providing precise quantification of a compound's binding affinity[5].

Principle of the Radioligand Displacement Assay

The competitive radioligand binding assay is a fundamental technique used to determine the affinity of an unlabeled test compound (the "competitor," e.g., idaverine) for a specific receptor. The principle relies on the competition between the unlabeled compound and a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.

The assay is performed by incubating a source of receptors (typically prepared cell membranes) with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces the radioligand from the receptor's binding sites. The amount of bound radioactivity is measured, and the data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation[6].

G cluster_0 Assay Condition 1: No Competitor cluster_1 Assay Condition 2: With Competitor (Idaverine) R1 Receptor Bound1 Receptor-Radioligand Complex RL1 Radioligand RL1->R1 Binds with high affinity (Kd) R2 Receptor Bound2 Receptor-Idaverine Complex RL2 Radioligand RL2->R2 Displaced I Idaverine (Competitor) I->R2 Competes for binding site

Figure 1: Principle of Radioligand Displacement.

PART 1: Protocol for Measuring Idaverine Binding to α₁-Adrenergic Receptors

This protocol details the measurement of idaverine's binding affinity at α₁-adrenergic receptors using [³H]prazosin, a highly selective antagonist radioligand[7][8].

I. Membrane Preparation (Receptor Source)

A reliable receptor source is paramount. Tissues with high expression of α₁-adrenergic receptors, such as rat cerebral cortex or liver, are suitable.

Materials:

  • Rat cerebral cortex (or other suitable tissue)

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease Inhibitor Cocktail

  • Dounce or Potter-Elvehjem homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Excise tissue and immediately place it in ice-cold Homogenization Buffer.

  • Add Protease Inhibitor Cocktail to the buffer to prevent receptor degradation.

  • Mince the tissue thoroughly and homogenize with 10-15 strokes of a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer (see below), and re-centrifuge.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.

Scientist's Note (Expertise & Experience): The second wash step (Step 6) is critical for removing endogenous catecholamines that could otherwise interfere with the binding assay. Consistent homogenization and centrifugation are key to reproducible membrane preparations.

II. Competitive Displacement Assay Protocol

Materials & Reagents:

  • Receptor Source: Rat cortical membranes (prepared as above)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]prazosin (Specific Activity: 70-90 Ci/mmol). Final concentration in assay should be at or near its Kd (typically 0.2-0.5 nM)[8].

  • Competitor: Idaverine stock solution (e.g., 10 mM in DMSO), serially diluted.

  • Displacer for Non-Specific Binding (NSB): Phentolamine (10 µM final concentration) or unlabeled prazosin (1 µM final concentration)[9].

  • Scintillation Cocktail

  • GF/B glass fiber filters

  • 96-well reaction plate and filter plate

Table 1: Key Experimental Parameters for α₁-Adrenergic Receptor Assay

ParameterRecommended ValueRationale
Radioligand [³H]prazosinHigh-affinity, selective α₁-antagonist.[7][8]
Radioligand Conc. ~0.3 nMNear its dissociation constant (Kd) for optimal specific binding.
Membrane Protein 50-100 µ g/well Empirically determined to ensure signal is within the linear range.
Incubation Temp. 25°C (Room Temp)Allows binding to reach equilibrium within a reasonable timeframe.
Incubation Time 60 minutesSufficient for [³H]prazosin to reach binding equilibrium.
NSB Displacer 10 µM PhentolamineHigh concentration ensures displacement from all specific sites.[9]
Assay Volume 200 µLStandard volume for 96-well plate format.

Step-by-Step Procedure:

  • Prepare serial dilutions of idaverine in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]prazosin + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL Phentolamine (to final 10 µM) + 50 µL [³H]prazosin + 100 µL Membrane Suspension.

    • Idaverine Competition: 50 µL Idaverine dilution + 50 µL [³H]prazosin + 100 µL Membrane Suspension.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

  • Dry the filter mat. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

G cluster_workflow Assay Workflow A Prepare Reagents: - Membrane Aliquots - Radioligand ([³H]prazosin) - Idaverine Dilutions - NSB Displacer B Set up 96-well plate: - Total Binding - Non-Specific Binding - Competition Wells A->B C Incubate (e.g., 60 min @ 25°C) B->C D Terminate via Rapid Filtration (Wash to remove unbound ligand) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki E->F

Figure 2: General workflow for the competitive binding assay.

PART 2: Protocol for Measuring Idaverine Binding to σ₁ Receptors

This protocol uses -pentazocine, a selective σ₁ receptor agonist radioligand, to determine idaverine's binding affinity[10][11].

I. Membrane Preparation (Receptor Source)

Guinea pig liver is an excellent source for σ₁ receptors due to its high expression density[3][11]. The preparation protocol is analogous to the one described for α₁ receptors.

Materials:

  • Guinea pig liver

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease Inhibitor Cocktail

  • High-speed refrigerated centrifuge

Procedure: Follow the same steps as detailed in Part 1, Section I, using guinea pig liver as the starting tissue.

II. Competitive Displacement Assay Protocol

Materials & Reagents:

  • Receptor Source: Guinea pig liver membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: -pentazocine (Specific Activity: 30-60 Ci/mmol). Final concentration should be near its Kd (typically 2-3 nM).

  • Competitor: Idaverine stock solution, serially diluted.

  • Displacer for Non-Specific Binding (NSB): Haloperidol (10 µM final concentration)[12].

  • Scintillation Cocktail

  • GF/B glass fiber filters

Table 2: Key Experimental Parameters for σ₁ Receptor Assay

ParameterRecommended ValueRationale
Radioligand -pentazocineHigh-affinity, selective σ₁-agonist.[10][11]
Radioligand Conc. ~2.5 nMNear its Kd for robust and specific signal.
Membrane Protein 100-200 µ g/well Empirically determined for optimal binding window.
Incubation Temp. 37°COptimal temperature for σ₁ receptor binding assays.
Incubation Time 90-120 minutesEnsures binding reaches equilibrium.
NSB Displacer 10 µM HaloperidolA standard high-affinity ligand to define NSB for σ₁ receptors.[12]
Assay Volume 200 µLStandard volume for 96-well plate format.

Step-by-Step Procedure:

  • Prepare serial dilutions of idaverine in Assay Buffer.

  • Set up the 96-well plate in triplicate for each condition as described in Part 1, Section II, substituting the appropriate reagents:

    • Total Binding: Assay Buffer, -pentazocine, Liver Membranes.

    • Non-Specific Binding (NSB): Haloperidol, -pentazocine, Liver Membranes.

    • Idaverine Competition: Idaverine dilution, -pentazocine, Liver Membranes.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).

  • Dry the filters, add scintillation cocktail, and quantify using a liquid scintillation counter.

Scientist's Note (Trustworthiness): It is crucial to ensure that the DMSO concentration from the stock solutions of test compounds does not exceed 0.5-1% in the final assay volume, as higher concentrations can disrupt membrane integrity and affect binding.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of idaverine, calculate the specific binding:

    • Specific Binding = (Counts from test well) - (Average Counts from NSB wells)

  • Generate Competition Curve: Normalize the data by expressing the specific binding at each idaverine concentration as a percentage of the maximal specific binding (the "Total Binding" wells minus NSB). Plot this percentage against the logarithm of the idaverine concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value, which is the concentration of idaverine that inhibits 50% of the specific radioligand binding.

  • Calculate the Inhibition Constant (Ki): Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation [6][13]:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or obtained from literature using identical conditions).

Scientist's Note (Authoritative Grounding): The Ki value is a more universal measure of affinity than the IC₅₀ because it is independent of the assay conditions (specifically, the radioligand concentration)[6]. Ki values can vary between labs due to different experimental conditions (e.g., buffer, temperature, tissue source), so consistency is key[6].

Table 3: Example Binding Affinity Data

CompoundTarget ReceptorRadioligandKi (nM)
Idaverine α₁-Adrenergic [³H]prazosin(To be determined)
Prazosinα₁-Adrenergic[³H]prazosin~0.2
Idaverine σ₁ Receptor -pentazocine(To be determined)
Haloperidolσ₁ Receptor-pentazocine~5.2
(+)-Pentazocineσ₁ Receptor-pentazocine~4.8

Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding provides crucial context for affinity data.

G cluster_0 α₁-Adrenergic Receptor Signaling NE Norepinephrine (Agonist) Alpha1R α₁-AR (GPCR) NE->Alpha1R Activates Idaverine Idaverine (Antagonist) Idaverine->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Figure 3: Simplified Gq signaling pathway for the α₁-adrenergic receptor.

G cluster_1 σ₁ Receptor Function at the MAM cluster_er cluster_mito ER Endoplasmic Reticulum (ER) Mito Mitochondrion MAM Mitochondria-Associated Membrane (MAM) Sigma1 σ₁ Receptor (Chaperone) BiP BiP Sigma1->BiP Dissociates from IP3R IP₃ Receptor Sigma1->IP3R Modulates Ca_Mod Ca²⁺ Signaling Modulation IP3R->Ca_Mod Ligand Idaverine / Other Ligands Ligand->Sigma1 Binds Stress Cellular Stress Stress->Sigma1 Activates

Figure 4: Role of the σ₁ Receptor as a chaperone at the ER-Mitochondria interface.

References

  • PubMed. (2001). An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin. Available at: [Link]

  • ResearchGate. Principle of time-resolved Scintillation Proximity Assay (SPA) to... Available at: [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

  • PubMed. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Available at: [Link]

  • PubMed. (2003). A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors. Available at: [Link]

  • PubMed. (2004). The antibody-capture [(35)S]GTPgammaS scintillation proximity assay: a powerful emerging technique for analysis of GPCR pharmacology. Available at: [Link]

  • Drug Discovery Methods. (2015). Specific and Non-specific Binding in a ligand binding assay. Available at: [Link]

  • GraphPad. Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]

  • PubMed. (1987). Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone. Available at: [Link]

  • PubMed. Identification of [3H]prazosin binding sites in crude membranes and isolated cells of brown adipose tissue as alpha 1-adrenergic receptors. Available at: [Link]

  • PMC. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. Available at: [Link]

  • ResearchGate. Specific binding of [3H]prazosin to a-adrenergic | Download Table. Available at: [Link]

  • PubMed. (2015). Sigma Receptor Binding Assays. Available at: [Link]

  • Semantic Scholar. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available at: [Link]

  • PMC. (2016). SIGMA RECEPTOR BINDING ASSAYS. Available at: [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available at: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • ResearchGate. Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG.... Available at: [Link]

  • PMC. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available at: [Link]

  • Recent progress in α1-adrenergic receptor research. Available at: [Link]

  • PubMed. Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. Available at: [Link]

  • Wikipedia. Alpha-1 adrenergic receptor. Available at: [Link]

  • PubMed. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. Available at: [Link]

  • PMC. Clinical perspective on antipsychotic receptor binding affinities. Available at: [Link]

  • PMC. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Available at: [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link]

  • PMC. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Available at: [Link]

  • PMC. Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy?. Available at: [Link]

  • Wikipedia. Sigma-1 receptor. Available at: [Link]

  • PMC. Machine learning models to predict ligand binding affinity for the orexin 1 receptor. Available at: [Link]

Sources

Application

Application Notes and Protocols for Papaverine in Smooth Muscle Contractility Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of papaverine, a non-specific phosphodiesterase (PDE) inhibitor, in smooth muscle c...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of papaverine, a non-specific phosphodiesterase (PDE) inhibitor, in smooth muscle contractility assays. This document offers in-depth technical guidance, detailed protocols, and insights into the mechanism of action of papaverine, serving as a robust resource for investigating smooth muscle physiology and pharmacology.

Introduction: The Significance of Smooth Muscle Contractility and the Role of Phosphodiesterase Inhibitors

Smooth muscle tissue is a critical component of numerous organ systems, including the gastrointestinal, vascular, respiratory, and urogenital tracts. Its ability to contract and relax is fundamental to a wide array of physiological processes, from peristalsis in the gut to the regulation of blood pressure. The study of smooth muscle contractility is therefore paramount in understanding both normal physiological function and the pathophysiology of various diseases.

Pharmacological agents that modulate smooth muscle tone are of significant interest in drug discovery and development. Among these, phosphodiesterase (PDE) inhibitors represent a key class of compounds that induce smooth muscle relaxation.[1][2][3] By preventing the degradation of cyclic nucleotides, these inhibitors influence the intracellular signaling cascades that govern the contractile state of smooth muscle cells.[1]

This application note will focus on papaverine, a classic, non-specific PDE inhibitor, as a model compound for studying smooth muscle relaxation.[4][5] The principles and protocols detailed herein are broadly applicable to the investigation of other PDE inhibitors and their effects on smooth muscle contractility.

Mechanism of Action: Papaverine's Influence on Smooth Muscle Tone

The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺) and the sensitivity of the contractile apparatus to Ca²⁺. An increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, initiating cross-bridge cycling and muscle contraction.

Conversely, a decrease in intracellular Ca²⁺ or a desensitization of the contractile machinery to Ca²⁺ promotes relaxation. This is where cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) play a crucial role.[6][7] These second messengers activate protein kinases that phosphorylate various target proteins, ultimately leading to a reduction in intracellular Ca²⁺ and a decrease in the Ca²⁺ sensitivity of the contractile proteins, resulting in smooth muscle relaxation.[8][9]

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cAMP and cGMP, thereby terminating their signaling.[1] Papaverine, as a non-specific PDE inhibitor, blocks the action of multiple PDE isozymes, leading to an accumulation of both cAMP and cGMP within the smooth muscle cell.[4][5] This elevation in cyclic nucleotides potentiates the downstream signaling pathways that promote relaxation.

cluster_0 Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine, Norepinephrine) Receptor G-Protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_ion Ca²⁺ SR->Ca_ion Release CaM Calmodulin (CaM) Ca_ion->CaM MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active Contraction Contraction MLCK_active->Contraction AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG cGMP->PDE Relaxation Relaxation PKA->Relaxation PKG->Relaxation Papaverine Papaverine Papaverine->PDE Inhibits

Figure 1. Signaling pathway of smooth muscle contraction and relaxation, highlighting the inhibitory action of papaverine on phosphodiesterase (PDE).

Applications in Smooth Muscle Research

Papaverine is a versatile tool for investigating the physiology and pharmacology of various smooth muscle tissues. Its application in contractility assays can help address a range of research questions, including:

  • Characterizing the relaxant properties of novel compounds: By comparing the effects of a test compound to those of papaverine, researchers can determine if the new molecule induces relaxation and gain insights into its potential mechanism of action.

  • Investigating the role of cyclic nucleotides in smooth muscle function: Papaverine can be used to artificially elevate intracellular cAMP and cGMP levels, allowing for the study of their downstream effects on contractility.

  • Screening for compounds with phosphodiesterase inhibitory activity: A compound's ability to induce relaxation in a pre-contracted smooth muscle preparation in a manner similar to papaverine can suggest PDE inhibition as a possible mechanism.

  • Studying tissue-specific differences in smooth muscle relaxation: The potency and efficacy of papaverine can be compared across different smooth muscle types (e.g., vascular vs. gastrointestinal) to understand variations in their relaxation mechanisms.

Experimental Protocols

The following section provides a detailed protocol for an ex vivo smooth muscle contractility assay using an isolated organ bath system. This is a widely used and robust method for studying the effects of pharmacological agents on smooth muscle function.

Experimental Workflow

Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction Papaverine_Add Cumulative Addition of Papaverine Contraction->Papaverine_Add Data_Acq Data Acquisition (Tension Recording) Papaverine_Add->Data_Acq Analysis Data Analysis (Dose-Response Curve) Data_Acq->Analysis End End Analysis->End

Figure 2. Experimental workflow for a smooth muscle contractility assay using an isolated organ bath.

Materials and Reagents
  • Isolated Tissue: Guinea pig ileum, rat aorta, or other suitable smooth muscle tissue.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. The composition for 1 liter is:

    • NaCl: 6.9 g

    • KCl: 0.35 g

    • CaCl₂·2H₂O: 0.37 g

    • KH₂PO₄: 0.16 g

    • MgSO₄·7H₂O: 0.29 g

    • NaHCO₃: 2.1 g

    • Glucose: 2.0 g

  • Contractile Agonist: Carbachol, phenylephrine, or high potassium chloride (KCl) solution.

  • Papaverine Hydrochloride: Prepare a stock solution in distilled water or an appropriate solvent.

  • Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).

  • Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

Step-by-Step Protocol
  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum from a guinea pig).

    • Place the isolated tissue in a petri dish containing cold, oxygenated PSS.

    • Gently remove any adhering connective or adipose tissue.

  • Mounting the Tissue:

    • Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to a force-displacement transducer.

    • Submerge the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.

    • Wash the tissue with fresh PSS every 15 minutes during the equilibration period.

  • Induction of Contraction:

    • After equilibration, induce a submaximal, sustained contraction by adding a contractile agonist to the organ bath. The choice of agonist and its concentration will depend on the tissue type and should be determined in preliminary experiments. For example, carbachol (1 µM) can be used for guinea pig ileum.

    • Allow the contraction to stabilize.

  • Application of Papaverine:

    • Once a stable contraction is achieved, add papaverine to the organ bath in a cumulative manner.

    • Start with a low concentration and increase it stepwise (e.g., in half-log increments) after the response to the previous concentration has reached a plateau.

  • Data Acquisition:

    • Record the changes in isometric tension throughout the experiment using the data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by each concentration of papaverine as a percentage of the initial agonist-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the papaverine concentration to construct a dose-response curve.

    • From the dose-response curve, calculate the EC₅₀ (the concentration of papaverine that produces 50% of the maximal relaxation).

Key Experimental Parameters
ParameterTissue TypeContractile Agonist (Concentration)Papaverine Concentration RangeExpected Outcome
Gastrointestinal Guinea Pig IleumCarbachol (1 µM)10⁻⁸ to 10⁻⁴ MConcentration-dependent relaxation
Vascular Rat AortaPhenylephrine (1 µM) or KCl (60 mM)10⁻⁷ to 10⁻³ MConcentration-dependent relaxation
Respiratory Guinea Pig TracheaHistamine (10 µM) or Methacholine (1 µM)10⁻⁷ to 10⁻³ MConcentration-dependent relaxation
Urogenital Rat Vas DeferensNorepinephrine (10 µM)10⁻⁷ to 10⁻³ MConcentration-dependent relaxation

Data Interpretation and Troubleshooting

  • Dose-Response Curve: A sigmoidal dose-response curve is typically observed, indicating a concentration-dependent relaxation. The steepness of the curve can provide insights into the cooperativity of the drug-receptor interaction.

  • EC₅₀ Value: The EC₅₀ value is a measure of the potency of papaverine. A lower EC₅₀ indicates a higher potency.

  • Maximal Relaxation: The maximal relaxation achieved with papaverine should be close to 100% of the pre-contracted tone.

Troubleshooting:

IssuePossible CauseSolution
No or weak contraction Tissue damage during dissection, incorrect agonist concentration, or depleted neurotransmitter stores.Handle tissue gently, optimize agonist concentration, and ensure adequate equilibration.
Spontaneous contractions Tissue instability or irritation.Extend the equilibration period, ensure proper gassing and temperature control.
Variable responses Inconsistent tissue preparation, temperature fluctuations, or pH changes in the PSS.Standardize the dissection and mounting procedure, maintain constant temperature and pH.
Precipitation of papaverine Poor solubility at high concentrations.Prepare fresh stock solutions and ensure proper dissolution. Consider using a different solvent if necessary.

References

  • Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed. Available at: [Link]

  • Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC. Available at: [Link]

  • Mechanism of smooth muscle relaxation by rociverine - PubMed. Available at: [Link]

  • Evolving Mechanisms of Action of Alverine Citrate on Phasic Smooth Muscles - PubMed. Available at: [Link]

  • Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC. Available at: [Link]

  • Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC. Available at: [Link]

  • SMOOTH MUSCLE RELAXING DRUGS AND GUINEA PIG ILEUM - Semantic Scholar. Available at: [Link]

  • Calcium Ions and Relaxation of Intestinal Smooth Muscle Induced by Papaverine and Aspaminol. - ResearchGate. Available at: [Link]

  • PDE5 inhibitor - Wikipedia. Available at: [Link]

  • Phosphodiesterase inhibitor - Wikipedia. Available at: [Link]

  • ACTIONS OF PAPAVERINE ON INTESTINAL SMOOTH MUSCLE AND ITS INHIBITION OF CYCLIC AMP AND CYCLIC GMP PHOSPHODIESTERASES - ResearchGate. Available at: [Link]

  • 257 COMPARISON FOR PHARMACOLOGICAL EFFECTS OF VARIOUS ANTIMUSCARINIC DRUGS ON HUMAN ISOLATED URINARY BLADDER. Available at: [Link]

  • The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed. Available at: [Link]

  • Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed. Available at: [Link]

  • Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed. Available at: [Link]

  • [Prokinetic drugs in gastrointestinal motility. Their application in pediatrics] - PubMed. Available at: [Link]

  • Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Regulation of Ca2+ channels by cAMP and cGMP in vascular smooth muscle cells - PubMed. Available at: [Link]

  • Phosphodiesterase Inhibitors: Types and Purpose - Cleveland Clinic. Available at: [Link]

  • PDE5 inhibitors: List, how they work, foods, and more - Medical News Today. Available at: [Link]

  • Propiverine : A Review of its Use in the Treatment of Adults and Children with Overactive Bladder Associated with Idiopathic or Neurogenic Detrusor Overactivity, and in Men with Lower Urinary Tract Symptoms. - ResearchGate. Available at: [Link]_

  • Making a case for domperidone in the treatment of gastrointestinal motility disorders. Available at: [Link]

  • cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - MDPI. Available at: [Link]

  • Inhibition of smooth muscle cell growth by nitric oxide and activation of cAMP-dependent protein kinase by cGMP - PubMed. Available at: [Link]

  • Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PubMed. Available at: [Link]

  • 1 ANTIMUSCARINIC DRUG INHIBITS DETRUSOR OVERACTIVITY INDUCED BY TOPICAL APPLICATION OF PROSTAGLANDIN E2 TO THE URETHRA WITH A RE - CORE. Available at: [Link]

  • Application of Pyridostigmine in Pediatric Gastrointestinal Motility Disorders: A Case Series. Available at: [Link]

  • Application of Pyridostigmine in Pediatric Gastrointestinal Motility Disorders: A Case Series | Request PDF - ResearchGate. Available at: [Link]

  • Delayed Upper Gastrointestinal Motility in Mice Treated with Oral Iron Tablets - PubMed. Available at: [Link]

Sources

Method

Application Note: Guidelines for the Solubilization of Idaverine in DMSO and Aqueous Buffers

Introduction Idaverine is a molecule of interest with the chemical formula C24H39N3O3 and a molecular weight of 417.59 g/mol [1]. As with any compound intended for biological research, accurate and reproducible experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Idaverine is a molecule of interest with the chemical formula C24H39N3O3 and a molecular weight of 417.59 g/mol [1]. As with any compound intended for biological research, accurate and reproducible experimental results depend on proper sample handling and preparation. A critical first step is the complete solubilization of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving idaverine in dimethyl sulfoxide (DMSO) and subsequently preparing working solutions in aqueous buffers for in vitro assays.

The protocols herein are designed to ensure the integrity of the compound and the reliability of the resulting data. We will explore the principles behind solubility, the distinction between kinetic and thermodynamic solubility, and provide step-by-step methodologies for preparing and validating idaverine solutions.

Physicochemical Properties and Expected Solubility Behavior

While specific quantitative solubility data for idaverine is not extensively published, its chemical structure, which includes amine groups, suggests it is a basic compound[1][2]. This characteristic is crucial as it implies that idaverine's solubility in aqueous solutions will be highly dependent on pH. In acidic environments, the amine functionalities will become protonated (ionized), which is expected to significantly increase its aqueous solubility compared to its neutral (freebase) form at neutral or basic pH[2].

Table 1: Physicochemical Properties of Idaverine

PropertyValueSource
IUPAC Name (S)-1-(4-(ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butanoyl)-N,N-dimethylpiperidine-4-carboxamide[1]
CAS Number 100927-13-7[1]
Molecular Formula C24H39N3O3[1]
Molecular Weight 417.59[1]

Part 1: Preparing High-Concentration Stock Solutions in DMSO

DMSO is a powerful and widely used solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal choice for preparing high-concentration stock solutions[3].

Rationale for Using DMSO
  • High Solvating Power: DMSO can overcome the lattice energy of solid compounds like idaverine, facilitating dissolution.

  • Miscibility with Water: DMSO is miscible with aqueous buffers, allowing for the dilution of stock solutions into assay media.

  • Storage Stability: When stored correctly, DMSO stock solutions are generally stable, preserving the integrity of the compound[3].

Protocol for Preparing a 10 mM Idaverine Stock Solution in DMSO
  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) solution, calculate the required mass of idaverine.

    • Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL: 1 mL × 10 mmol/L × 417.59 mg/mmol = 4.176 mg

  • Procedure:

    • Accurately weigh 4.18 mg of idaverine powder using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).

    • Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

    • Cap the vial securely.

    • To facilitate dissolution, gently vortex the solution[3]. If the compound does not dissolve completely, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (e.g., to 37°C) may also aid dissolution, but should be used with caution as heat can degrade some compounds[3].

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles[3].

    • Store the aliquots in tightly sealed containers at -20°C or -80°C for long-term stability[3].

Part 2: Determining Aqueous Solubility

For biological assays, it is crucial to understand the solubility of idaverine in the specific aqueous buffer system being used. Compounds dissolved in 100% DMSO can precipitate when diluted into an aqueous medium[3]. Therefore, determining the practical working concentration is a necessary step. This guide outlines two common approaches: kinetic and thermodynamic solubility determination.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It often represents a supersaturated state and is a common high-throughput measurement in early drug discovery[4][5].

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the "true" solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (typically 24-48 hours) until a saturated solution is formed[5][6]. The shake-flask method is the gold standard for this measurement[5][7].

G cluster_0 Solubility Determination Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: Idaverine Powder & Solvents dmso_stock Prepare Concentrated Stock in 100% DMSO start->dmso_stock thermo_add Add Excess Solid to Aqueous Buffer start->thermo_add kinetic_dilute Dilute DMSO Stock into Aqueous Buffer dmso_stock->kinetic_dilute kinetic_incubate Short Incubation (e.g., 1-2 hours) kinetic_dilute->kinetic_incubate kinetic_separate Separate Precipitate (Filtration/Centrifugation) kinetic_incubate->kinetic_separate kinetic_analyze Analyze Supernatant (HPLC, LC-MS) kinetic_separate->kinetic_analyze end_node End: Solubility Value (µg/mL or µM) kinetic_analyze->end_node thermo_incubate Equilibrate with Agitation (e.g., 24-48 hours) thermo_add->thermo_incubate thermo_separate Separate Undissolved Solid (Filtration/Centrifugation) thermo_incubate->thermo_separate thermo_analyze Analyze Supernatant (HPLC, LC-MS) thermo_separate->thermo_analyze thermo_analyze->end_node

Figure 1: A generalized workflow comparing the experimental paths for determining kinetic and thermodynamic solubility.

Protocol for Kinetic Solubility Determination

This method is rapid and suitable for estimating the maximum concentration achievable in an assay without immediate precipitation.

  • Preparation:

    • Prepare a series of dilutions from your 10 mM idaverine stock in 100% DMSO (e.g., using a 2-fold serial dilution)[3].

    • In a 96-well plate or microcentrifuge tubes, add a fixed volume of your chosen aqueous buffer (e.g., 190 µL of phosphate-buffered saline, pH 7.4).

  • Execution:

    • Add a small volume of each DMSO stock concentration to the buffer (e.g., 10 µL) to achieve a final DMSO concentration that is tolerated by your assay, typically ≤0.5%[3][7]. Note: The final DMSO concentration can impact the apparent solubility[7].

    • Seal the plate/tubes and shake at room temperature for 1.5 to 2 hours[7].

  • Analysis:

    • Separate any precipitate that has formed. This can be done by centrifugation or by using a 96-well filter plate[7].

    • Quantify the concentration of idaverine remaining in the filtrate or supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve must be generated for accurate quantification[7].

    • The highest concentration that results in a clear solution is reported as the kinetic solubility under those specific conditions.

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This method provides the true equilibrium solubility and is considered the benchmark standard[5].

  • Preparation:

    • Select a range of aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0) to understand the pH-solubility profile.

    • Add an excess amount of solid idaverine powder to a known volume of each buffer in a glass vial (e.g., 1-2 mg/mL). The key is to have undissolved solid remaining at the end of the experiment.

  • Execution:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached[5][6].

  • Analysis:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. It is highly recommended to filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved particles[5].

    • Quantify the concentration of dissolved idaverine in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve[5]. The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

G node_structure Idaverine Structure (Amine Base) R₃N node_ionized Protonated Form R₃NH⁺ Higher Aqueous Solubility node_structure:p1->node_ionized:p1 Protonation node_neutral Neutral (Freebase) Form R₃N Lower Aqueous Solubility node_structure:p1->node_neutral:p1 Deprotonation node_acid Acidic Buffer (Low pH) Excess H⁺ node_acid->node_structure:p1 node_base Basic Buffer (High pH) Excess OH⁻ node_base->node_structure:p1

Figure 2: The effect of pH on the ionization state and expected aqueous solubility of idaverine.

Summary and Best Practices

  • Always Start with DMSO: Prepare high-concentration stock solutions of idaverine in pure, anhydrous DMSO. Store these stocks in single-use aliquots at -20°C or below[3].

  • Mind the Final DMSO Concentration: In aqueous working solutions, keep the final DMSO concentration as low as possible (ideally <0.5%) to avoid artifacts and toxicity in biological assays[3].

  • Perform a Solubility Test: Before conducting extensive experiments, determine the kinetic solubility of idaverine in your specific assay buffer to identify the maximum workable concentration and prevent compound precipitation.

  • Include Vehicle Controls: Always include a vehicle control (assay media with the same final DMSO concentration as the test samples) in all experiments to account for any effects of the solvent[3].

  • Consider pH: Given idaverine's chemical nature, its aqueous solubility is likely to be significantly higher in acidic buffers than in neutral or basic ones. Test solubility across a relevant pH range if applicable to your research.

By following these guidelines, researchers can ensure the consistent and accurate preparation of idaverine solutions, leading to more reliable and reproducible scientific outcomes.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Aqueous Solubility Determination. Preclinical Pharmacology Core Lab. Retrieved from [Link]

  • Jouyban, A., et al. (2025). Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2025). Can AZD8797 be prepared with 10% DMSO + 90% saline?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of Idaverine as an M2-Selective Muscarinic Receptor Antagonist in Isolated Cardiac Tissue

Introduction: The Critical Role of M2 Muscarinic Receptors in Cardiac Physiology The parasympathetic nervous system (PSNS) is a primary regulator of cardiac function, exerting its influence predominantly through the rele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of M2 Muscarinic Receptors in Cardiac Physiology

The parasympathetic nervous system (PSNS) is a primary regulator of cardiac function, exerting its influence predominantly through the release of acetylcholine (ACh).[1] In the heart, ACh binds to muscarinic acetylcholine receptors, with the M2 subtype being the most prevalent and functionally significant.[2][3][4] These M2 receptors are pivotal in mediating the negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects of the PSNS.[2][5] Understanding the signaling cascade initiated by M2 receptor activation is fundamental to cardiovascular pharmacology and physiology. The development and application of selective antagonists are crucial for dissecting these pathways and investigating pathologies where PSNS signaling may be dysregulated.[6]

This guide provides a comprehensive overview and a detailed protocol for utilizing idaverine, a selective M2 muscarinic receptor antagonist, in isolated cardiac tissue preparations. Idaverine serves as a valuable pharmacological tool for researchers aiming to investigate the specific contributions of M2 receptor signaling in cardiac function, without the confounding effects of blocking other muscarinic receptor subtypes.

Application Note: Idaverine as an M2-Selective Antagonist

Mechanism of Action: The M2 Receptor Signaling Cascade in Cardiomyocytes

M2 muscarinic receptors are G-protein coupled receptors (GPCRs) that signal preferentially through the Gαi/o subset of G proteins.[5][7] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][8] This action directly counteracts the stimulatory effects of the sympathetic nervous system, which typically elevates cAMP via β-adrenergic receptor activation.[2]

Simultaneously, the Gβγ subunits released from the heterotrimeric G-protein directly modulate the activity of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[3][5] This interaction increases potassium efflux from the cardiomyocyte, resulting in hyperpolarization of the cell membrane. In the sinoatrial (SA) and atrioventricular (AV) nodes, this hyperpolarization slows the rate of diastolic depolarization, thus decreasing heart rate and slowing conduction.[3][5]

The following diagram illustrates this core signaling pathway:

M2_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular cluster_intracellular ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Activates G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits GIRK GIRK K+ Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP K_ion GIRK->K_ion K+ Efflux Idaverine Idaverine Idaverine->M2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Physiological Effects: - Decreased Heart Rate - Reduced Contractility PKA->Physiological_Effects K_ion->Physiological_Effects

Caption: M2 muscarinic receptor signaling pathway in a cardiomyocyte.

Pharmacological Profile of Idaverine

Idaverine is characterized by its notable selectivity for the M2 muscarinic receptor subtype over the M3 subtype. Radioligand binding and in vitro organ bath experiments have demonstrated that idaverine has a 20-fold higher selectivity for M2 binding sites compared to M3 sites.[9] Its affinity for M1 and M2 binding sites appears to be similarly high, although the interpretation for M1 binding requires caution.[9] This M2-over-M3 selectivity is a significant advantage in cardiac studies, as it minimizes confounding effects on other tissues where M3 receptors are predominant, such as smooth muscle and glandular tissue.[1][9]

Receptor Subtype Selectivity of Idaverine Primary Location in Periphery Primary Function
M1 High affinity (similar to M2)[9]Neuronal Tissue[9]CNS functions, ganglionic transmission[1][10]
M2 High affinity (Primary Target) [9]Heart (SA/AV nodes, atria)[1][5][9]Decreases heart rate and contractility[1][5]
M3 Low affinity (20-fold less than M2)[9]Smooth Muscle, Glands[1][9]Contraction, Secretion[1]

Rationale for Use: The selective antagonism of M2 receptors by idaverine allows for the precise investigation of parasympathetic control of the heart. By blocking the effects of endogenous acetylcholine or exogenously applied muscarinic agonists, researchers can:

  • Quantify the tonic parasympathetic influence on cardiac tissue.

  • Construct Schild plots to determine the affinity (pA2 value) of idaverine for cardiac M2 receptors.

  • Isolate and study the effects of other signaling pathways (e.g., sympathetic) without the modulatory influence of M2 receptor activation.

Experimental Protocol: Functional Assessment of M2 Receptor Blockade in Isolated Cardiac Atria

This protocol describes a standard method for assessing the antagonist properties of idaverine on M2 receptors in isolated atrial preparations using an organ bath system. The primary endpoint is the measurement of isometric contraction.

Required Materials and Reagents
  • Animal Model: Male Wistar rats (250-300g) are commonly used. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

  • Gases: Carbogen gas (95% O2, 5% CO2) for oxygenating the PSS.[11]

  • Pharmacological Agents:

    • Idaverine hydrochloride

    • Carbachol (a stable muscarinic agonist)

    • Acetylcholine chloride (ACh)

    • Atropine sulfate (a non-selective muscarinic antagonist, for control)

  • Equipment:

    • Isolated organ bath system with a water jacket for temperature control.[12][13]

    • Isometric force-displacement transducer.[13][14]

    • Data acquisition system (e.g., PowerLab, iWorx) and analysis software.[12][15]

    • Dissection microscope, fine forceps, and scissors.

    • Surgical silk suture.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_setup Organ Bath Setup cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Euthanize Animal (IACUC Approved) A2 Rapidly Excise Heart A1->A2 A3 Place Heart in Cold, Oxygenated PSS A2->A3 A4 Isolate Left & Right Atria A3->A4 A5 Tie Sutures to Atria A4->A5 B1 Mount Atria in Organ Bath (37°C, 95% O2/5% CO2) A5->B1 Transfer B2 Connect to Transducer B1->B2 B3 Apply Initial Tension (e.g., 1.0 g) B2->B3 B4 Equilibrate for 60 min (Wash every 15 min) B3->B4 C1 Record Baseline Contractile Force B4->C1 Ready C2 Add Vehicle or Idaverine (Incubate for 30 min) C1->C2 C3 Generate Cumulative Concentration-Response Curve to Carbachol C2->C3 C4 Washout Tissue C3->C4 D1 Measure Negative Inotropic Response to Carbachol C3->D1 Acquire Data D2 Plot Concentration-Response Curves D1->D2 D3 Perform Schild Analysis to Determine pA2 D2->D3

Caption: Step-by-step workflow for isolated cardiac atria experiments.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas to maintain a physiological pH of ~7.4.[11]

    • Prepare a 10 mM stock solution of idaverine in deionized water. Perform serial dilutions to create working concentrations.

    • Prepare a 10 mM stock solution of carbachol in deionized water.

  • Tissue Isolation and Mounting:

    • Following humane euthanasia according to approved institutional protocols, perform a thoracotomy and rapidly excise the heart.

    • Immediately place the heart in a beaker of ice-cold, carbogen-gassed Krebs-Henseleit solution.

    • Under a dissection microscope, carefully dissect the left and right atria from the ventricles.

    • Tie a loop of surgical silk to each end of the atrial preparation.

    • Mount the tissue in the organ bath chamber filled with 10 mL of Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen. Attach one suture to a fixed hook and the other to the isometric force transducer.[13]

  • Equilibration:

    • Apply an initial resting tension of 1.0 g to the atria and allow the tissue to equilibrate for 60 minutes.

    • During equilibration, replace the bath solution with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes to wash out metabolic byproducts.

    • Adjust the tension as needed to maintain the 1.0 g baseline.

  • Experimental Protocol (Schild Analysis):

    • Control Curve: After equilibration, record a stable baseline of spontaneous atrial contractions. Begin a cumulative concentration-response curve to carbachol. Add carbachol to the bath in increasing concentrations (e.g., 1 nM to 100 µM), waiting for the response to stabilize at each concentration before adding the next. The expected response is a concentration-dependent decrease in the force of contraction (negative inotropy).

    • Washout: After completing the control curve, perform repeated washouts by replacing the bath solution every 10 minutes for at least 60 minutes, until the contractile force returns to the initial baseline.

    • Antagonist Incubation: Add a single concentration of idaverine (e.g., 10 nM) to the bath and allow it to incubate with the tissue for 30 minutes.

    • Second Curve: In the continued presence of idaverine, repeat the cumulative concentration-response curve to carbachol.

    • Repeat: Repeat the washout and incubation steps for at least two other concentrations of idaverine (e.g., 30 nM, 100 nM).

Data Analysis and Interpretation
  • Measure Responses: For each carbachol concentration, measure the decrease in contractile force as a percentage of the pre-drug baseline.

  • Plot Curves: Plot the percentage inhibition of contractile force against the log concentration of carbachol for the control curve and for each of the idaverine-treated curves.

  • Analyze Results: The presence of idaverine, a competitive antagonist, should cause a rightward shift in the carbachol concentration-response curve with no change in the maximum response.

  • Schild Plot: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of idaverine. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log concentration of idaverine. The x-intercept of the linear regression line provides the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Safety and Handling

As a research chemical, idaverine should be handled with appropriate laboratory precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general principles for handling pharmacological agents should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[18][19] Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store idaverine powder in a tightly sealed container in a cool, dry place, protected from light.[16][18] Refrigeration may be recommended to maintain long-term quality.[17]

  • Disposal: Dispose of unused chemicals and contaminated materials in accordance with local, state, and federal regulations.[18][20]

By following this detailed guide, researchers can effectively utilize idaverine as a selective tool to probe the function and physiological relevance of M2 muscarinic receptors in the heart.

References

  • Title: Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. Source: PubMed URL: [Link]

  • Title: Muscarinic acetylcholine receptor M2 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Deficiency of M2 muscarinic acetylcholine receptors increases susceptibility of ventricular function to chronic adrenergic stress. Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

  • Title: Muscarinic regulation of cardiac ion channels. Source: PMC (PubMed Central) URL: [Link]

  • Title: The M2 muscarinic receptors are essential for signaling in the heart left ventricle during restraint stress in mice. Source: Taylor & Francis Online URL: [Link]

  • Title: The M2 muscarinic receptors are essential for signaling in the heart left ventricle during restraint stress in mice. Source: PubMed URL: [Link]

  • Title: Isolated Organ and Tissue. Source: iWorx Systems, Inc. URL: [Link]

  • Title: Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Source: REPROCELL URL: [Link]

  • Title: In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Source: PMC (PubMed Central) URL: [Link]

  • Title: TISSUE ORGAN BATH SYSTEMS. Source: DMT URL: [Link]

  • Title: Tissue Organ Bath Principals. Source: Radnoti URL: [Link]

  • Title: Material Safety Data Sheet. Source: Winfield Solutions, LLC URL: [Link]

  • Title: Product and Company Identification SECTION II - Composition/Information on Ingredients. Source: Chemical Management URL: [Link]

  • Title: Muscarinic control of cardiovascular function in humans: a review of current clinical evidence. Source: PMC (PubMed Central) URL: [Link]

  • Title: Ivabradine (hydrochloride) SAFETY DATA SHEET. Source: Amazon S3 URL: [Link]

  • Title: Muscarinic Antagonists. Source: NCBI Bookshelf URL: [Link]

  • Title: Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Source: PMC (PubMed Central) URL: [Link]

  • Title: Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart. Source: Psychopharmacology URL: [Link]

  • Title: M2-type muscarinic receptors mediate prejunctional inhibition of norepinephrine release in the human iris-ciliary body. Source: PubMed URL: [Link]

  • Title: Deficiency of M2 muscarinic acetylcholine receptors increases susceptibility of ventricular function to chronic adrenergic stress. Source: PubMed URL: [Link]

  • Title: Muscarinic Agonists. Source: NCBI Bookshelf URL: [Link]

  • Title: Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist. Source: PubMed URL: [Link]

  • Title: Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart. Source: PubMed URL: [Link]

  • Title: Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. Source: MDPI URL: [Link]

Sources

Method

optimal storage and handling procedures for idaverine research chemicals

Application Note & Protocol: Optimal Storage, Handling, and Experimental Workflows for Idaverine Introduction Idaverine (CAS: 100927-13-7) is a highly selective muscarinic receptor antagonist utilized extensively in phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Optimal Storage, Handling, and Experimental Workflows for Idaverine

Introduction

Idaverine (CAS: 100927-13-7) is a highly selective muscarinic receptor antagonist utilized extensively in pharmacological and neurobiological research. It demonstrates a roughly 20-fold binding selectivity for M2 receptors (predominantly found in cardiac tissue) over M3 receptors (glandular and smooth muscle tissue), while also exhibiting affinity for neuronal M1 binding sites [1]. Because idaverine is deployed in highly sensitive in vitro organ bath experiments and radioligand binding assays, maintaining its absolute structural integrity is critical. Even minor degradation can alter its effective molarity, skewing dose-response curves and leading to irreproducible receptor kinetic data.

Physicochemical Properties & Stability Dynamics

Understanding the physicochemical nature of idaverine is essential for mitigating degradation. As a tertiary amine derivative, idaverine is susceptible to specific environmental stressors:

  • Oxidation : Ambient oxygen can lead to the formation of N-oxides at the tertiary amine center, fundamentally altering its receptor binding affinity.

  • Hydrolysis : The compound is hygroscopic. Ambient moisture can compromise the powder's stability, leading to the hydrolysis of the amide bond over prolonged periods.

  • Photolysis : Ultraviolet (UV) light exposure provides the kinetic energy required to accelerate oxidative degradation pathways.

Table 1: Physicochemical Summary of Idaverine

PropertyValue / Description
Chemical Name (+)-1-[4-[ethyl(p-methoxy-a-methylphenethyl)amino]butyryl]-N,N-dimethylisonipecolamide
CAS Number 100927-13-7
Molecular Formula C24H39N3O3
Molecular Weight 417.59 g/mol
Primary Target Muscarinic M2 Receptor (Competitive Antagonist)
Solubility DMSO, Ethanol, Methanol

Optimal Storage Conditions

To preserve the pharmacological potency of idaverine, strict adherence to environmental controls is mandatory [2].

  • Short-Term Storage (Days to Weeks) : Store the lyophilized powder at 0°C to 4°C in a tightly sealed, light-resistant desiccator.

  • Long-Term Storage (Months to Years) : Store at -20°C or -80°C. The container must be purged with an inert gas (Argon or Nitrogen) to displace oxygen and prevent oxidative degradation.

  • Avoidance of Freeze-Thaw Cycles : Repeated thermal cycling induces cryo-concentration. As the solvent freezes, the solute is excluded from the ice crystal lattice, creating localized pockets of extreme concentration and transient pH shifts. Upon thawing, this thermal stress can result in irreversible precipitation, drastically altering the effective molarity of your stock solution [3].

Reconstitution and Handling Protocol

Self-Validating System: Always verify complete dissolution visually against both light and dark backgrounds. A cloudy solution or microscopic refraction indicates incomplete solvation, which will invalidate downstream quantitative assays.

Materials Required:

  • Idaverine powder

  • Anhydrous DMSO (≥99.9% purity)

  • Amber glass vials (silanized to prevent non-specific adherence of the compound to the glass walls)

  • Argon or Nitrogen gas source

  • Calibrated micropipettes

Step-by-Step Methodology:

  • Equilibration : Remove the idaverine vial from the -20°C freezer and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Causality : Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Solvation : Add the calculated volume of anhydrous DMSO to achieve a primary stock concentration (e.g., 10 mM).

  • Agitation : Vortex gently for 60 seconds. Inspect the vial against a light background to ensure no particulate matter remains.

  • Aliquoting : Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in amber glass vials to prevent future freeze-thaw events.

  • Inert Purging : Gently blow a stream of Argon or Nitrogen gas over the open vials for 3-5 seconds to displace ambient oxygen.

  • Cryopreservation : Cap tightly and immediately transfer the aliquots to a -20°C freezer.

Reconstitution A Equilibrate Vial to Room Temp B Add Anhydrous Solvent (DMSO) A->B Prevents condensation C Vortex & Verify Complete Dissolution B->C Creates primary stock D Dispense into Single-Use Aliquots C->D Avoids freeze-thaw E Purge with Argon & Store at -20°C D->E Prevents oxidation

Workflow for the reconstitution and aliquoting of idaverine to prevent degradation.

Experimental Workflow: M2 Receptor Radioligand Binding Assay

Idaverine is frequently used to characterize muscarinic receptor subtypes in tissue homogenates [4].

Protocol:

  • Tissue Preparation : Homogenize cardiac tissue (which is naturally rich in M2 receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup : In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [3H]-N-methylscopolamine, final concentration 0.5 nM).

    • 50 µL of Idaverine working solution (serial dilutions from 10−10 to 10−4 M to generate a displacement curve).

    • 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Incubation : Incubate the plate at 25°C for 60 minutes to reach equilibrium. Causality : M2 receptor kinetics require sufficient time for competitive antagonists to displace the radioligand fully; premature termination will underestimate idaverine's binding affinity ( Ki​ ).

  • Termination : Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

M2_Signaling Ida Idaverine (M2 Antagonist) M2R M2 Muscarinic Receptor Ida->M2R Competitively Blocks ACh Acetylcholine (Endogenous Agonist) ACh->M2R Activates Gi Gi/o Protein Complex M2R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Logical relationship of idaverine acting as an antagonist at the M2 receptor.

Safety & Environmental Health

Idaverine is a biologically active research chemical. Standard laboratory safety protocols must be enforced [5]:

  • PPE : Wear nitrile gloves, a laboratory coat, and safety goggles.

  • Handling : Handle dry powders inside a certified fume hood to prevent the inhalation of aerosolized particles.

  • Disposal : Dispose of idaverine-containing solutions as hazardous chemical waste in accordance with institutional and local environmental regulations.

References

  • Lucot, J. B., van Charldorp, K. J., & Tulp, M. T. (1991). "Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats." Pharmacology, Biochemistry, and Behavior, 40(2), 345-349. URL:[Link]

  • Cuhadar, S., Koseoglu, M., Atay, A., & Dirican, A. (2013). "The effect of storage time and freeze-thaw cycles on the stability of serum samples." Biochemia Medica, 23(1), 70-77. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). "IDAVERINE." Inxight Drugs. URL:[Link]

Application

Application Note: Pharmacological Characterization of Idaverine in the Guinea Pig Ileum Model

Introduction Idaverine is an antispasmodic agent recognized for its efficacy in mitigating smooth muscle spasms. Its therapeutic application is particularly relevant in gastrointestinal disorders characterized by hypermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Idaverine is an antispasmodic agent recognized for its efficacy in mitigating smooth muscle spasms. Its therapeutic application is particularly relevant in gastrointestinal disorders characterized by hypermotility. The isolated guinea pig ileum is a cornerstone preparation in classical pharmacology for investigating the effects of substances on smooth muscle contraction.[1][2][3] This ex vivo model is highly valued for its robust and reproducible responses to a variety of agonists and antagonists, and it exhibits minimal spontaneous activity, providing a stable baseline for dose-response studies.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of idaverine in guinea pig ileum pharmacological preparations. It details the underlying mechanisms, experimental protocols, and data interpretation, grounded in established scientific principles.

Mechanism of Action: A Dual-Pronged Approach to Relaxation

The spasmolytic effect of idaverine is primarily attributed to a dual mechanism of action that converges on the reduction of intracellular calcium ([Ca²⁺]i), the final common pathway for smooth muscle contraction.

  • Phosphodiesterase (PDE) Inhibition: Idaverine acts as a non-selective inhibitor of phosphodiesterases, the enzymes responsible for degrading the cyclic nucleotides cAMP and cGMP.[5] Inhibition of PDEs leads to an intracellular accumulation of these second messengers.[5] Both cAMP and cGMP are critical mediators of smooth muscle relaxation.[6][7] They activate downstream protein kinases (PKA and PKG, respectively), which in turn phosphorylate multiple targets that collectively decrease intracellular Ca²⁺ levels and reduce the sensitivity of the contractile machinery to calcium.[7][8] This ultimately leads to muscle relaxation.[6][9]

  • Calcium Channel Blockade: Complementing its action on cyclic nucleotides, idaverine also functions as a direct blocker of L-type voltage-gated calcium channels (CaV).[10] By inhibiting these channels, idaverine directly prevents the influx of extracellular Ca²⁺ into the smooth muscle cell, a critical step for initiating and sustaining contraction induced by depolarizing stimuli or certain agonists.[10][11]

This dual mechanism makes idaverine a potent and effective spasmolytic agent.

Experimental Workflow Overview

The process of evaluating idaverine's effect on the guinea pig ileum follows a standardized and logical progression. The organ bath technique allows for the maintenance of intact, viable tissue in a controlled physiological environment, enabling the precise measurement of contractile responses to pharmacological agents.[12][13]

G cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis Euthanasia Humane Euthanasia (Cervical Dislocation) Dissection Ileum Dissection & Cleaning Euthanasia->Dissection Segmentation Segmentation (2-3 cm pieces) Dissection->Segmentation Mounting Tissue Mounting in Organ Bath Segmentation->Mounting Equilibration Equilibration (30-60 min) Mounting->Equilibration Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Contraction Idaverine Cumulative Addition of Idaverine Contraction->Idaverine Recording Record Relaxation Response Idaverine->Recording Analysis Calculate IC50 Value & Plot Curve Recording->Analysis

Caption: High-level workflow for idaverine evaluation.

Part 1: Detailed Experimental Protocols

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g). All procedures must be in accordance with approved institutional animal care guidelines.

  • Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution.

    • Tyrode's Solution Composition (mM): NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55.

  • Gases: Carbogen gas (95% O₂ / 5% CO₂).[13]

  • Agonist: Acetylcholine (ACh) or Histamine to induce contraction.[14][15]

  • Test Compound: Idaverine hydrochloride.

  • Equipment: Isolated organ bath system with thermoregulation (37°C), aeration tubes, isometric force-displacement transducer, data acquisition system (e.g., PowerLab).[1][13][16]

Protocol: Isolated Guinea Pig Ileum Preparation

This protocol is a standard method for preparing viable smooth muscle tissue for pharmacological study.[14][17]

  • Euthanasia and Dissection: Humanely euthanize a guinea pig via cervical dislocation followed by exsanguination.[17] Immediately perform a laparotomy to expose the abdominal cavity. Locate the ileo-caecal junction and excise a terminal segment of the ileum.[14][17]

  • Cleaning and Segmentation: Place the excised tissue in a petri dish containing fresh, aerated Tyrode's solution at 37°C. Gently flush the lumen with Tyrode's solution using a syringe to remove its contents.[14][17] Carefully trim away the mesenteric fat. Cut the cleaned ileum into segments of 2-3 cm in length.[14]

  • Tissue Mounting:

    • Tie one end of an ileum segment to a fixed tissue holder or the aerator tube using surgical thread.[17]

    • Tie the other end to an isometric force transducer.[17]

    • Mount the tissue in a 10-20 mL organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[3][17]

  • Equilibration:

    • Apply an initial resting tension of 0.5-1.0 g to the tissue.[14][17]

    • Allow the tissue to equilibrate for 30-60 minutes. During this period, wash the tissue with fresh, pre-warmed Tyrode's solution every 15 minutes to remove metabolites and ensure stability.[17]

Protocol: Evaluating Idaverine's Spasmolytic Activity

This procedure quantifies the inhibitory effect of idaverine on agonist-induced contractions.

  • Establish a Stable Baseline: After equilibration, record a stable baseline tension for at least 5-10 minutes. The guinea pig ileum should show little spontaneous activity.[3]

  • Induce Submaximal Contraction: Add a concentration of acetylcholine (e.g., 1 µM) or another suitable agonist to the organ bath that produces a submaximal, stable contraction (typically 70-80% of the maximum response). This sustained plateau is crucial as it allows for the clear observation of subsequent relaxation.

  • Cumulative Concentration-Response Curve:

    • Once the agonist-induced contraction has stabilized, add idaverine to the bath in a cumulative fashion, increasing the concentration by approximately half-log increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, and so on).

    • Allow the response to each concentration to reach a steady state before adding the next. Record the relaxation at each concentration.

  • Data Analysis and Validation:

    • Control: In a parallel experiment, use a vehicle control to ensure the solvent for idaverine does not affect the tissue.

    • Calculation: Express the relaxation at each idaverine concentration as a percentage of the initial agonist-induced contraction.

    • IC₅₀ Determination: Plot the idaverine concentration (log scale) against the percentage inhibition. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of idaverine that produces 50% of its maximal inhibitory effect).[18] A lower IC₅₀ value indicates greater potency.[18]

Part 2: Mechanistic Insights and Data Interpretation

Visualizing the Signaling Pathway

Idaverine's dual-action mechanism can be visualized at the cellular level. It interrupts the pro-contractile signaling cascade while simultaneously promoting pro-relaxant pathways.

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway (Idaverine Action) Agonist Agonist (e.g., ACh) Receptor Muscarinic Receptor (M3) Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_SR Ca²⁺ Release from SR IP3->Ca_SR Ca_i ↑ [Ca²⁺]i Ca_SR->Ca_i Ca_Influx L-type Ca²⁺ Channel Ca_Influx->Ca_i Contraction Contraction Ca_i->Contraction Idaverine Idaverine Idaverine->Ca_Influx Blocks PDE Phosphodiesterase (PDE) Idaverine->PDE Inhibits cAMP ↑ cAMP / cGMP PDE->cAMP Degradation PKG PKA / PKG Activation cAMP->PKG PKG->Ca_i Reduces Relaxation Relaxation PKG->Relaxation

Caption: Idaverine's dual mechanism in smooth muscle cells.

Expected Results and Interpretation

The primary outcome of the experiment will be a concentration-dependent relaxation of the pre-contracted ileum segment by idaverine. The data can be summarized for clear comparison.

Table 1: Example Concentration-Response Data for Idaverine

Idaverine Conc. (M)Log [Idaverine]Mean % Inhibition (± SEM)
1.0E-09-9.05.2 (± 1.1)
1.0E-08-8.015.8 (± 2.5)
1.0E-07-7.048.9 (± 4.3)
1.0E-06-6.085.4 (± 3.1)
1.0E-05-5.098.1 (± 0.9)

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Potency (IC₅₀): From this data, the IC₅₀ would be calculated to be approximately 1.0 x 10⁻⁷ M. This value serves as a key benchmark for comparing the potency of idaverine with other spasmolytic agents.

  • Efficacy: The maximal inhibition approaching 100% indicates high efficacy in relaxing the smooth muscle preparation.

  • Mechanism Confirmation: To further dissect the dual mechanism, the experiment can be repeated in a high-potassium (e.g., 60 mM KCl) depolarizing solution. Idaverine's ability to relax KCl-induced contractions would provide strong evidence for its calcium channel blocking activity, as these contractions are primarily dependent on Ca²⁺ influx through voltage-gated channels.

Conclusion

The isolated guinea pig ileum preparation is a robust and reliable model for characterizing the spasmolytic properties of idaverine.[12] By following the detailed protocols outlined in this guide, researchers can obtain high-quality, reproducible data to determine the potency and efficacy of idaverine. Understanding its dual mechanism of action—PDE inhibition and calcium channel blockade—is crucial for its continued development and application in treating gastrointestinal and other disorders involving smooth muscle spasms.

References

  • Schröder, J., Wetzke, M., Eilebrecht, M., Strittmatter, F., & Stief, C. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. JoVE (Journal of Visualized Experiments), (173), e62629. [Link]

  • Rybalkin, S. D., Yan, C., Bornfeldt, K. E., & Beavo, J. A. (2003). Cyclic GMP Phosphodiesterases and Regulation of Smooth Muscle Function. Circulation Research, 93(4), 280–291. [Link]

  • Wikipedia contributors. (2023). Organ bath. Wikipedia, The Free Encyclopedia. [Link]

  • Lincoln, T. M. (1991). Towards an Understanding of the Mechanism of Action of Cyclic AMP and Cyclic GMP in Smooth Muscle Relaxation. Journal of Vascular Research, 28(4), 233-240. [Link]

  • Gao, Y., & Raj, J. U. (2005). Involvement of cGMP-dependent protein kinase in the relaxation of ovine pulmonary arteries to cGMP and cAMP. American Journal of Physiology-Lung Cellular and Molecular Physiology, 288(2), L322–L329. [Link]

  • REPROCELL. (2025). The Enduring Value of Organ Baths in Modern Drug Discovery. REPROCELL Blog. [Link]

  • SciSpace. (n.d.). Organ Bath Study Smooth Muscle. SciSpace. [Link]

  • University of Strathclyde. (n.d.). Guinea Pig Ileum. Strathclyde Pharmacology Simulations. [Link]

  • Kukovetz, W. R., Holzmann, S., & Pöch, G. (1983). Role of cGMP in relaxation of vascular and other smooth muscle. Canadian Journal of Physiology and Pharmacology, 61(3), 349-355. [Link]

  • RJPT SimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPT SimLab. [Link]

  • Hashitani, H., Van Helden, D. F., & Suzuki, H. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 153(3), 480-491. [Link]

  • RJPT SimLab. (n.d.). To determine pD2 value of histamine using guinea pig ileum. RJPT SimLab. [Link]

  • Norecopa. (2021). Guinea Pig Ileum. Norecopa. [Link]

  • Dobias, L., & Herman, M. (2015). Ivabradine: A Unique and Intriguing Medication for Treating Cardiovascular Disease. The Journal of Clinical Hypertension, 17(7), 576-581. [Link]

  • Sidhu, M. S., et al. (2021). Ivabradine in Cardiovascular Disease Management Revisited: a Review. Cardiovascular Drugs and Therapy, 35(5), 1045-1056. [Link]

  • Camm, A. J., & Savelieva, I. (2004). Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina. Therapeutics and Clinical Risk Management, 1(1), 33-37. [Link]

  • de Souza, E. T., de Lira, A. F., de Queiroz, A. C., da Silva, D. F., de Aquino, A. B., & de Mello, M. A. (2013). Spasmolytic Effect of Caulerpine Involves Blockade of Ca2+ Influx on Guinea Pig Ileum. Marine Drugs, 11(5), 1545–1557. [Link]

  • Mali, P. Y., Bigoniya, P., & Panchal, S. S. (2015). Spasmolytic effect of traditional herbal formulation on guinea pig ileum. Journal of Ayurveda and Integrative Medicine, 6(3), 182-186. [Link]

  • Santamaria, R., et al. (1981). Mechanism of smooth muscle relaxation by rociverine. Journal of Pharmacy and Pharmacology, 33(1), 16-20. [Link]

  • Yeoh, P. N., Koh, K. Y., Lee, J. A., Chen, Y. S., & Nafiah, M. A. (2013). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal, 4(1), 94. [Link]

  • CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology.com. [Link]

Sources

Method

Application Notes and Protocols for Formulating Idaverine for Intravenous Injection in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Idaverine is a molecule with potential therapeutic applications that necessitate its evaluation in preclinical animal models. Intravenous (IV)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idaverine is a molecule with potential therapeutic applications that necessitate its evaluation in preclinical animal models. Intravenous (IV) administration is a common and critical route in these early-stage studies, as it ensures complete bioavailability and allows for the precise control of systemic exposure.[1][2] However, the successful formulation of a drug for IV injection, particularly for a new chemical entity (NCE), is a multifaceted process that requires careful consideration of the drug's physicochemical properties and the stringent requirements for parenteral administration.[3][4]

These application notes provide a comprehensive guide to the formulation of idaverine for intravenous injection in preclinical research. The protocols outlined herein are designed to ensure the development of a safe, stable, and effective formulation that maximizes exposure for toxicological and efficacy testing.[2] This document emphasizes the scientific rationale behind each step, promoting a deep understanding of the formulation development process.

Pre-formulation Assessment of Idaverine

A thorough understanding of idaverine's physicochemical properties is the foundation for a rational formulation strategy.[1][5] Key parameters to be evaluated are summarized in the table below. While some data for idaverine is available, it is crucial to experimentally determine these properties for the specific batch of the drug substance being used.

PropertyImportance in IV Formulation DevelopmentTarget Range/Consideration
Molecular Weight 417.59 g/mol [6]Essential for all concentration and dosage calculations.
Aqueous Solubility Determines the feasibility of a simple aqueous solution. Poor solubility is a common challenge for NCEs.[1][5]To be determined experimentally at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[1]
pKa Influences solubility at different pH values. Idaverine's structure suggests it may have basic properties.To be determined. This will guide pH adjustment strategies for solubilization.
LogP Indicates the lipophilicity of the drug. High LogP values often correlate with poor aqueous solubility.To be determined. May influence the choice of solubilization techniques.
Stability Critical for ensuring the drug remains chemically and physically unchanged in the formulation.[2][5]To be assessed in solution at various pH values and temperatures.

Core Principles of Intravenous Formulation

The primary goal is to develop a formulation that is safe for injection and maintains the drug in a soluble and stable state.[1] For preclinical studies, the formulation should be as simple as possible to minimize potential confounding effects of excipients on the study outcome.[7]

Key considerations for an IV formulation include:

  • Solubility: The drug must be completely dissolved to prevent precipitation upon administration, which could lead to embolism.[1][3][4]

  • pH: The pH of the formulation should ideally be close to physiological pH (around 7.4) to minimize irritation and pain at the injection site.[3][4] A wider range of pH 2-11 is generally acceptable for intravenous injections.[3][4]

  • Tonicity: The formulation should be isotonic with blood (approximately 280-310 mOsm/kg) to prevent hemolysis or crenation of red blood cells.[3][4]

  • Sterility and Purity: The final formulation must be sterile and free from pyrogens and particulate matter.[3][4]

Experimental Workflow for Idaverine IV Formulation Development

The following diagram illustrates the logical progression of steps involved in developing an intravenous formulation for idaverine.

Idaverine_IV_Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_development Formulation Development cluster_characterization Formulation Characterization & QC cluster_final Final Formulation A Physicochemical Characterization (Solubility, pKa, LogP, Stability) B Solubility Screening (pH, Co-solvents, Surfactants) A->B Input for solubilization strategy C Excipient Compatibility Studies B->C Identify suitable solubilizers D Prototype Formulation Development C->D Select compatible excipients E Optimization of Formulation (pH, Tonicity, Concentration) D->E Refine formulation parameters F Physical & Chemical Stability Testing E->F Assess shelf-life and robustness G In Vitro Hemocompatibility F->G Evaluate safety profile H Sterilization & Particulate Matter Analysis G->H Ensure sterility and purity I Final IV Formulation for Preclinical Studies H->I Finalize for in vivo use

Caption: Workflow for Idaverine IV Formulation.

Detailed Protocols

Protocol 1: Aqueous Solubility Determination of Idaverine

Objective: To determine the solubility of idaverine in aqueous solutions at different pH values.

Materials:

  • Idaverine powder

  • Hydrochloric acid (HCl) solutions (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffers (pH 6.8 and 7.4)[1]

  • Vortex mixer

  • Shaking incubator

  • HPLC system with a suitable column and detector for idaverine quantification

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of vials containing the different pH buffers.

  • Add an excess amount of idaverine powder to each vial to create a saturated solution.

  • Vortex the vials for 2 minutes to facilitate initial dispersion.

  • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials to ensure excess solid idaverine remains.

  • Withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples appropriately with the mobile phase of the HPLC method.

  • Analyze the samples by HPLC to determine the concentration of dissolved idaverine.

  • Express the solubility in mg/mL.

Protocol 2: Formulation of Idaverine for Intravenous Injection (Hypothetical Example)

This protocol is a hypothetical example based on the assumption that idaverine has low aqueous solubility at neutral pH but is more soluble at a lower pH.

Objective: To prepare a 1 mg/mL idaverine solution for intravenous injection in a preclinical animal model.

Rationale for Excipient Selection:

  • Citric Acid: A common pH-adjusting agent used to lower the pH and potentially increase the solubility of basic compounds.[8]

  • Sodium Chloride: Used to adjust the tonicity of the formulation to be isotonic with blood.[3][4]

  • Water for Injection (WFI): The primary solvent for parenteral formulations.

Materials:

  • Idaverine powder

  • Citric acid

  • Sodium chloride

  • Water for Injection (WFI)

  • Sterile, depyrogenated glassware

  • 0.22 µm sterile syringe filter

  • Sterile vials and stoppers

Procedure:

  • Calculations:

    • Calculate the required amount of idaverine for the desired final volume and concentration (e.g., for 10 mL of a 1 mg/mL solution, 10 mg of idaverine is needed).

    • Calculate the amount of citric acid needed to achieve the target pH (this will be determined from the solubility studies).

    • Calculate the amount of sodium chloride required to make the final solution isotonic (approximately 0.9% w/v, but this may need adjustment based on the contribution of the other components).

  • Preparation of the Formulation:

    • In a sterile beaker, dissolve the calculated amount of citric acid in approximately 80% of the final volume of WFI.

    • Slowly add the idaverine powder while stirring until it is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed.

    • Add the calculated amount of sodium chloride and stir until dissolved.

    • Adjust the pH to the target value using a dilute solution of sodium hydroxide or hydrochloric acid, if necessary.

    • Add WFI to reach the final volume.

  • Sterilization and Filling:

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile receiving vessel.

    • Aseptically dispense the sterile solution into sterile vials.

    • Seal the vials with sterile stoppers and crimp caps.

Quality Control and Stability Assessment

Once the prototype formulation is developed, it is crucial to perform quality control tests and assess its stability.[2][5]

TestMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless solution, free from visible particles.
pH pH meterWithin the target range (e.g., 4.0 - 5.0).
Osmolality Osmometer280-310 mOsm/kg.
Assay HPLC90-110% of the label claim.
Purity/Related Substances HPLCImpurity levels should be within acceptable limits.
Sterility Compendial methodsMust be sterile.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testBelow the specified limit for parenteral products.
Particulate Matter Light obscuration or microscopic particle countWithin compendial limits.[3]

Stability studies should be conducted under various conditions (e.g., 2-8°C, 25°C/60% RH) to determine the shelf-life of the formulation.[2][4]

In Vitro Hemocompatibility

Before in vivo administration, it is essential to evaluate the compatibility of the idaverine formulation with blood to mitigate the risk of adverse events such as hemolysis or precipitation upon injection.[3][4]

Protocol 3: In Vitro Hemolysis Assay

Objective: To assess the potential of the idaverine formulation to cause red blood cell lysis.

Materials:

  • Freshly collected whole blood from the preclinical species of interest (e.g., rat, dog) in an anticoagulant (e.g., heparin).

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (vehicle without idaverine)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBCs in PBS. Repeat this process three times.

  • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • In a series of microcentrifuge tubes, mix the RBC suspension with the idaverine formulation at different concentrations. Include positive and negative controls.

  • Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours).

  • Centrifuge the tubes to pellet the intact RBCs.

  • Transfer the supernatant to a new plate or cuvettes.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Conclusion

The successful formulation of idaverine for intravenous injection in preclinical studies is a critical step in its development pathway. By systematically evaluating the physicochemical properties of the drug and adhering to the principles of parenteral formulation, researchers can develop a safe, stable, and effective product. The protocols and guidelines presented in these application notes provide a robust framework for this process, ensuring the generation of reliable and reproducible data in subsequent in vivo studies.

References

  • Shah, S. M., Jain, A. S., & Chavda, V. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1321. [Link]

  • Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. The Altascientist. [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287–332. [Link]

  • Gampa, N., S, R. K., & R, S. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 1(3), FDD16. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ingavirin? Patsnap Synapse. [Link]

  • Wu, Y. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Contract Pharma. [Link]

  • Wu, Y. (2021, May 1). Considerations in Formulation Development of Injectable Solutions. Drug Development & Delivery. [Link]

  • Skultety, P. (2013, October 22). Excipients for Formulation Success. Pharmaceutical Technology. [Link]

  • Agno Pharmaceuticals. (2023, May 26). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Idaverine Precipitation in Physiological Saline Buffers

Welcome to the technical support center for idaverine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of idaverine precipitation in physiological sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for idaverine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of idaverine precipitation in physiological saline buffers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to overcome experimental hurdles and ensure the integrity of your results.

Introduction: Understanding the Challenge

Idaverine, a compound with therapeutic potential, can exhibit limited solubility in aqueous solutions, particularly at the neutral pH of most physiological buffers. Precipitation of the compound during an experiment can lead to inaccurate and unreliable data. This guide will walk you through a systematic approach to troubleshoot and prevent idaverine precipitation, ensuring its bioavailability and stability in your in-vitro and in-vivo studies.

Part 1: Troubleshooting Guide - Why is My Idaverine Precipitating?

This section is structured in a question-and-answer format to directly address the issues you may be encountering.

Question 1: I dissolved idaverine in an organic solvent and then diluted it into my physiological saline buffer, but it immediately turned cloudy. What's happening?

Answer: This is a classic case of a solvent-shift-induced precipitation. Idaverine, like many organic molecules, is likely more soluble in organic solvents like DMSO or ethanol than in aqueous buffers. When you introduce the concentrated organic stock solution into the aqueous buffer, the organic solvent is rapidly diluted. This sudden change in the solvent environment drastically reduces the solubility of idaverine, causing it to crash out of solution and form a precipitate.

Causality: The solubility of a compound is governed by the principle of "like dissolves like." Organic solvents can effectively solvate the non-polar regions of the idaverine molecule. Water, a highly polar solvent, is less effective at this, especially if the molecule has significant hydrophobic character. The rapid dilution of the organic co-solvent leaves the idaverine molecules exposed to an environment in which they are poorly soluble, leading to aggregation and precipitation.

Immediate Action Plan:

  • Reduce the concentration of your final solution: The most straightforward approach is to lower the final concentration of idaverine in your buffer.

  • Decrease the volume of the organic stock added: Try to use a more concentrated stock solution to minimize the volume of organic solvent introduced into the aqueous buffer. However, be mindful of the solubility limit in your organic solvent.

  • Modify the dilution method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the buffer to your stock solution in a dropwise manner while vortexing vigorously. This can sometimes help to mitigate localized high concentrations that trigger precipitation.

Question 2: My idaverine solution is clear initially but becomes cloudy over time or with a change in temperature. Why?

Answer: This phenomenon, known as delayed precipitation, can be attributed to several factors, including temperature effects on solubility and slow equilibration to a supersaturated state.

  • Temperature Effects: The solubility of most compounds is temperature-dependent. If you prepared your solution at room temperature and then incubated it at a different temperature (e.g., 37°C for cell-based assays), the change in temperature could decrease idaverine's solubility, leading to precipitation.

  • Supersaturation: It's possible to create a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution to reach equilibrium.

Troubleshooting Protocol:

  • Equilibrate all components: Ensure your buffer, idaverine stock solution, and final solution are all maintained at the experimental temperature.

  • Determine the equilibrium solubility: Conduct a simple experiment to determine the approximate solubility of idaverine in your buffer at the intended experimental temperature. This will help you to work below the saturation point.

  • Consider the impact of buffer components: Certain buffer salts can interact with your compound and reduce its solubility. For instance, phosphate buffers can sometimes form less soluble salts with basic compounds.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH for dissolving idaverine in an aqueous buffer?
  • Acidic pH: At a lower pH (more acidic), the amine groups will be protonated, forming a positively charged species. This ionized form is generally more water-soluble.[1]

  • Neutral to Basic pH: At neutral or basic pH, the amine groups will be in their neutral, free-base form, which is typically less water-soluble.

Recommendation: To increase the aqueous solubility of idaverine, consider preparing your stock solution in a slightly acidic buffer (e.g., pH 4-5) before further dilution into your physiological buffer. However, always verify that the final pH of your experimental solution is within the desired physiological range.

FAQ 2: Can I use co-solvents to improve the solubility of idaverine in my physiological buffer?

Yes, using a co-solvent is a common and effective strategy. However, the choice and concentration of the co-solvent must be carefully considered to avoid cellular toxicity or other unwanted effects in your experiment.

Commonly Used Co-solvents:

Co-solventRecommended Starting Concentration (v/v)Considerations
Dimethyl sulfoxide (DMSO)< 0.5%Can have biological effects at higher concentrations.
Ethanol< 1%Can cause protein denaturation at higher concentrations.
Polyethylene glycol (PEG)1-10%Generally well-tolerated, but can increase viscosity.
CyclodextrinsVariesCan encapsulate the drug to improve solubility.

Experimental Workflow for Co-solvent Optimization:

CoSolvent_Optimization A Prepare Idaverine Stock in 100% Co-solvent B Prepare Serial Dilutions of Stock in Physiological Buffer A->B Dilute C Visually Inspect for Precipitation B->C Observe D Determine Highest Tolerated Co-solvent Concentration C->D Analyze E Perform Vehicle Control Experiment D->E Validate

Caption: A streamlined workflow for optimizing co-solvent concentration.

FAQ 3: How does the choice of physiological buffer affect idaverine solubility?

The composition of your physiological buffer can significantly impact the solubility and stability of your compound.

  • Phosphate Buffers (e.g., PBS): While widely used, phosphate ions can sometimes interact with drug molecules to form less soluble phosphate salts.[2]

  • Bicarbonate Buffers (e.g., HBSS, DMEM): These are more physiologically relevant for cell culture experiments but require a controlled CO2 environment to maintain a stable pH.[2][3]

  • HEPES and other Zwitterionic Buffers: These can be good alternatives as they are less prone to interacting with metal ions and have a pKa closer to physiological pH.

Recommendation: If you are experiencing precipitation in a phosphate-based buffer, consider switching to a HEPES-buffered saline or a bicarbonate-based medium if your experimental setup allows for it.

Part 3: Advanced Troubleshooting & Methodologies

Protocol: Preparing a Stable Idaverine Solution in Physiological Buffer

This protocol provides a step-by-step method for preparing a stable solution of idaverine, incorporating the principles discussed above.

Materials:

  • Idaverine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to the experimental temperature

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of idaverine powder.

    • Dissolve the powder in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Pre-warm the Buffer:

    • Place an aliquot of your physiological saline buffer in the water bath or incubator to bring it to the desired experimental temperature (e.g., 37°C).

  • Perform a Stepwise Dilution:

    • In a sterile microcentrifuge tube, add the required volume of the pre-warmed buffer.

    • While vigorously vortexing the buffer, add the idaverine stock solution drop by drop. This rapid mixing helps to prevent localized high concentrations and precipitation.

  • Final Concentration and Incubation:

    • Ensure the final concentration of DMSO is below 0.5% (v/v).

    • Incubate the final solution at the experimental temperature for a short period (e.g., 15-30 minutes) and visually inspect for any signs of precipitation.

  • Filtration (Optional but Recommended):

    • If any slight cloudiness is observed, or as a precautionary measure, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Logical Flow of Idaverine Solubilization:

Idaverine_Solubilization cluster_prep Preparation cluster_dilution Dilution cluster_final Finalization A Weigh Idaverine Powder B Dissolve in Minimal DMSO (High Concentration Stock) A->B D Add Stock to Buffer Dropwise (with Vigorous Vortexing) B->D C Pre-warm Physiological Buffer C->D E Incubate at Experimental Temp D->E F Visually Inspect for Precipitation E->F G Filter (0.22 µm) if Necessary F->G

Caption: Step-by-step workflow for preparing a stable idaverine solution.

References

  • Friesen, D. T., Shanker, R. M., Crew, M. D., Smit, J. W., & Curatolo, W. J. (2011). Physicochemical properties of the amorphous drug, cast films, and spray dried powders to predict formulation probability of success for solid dispersions: etravirine. Journal of pharmaceutical sciences, 100(1), 159-71.
  • National Center for Biotechnology Information. (n.d.). Papaverine Hydrochloride. PubChem. Retrieved from [Link]

  • Kozak, D., Vovk, I., & Stare, J. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta pharmaceutica, 74(3), 363–378.
  • Sriram, D., & Yogeeswari, P. (2025). Physical and Chemical Stability of Buffered Articaine: An In-Vitro Study. Journal of Clinical and Diagnostic Research, 19(7).
  • Deranged Physiology. (2023, December 18). Buffers and buffering power. Retrieved from [Link]

  • Aroso, I. M., Paiva, A., & Reis, R. L. (2021).
  • Frank, K. J., Rosenblatt, K. M., & Kyeremateng, S. O. (2025). Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. Molecular pharmaceutics.
  • ResearchGate. (n.d.). Characteristics and intermolecular interaction of eutectic binary mixtures: Reline and Glyceline. Retrieved from [Link]

  • Li, S., & Li, S. K. (2000). Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin. International journal of pharmaceutics, 197(1-2), 127–135.
  • ResearchGate. (n.d.). Physical properties and intermolecular interaction of eutectic solvents binary mixtures: Reline and ethaline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Idaverine Concentration for Maximum M2 Receptor Selectivity

Welcome to the technical support center for researchers investigating muscarinic receptor pharmacology. This guide provides in-depth, experience-driven advice for optimizing the use of Idaverine, a muscarinic antagonist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers investigating muscarinic receptor pharmacology. This guide provides in-depth, experience-driven advice for optimizing the use of Idaverine, a muscarinic antagonist, to achieve maximum selectivity for the M2 receptor subtype in your experimental models. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, enabling you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers encounter when designing experiments with Idaverine.

Q1: What is Idaverine's established selectivity profile for muscarinic receptors?

A1: Idaverine is primarily characterized as an M2-selective muscarinic antagonist when compared to the M3 subtype. Published research demonstrates a 20-fold higher selectivity for M2 over M3 binding sites.[1] However, its selectivity profile against the M1 subtype is less distinct. Studies indicate that Idaverine possesses a similarly high affinity for both M1 and M2 receptors.[1] This lack of clear M2 over M1 selectivity is a critical experimental parameter that must be considered and controlled for when interpreting data, especially in systems where multiple muscarinic subtypes are expressed.

Q2: What is the primary signaling pathway of the M2 muscarinic receptor?

A2: The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gαi/o family.[2][3] Upon activation by an agonist like acetylcholine or carbachol, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] This is the most direct and commonly assayed pathway for M2 receptor function.

Beyond the canonical Gαi pathway, the Gβγ subunits released upon M2 activation can also mediate signaling, notably by modulating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which is crucial for cardiac chronotropy.[2] Other non-canonical pathways, such as activation of the PI3K/PKC cascade, have also been reported.[5]

M2_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist (e.g., Acetylcholine) M2R M2 Receptor Agonist->M2R Binds G_protein Gαi/βγ (Inactive) M2R->G_protein Activates G_protein_active Gαi-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Canonical M2 Receptor Signaling Pathway.
Q3: How do I experimentally determine the optimal concentration of Idaverine for M2 antagonism?

A3: The optimal concentration is not a single value but rather a range that provides maximal M2 inhibition with minimal off-target effects. This must be determined empirically in your specific cellular system. The process involves two key phases: agonist characterization followed by antagonist inhibition.

Phase 1: Agonist Dose-Response Characterization Before testing any antagonist, you must first define the behavior of an M2 agonist (e.g., carbachol) in your assay.

  • Objective: To determine the EC50 (half-maximal effective concentration) and EC80 (concentration giving 80% of the maximal response) of the agonist.

  • Why: The EC80 concentration is typically used for subsequent antagonist experiments because it provides a strong, consistent signal, creating a large assay window to observe inhibition.[6][7]

Phase 2: Idaverine (Antagonist) Dose-Response Curve

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of Idaverine.

  • Method: Stimulate your cells with the pre-determined EC80 concentration of your M2 agonist in the presence of varying concentrations of Idaverine (typically a 10-point, 1:3 or 1:10 serial dilution, ranging from ~1 pM to 10 µM).

  • Why: This allows you to quantify the potency of Idaverine in blocking the M2 receptor-mediated response. This IC50 value is your primary benchmark for selecting concentrations for future experiments.

Optimization_Workflow start Start phase1 Phase 1: Agonist Characterization start->phase1 agonist_curve Perform Agonist Dose-Response (e.g., Carbachol) phase1->agonist_curve calc_ec50 Calculate Agonist EC50 & EC80 agonist_curve->calc_ec50 phase2 Phase 2: Antagonist Inhibition calc_ec50->phase2 antagonist_curve Perform Idaverine Dose-Response (at fixed Agonist EC80) phase2->antagonist_curve calc_ic50 Calculate Idaverine IC50 antagonist_curve->calc_ic50 select_conc Select Idaverine Concentration (e.g., 10x IC50 for full blockade) calc_ic50->select_conc end Proceed to Experiment select_conc->end

Workflow for Determining Optimal Antagonist Concentration.
Q4: What are the best assays to confirm Idaverine's M2 selectivity?

A4: A multi-assay approach is required to build a strong case for selectivity. You should combine direct binding assays with cell-based functional assays.

Assay TypePrincipleProsCons
Radioligand Binding Assay Measures the ability of Idaverine to displace a radiolabeled antagonist (e.g., [3H]NMS) from receptors in membrane preparations.[8]Directly measures affinity (Ki) at each receptor subtype. Unaffected by downstream signaling complexities.Does not measure functional antagonism. Requires handling of radioactive materials.
cAMP Functional Assay Measures Idaverine's ability to reverse agonist-induced inhibition of cAMP production.[7][9]Direct measure of functional antagonism through the canonical Gαi pathway. High-throughput friendly.Indirect measure of binding. Can be influenced by factors affecting the signaling cascade.

To establish selectivity, you must perform these assays on a panel of cell lines, each expressing only a single muscarinic receptor subtype (M1, M2, M3, etc.). Comparing the Ki or IC50 values across these cell lines will give you a quantitative measure of Idaverine's selectivity.

Q5: What are the essential controls for my Idaverine experiments?

A5: Rigorous controls are non-negotiable for data integrity. Every assay plate should include:

  • No-Treatment Control: Cells in assay medium only. This establishes the basal level of your readout (e.g., basal cAMP).

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve Idaverine and the agonist. This accounts for any effects of the solvent itself.[6]

  • Agonist Control (100% Stimulation): Cells treated only with the EC80 concentration of the agonist. This defines the top of your assay window.[6]

  • Positive Antagonist Control: A well-characterized, highly selective M2 antagonist (e.g., AF-DX 116 or Methoctramine) at a concentration known to cause maximal inhibition.[1][10] This validates that your assay system can detect M2 antagonism correctly.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Edge Effects: Evaporation or temperature gradients on the outer wells of the plate. 3. Pipetting Inaccuracy: Small volume errors, especially during serial dilutions.1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding. 2. Avoid using the outermost wells of the assay plate or fill them with sterile PBS to create a humidity barrier. 3. Use calibrated pipettes. For dose-response curves, prepare dilution series in tubes before transferring to the plate.
No inhibitory effect observed with Idaverine 1. Idaverine Concentration Too Low: The tested range is below the compound's IC50. 2. Agonist "Out-competition": The fixed agonist concentration is too high (>>EC80), requiring very high antagonist levels to compete. 3. Compound Integrity: Idaverine has degraded or precipitated out of solution.1. Extend the Idaverine dose-response curve to higher concentrations (e.g., up to 50 µM). 2. Re-validate the agonist EC80. Ensure you are using a concentration on the linear portion of the curve, not the plateau. 3. Prepare a fresh stock of Idaverine from powder. Verify its solubility in your assay buffer.
Dose-response curve is flat or very shallow (Hill slope ≠ 1.0) 1. Off-Target Binding: At higher concentrations, Idaverine may be binding to other receptors (like M1) that influence the signaling readout.[1] 2. Assay Interference: The compound may be autofluorescent or interfere with the detection chemistry at high concentrations. 3. Partial Agonism/Antagonism: The compound may not be a true neutral antagonist.1. This may be a real biological effect. Test Idaverine on cell lines expressing only M1 or M3 to characterize its activity at those subtypes. 2. Run a control plate with Idaverine dilutions but without cells/reagents to check for background signal. 3. This is less likely for Idaverine but can be investigated with more advanced pharmacological models.

Experimental Protocols

Protocol 1: M2 Functional Antagonism via cAMP Assay (Luminescence-Based)

This protocol is a template and requires optimization for your specific cell line and assay kit (e.g., Promega cAMP-Glo™, Cisbio HTRF®).[9][11]

  • Cell Seeding: Seed a stable cell line expressing the human M2 receptor into a 384-well white, solid-bottom assay plate at a pre-optimized density. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution of Idaverine in assay buffer (e.g., HBSS) at 4x the final desired concentration.

    • Prepare the M2 agonist (e.g., carbachol) at 4x its EC80 concentration.

    • Prepare a solution of a phosphodiesterase (PDE) inhibitor like IBMX and a cAMP-stimulating agent like Forskolin in assay buffer.[9][12] The optimal Forskolin concentration must be determined to raise the cAMP signal into the linear range of the assay.

  • Antagonist Pre-incubation: Add 5 µL of the 4x Idaverine dilutions (or vehicle) to the appropriate wells. Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.[6]

  • Agonist Stimulation: Add 5 µL of the 4x agonist solution to all wells except the "basal" and "forskolin-only" controls. Add 5 µL of assay buffer to the control wells.

  • cAMP Induction: Add 10 µL of the Forskolin/IBMX solution to all wells. Incubate for 30 minutes at 37°C.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Follow the manufacturer's instructions for the cAMP detection kit (e.g., add 20 µL of cAMP detection solution, incubate, then add 40 µL of kinase reagent).

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the "Forskolin-only" wells as 100% and the average of the "Agonist + Forskolin" wells as 0%.

    • Plot the normalized response vs. the log of the Idaverine concentration.

    • Use a non-linear regression curve fit (e.g., four-parameter logistic equation) to calculate the IC50.

Protocol 2: Competitive Radioligand Binding Assay

This protocol measures Idaverine's binding affinity (Ki) and must be performed in compliance with radiation safety protocols.

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing a single muscarinic receptor subtype (M1, M2, or M3). Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Serial dilutions of Idaverine (or other unlabeled ligands).

    • A single, fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), typically at a concentration near its Kd.

    • Membrane preparation (e.g., 20-50 µg protein per well).[13]

  • Controls:

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity antagonist like atropine to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[13]

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding vs. the log of the Idaverine concentration.

    • Use non-linear regression to determine the IC50 of Idaverine.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • Oosting, R. S., et al. (1991). Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. PubMed. Available at: [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M2. Wikipedia. Available at: [Link]

  • Kopec, J., et al. (2013). Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Dror, R. O., et al. (2013). Activation and dynamic network of the M2 muscarinic receptor. PNAS. Available at: [Link]

  • Wang, Y., & Clancy, C. E. (2004). Muscarinic M2 Receptor Stimulation of Cav1.2b Requires Phosphatidylinositol 3-Kinase, Protein Kinase C, and c-Src. Circulation Research. Available at: [Link]

  • Piovesana, R., et al. (2023). The signal transduction pathways activated downstream of the M2 muscarinic receptors. ResearchGate. Available at: [Link]

  • Eglin, C. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. Available at: [Link]

  • Hegde, S. S., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed. Available at: [Link]

  • Model, M. A. (1999). Optimization of the cost and sensitivity of receptor- and enzyme-based assays. PubMed. Available at: [Link]

  • Wikipedia. Muscarinic antagonist. Wikipedia. Available at: [Link]

  • Masure, C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • Ehlert, F. J., & Rathbun, B. E. (1990). Assessment of Selectivity of Muscarinic Antagonists for Mi and M2Receptors. SpringerLink. Available at: [Link]

  • Ukai, Y., et al. (1995). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. PubMed. Available at: [Link]

  • Jumblatt, J. E., et al. (1993). M2-type muscarinic receptors mediate prejunctional inhibition of norepinephrine release in the human iris-ciliary body. PubMed. Available at: [Link]

  • Ahangari, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Idaverine HTS Optimization &amp; M3 Off-Target Mitigation

Welcome to the High-Throughput Screening (HTS) Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your screening cascades when utilizing the idaverine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your screening cascades when utilizing the idaverine scaffold.

Idaverine is a well-characterized muscarinic antagonist that exhibits approximately 20-fold selectivity for M2 receptors over M3 receptors[1]. However, when conducting HTS campaigns to develop highly selective M2 antagonists or when repurposing the isonipecotamide scaffold of idaverine for novel targets, its residual M3 affinity becomes a significant liability. Off-target M3 antagonism leads to severe anticholinergic side effects, including dry mouth, gastrointestinal immobility, and blurred vision.

Below are field-proven FAQs, self-validating protocols, and data interpretation strategies to help you successfully dial out M3 activity during your HTS campaign.

Module 1: Mechanistic Troubleshooting & Assay Design

Q: Why are we seeing high false-positive rates for M3 off-target activity in our primary screen?

A: False positives in M3 counter-screens typically stem from two sources: endogenous receptor interference and assay format artifacts.

The M3 receptor is a Gq-coupled GPCR. When activated, it stimulates Phospholipase C (PLC), leading to inositol trisphosphate (IP3) generation and subsequent intracellular calcium release. If your host cell line (e.g., HEK293) expresses endogenous muscarinic receptors, idaverine analogs may yield confounded readouts due to mixed receptor populations.

Causality & Solution: To isolate the M3 effect, you must utilize a null-background cell line, such as Chinese Hamster Ovary (CHO) cells stably transfected with the human M3 receptor (CHO-hM3)[2]. Furthermore, fluorescent calcium indicators are highly sensitive and can amplify weak partial agonism or non-specific membrane effects. Ensure your compound library is screened at a pharmacologically relevant concentration limit (e.g., 1–10 µM) to avoid membrane destabilization that mimics M3 antagonism.

M3_Pathway Idaverine Idaverine Analog (Antagonist) M3R M3 Receptor (GPCR) Idaverine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Readout FLIPR/Fluo-4 Readout Ca2->Readout Fluorescence Spike

M3 receptor Gq-coupled signaling pathway and intracellular calcium assay readout mechanism.

Module 2: Self-Validating Experimental Protocols

Q: How do I set up a robust counter-screen to specifically filter out M3-active idaverine analogs?

A: We recommend a high-throughput FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay[3]. To ensure this is a self-validating system, the protocol must incorporate internal controls to calculate the Z'-factor on every single plate, ensuring that day-to-day biological variability does not compromise your SAR data.

Step-by-Step Methodology: FLIPR Calcium Flux Counter-Screen
  • Cell Preparation: Seed CHO-hM3 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Without removing the culture media, add 20 µL/well of FLIPR Calcium 6 assay buffer containing 2.5 mM probenecid. Incubate for 2 hours at 37°C.

    • Causality Note: Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye out. Utilizing a "no-wash" dye like Calcium 6 prevents cell detachment and physical disruption of the monolayer, which is the #1 cause of well-to-well variability in HTS[3].

  • Compound Addition (Antagonist Mode): Using an automated liquid handler, add 10 µL of idaverine analogs (test compounds), Atropine (1 µM, positive control for total M3 blockade), or 0.1% DMSO vehicle (negative control). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Agonist Challenge: Using the FLIPR Tetra system, inject 10 µL of Carbachol (a non-selective muscarinic agonist) at its predetermined EC₈₀ concentration.

  • Data Acquisition & Validation: Record fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.

    • Self-Validation Step: Calculate the Z'-factor using the Atropine and DMSO control wells. A plate is only validated and passed for analysis if the Z'-factor is ≥ 0.5. Calculate the IC₅₀ of the idaverine analogs based on their ability to suppress the Carbachol-induced calcium peak.

Module 3: Data Interpretation & SAR Triage

Q: How do we quantify the M2 vs. M3 selectivity window for idaverine derivatives?

A: Selectivity is quantified by comparing the functional IC₅₀ at the primary target (M2) versus the off-target (M3). The primary objective of the HTS triage is to identify structural modifications to the idaverine scaffold that exponentially increase the Selectivity Index (SI = M3 IC₅₀ / M2 IC₅₀).

Quantitative Data Summary: Representative SAR Triage

CompoundM2 IC₅₀ (nM)M3 IC₅₀ (nM)Selectivity Index (M3/M2)HTS Triage Decision
Idaverine (Reference) 15.2304.020xBaseline Scaffold
Analog A (Steric Bulk Added)12.51,250.0100xAdvance to Lead Optimization
Analog B (Amine Modified)45.090.02xDiscard (High M3 Liability)
Analog C (Rigidified Scaffold)8.1>10,000>1200xFast-Track Lead

Q: What is the recommended workflow for triaging HTS hits based on M3 off-target activity?

A: To maintain pipeline efficiency and reduce reagent costs, the workflow should prioritize the primary M2 screen, followed by a reflex M3 counter-screen only for active hits (e.g., M2 IC₅₀ < 1 µM). Compounds that fail to meet a minimum Selectivity Index threshold (e.g., 50x) are immediately discarded or sent back for iterative SAR modifications.

HTS_Workflow Primary Primary Screen (M2 Binding/Functional) Counter Counter-Screen (M3 Calcium Flux Assay) Primary->Counter Hits (IC50 < 1 µM) Selectivity Selectivity Profiling (Calculate M2/M3 Ratio) Counter->Selectivity Dual Data Acquired SAR Hit-to-Lead SAR (Modify Idaverine Scaffold) Selectivity->SAR M2/M3 Ratio > 50x Triage Triage / Discard (High M3 Activity) Selectivity->Triage M2/M3 Ratio < 50x SAR->Counter Iterative Testing Lead Lead Optimization (High M2 Selectivity) SAR->Lead Retains M2, Loses M3

Workflow for triaging idaverine HTS hits based on M2/M3 selectivity profiles.

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Optimization

Technical Support Center: Minimizing Baseline Noise in Idaverine Radioligand Binding Assays

Welcome to the technical support center for idaverine radioligand binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for idaverine radioligand binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on the critical challenge of minimizing baseline noise. A high signal-to-noise ratio is paramount for generating reliable and reproducible data.[1][2] This guide provides in-depth, field-proven insights to help you achieve just that.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding high baseline noise in idaverine radioligand binding assays.

Q1: What is considered high baseline noise in an idaverine radioligand binding assay?

A1: High baseline noise refers to an excessive signal detected in your non-specific binding (NSB) wells or your total binding wells in the absence of a true specific signal.[1] Ideally, the counts per minute (CPM) in your NSB wells should be a small fraction of your total binding CPM. A common rule of thumb is that non-specific binding should be less than 50% of the total binding at the highest concentration of the radioligand tested.[3] When the baseline is high, it becomes difficult to discern the true specific binding signal, thereby reducing the sensitivity and accuracy of your assay.[1]

Q2: What are the most common culprits for high baseline noise in these assays?

A2: The primary sources of high baseline noise, also referred to as non-specific binding (NSB), can be broadly categorized as follows:

  • Physicochemical Interactions: The radioligand, idaverine, may non-specifically adhere to various surfaces through hydrophobic or electrostatic interactions.[4][5] Highly lipophilic or charged ligands are particularly prone to this.[6][7]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or the absence of blocking agents can promote non-specific interactions.[4][8][9]

  • Reagent and Consumable Quality: Impurities in your receptor preparation, low-quality assay plates, or filters that bind the radioligand can significantly contribute to background noise.[6][10]

  • Inadequate Washing: Insufficient removal of unbound radioligand during the wash steps is a frequent cause of high background.[11][12][13]

  • Instrumental and Environmental Factors: Contaminated equipment, issues with the scintillation counter (such as light leakage or unstable high voltage), or even airborne particles can lead to erroneously high readings.[1]

Q3: How do I measure non-specific binding (NSB)?

A3: Non-specific binding is determined by measuring the binding of the radiolabeled idaverine in the presence of a high concentration of an unlabeled competing ligand.[11] This "cold" ligand will occupy all the specific receptor sites, so any remaining bound radioactivity is considered non-specific.

Q4: Can the choice of microplate affect baseline noise?

A4: Absolutely. For radioligand binding assays, especially those involving scintillation counting, the type of microplate can influence background levels. Non-specific binding of the radioligand to the plastic of the assay plate can be a significant issue.[3] Using low-binding plates can mitigate this. For assays read on a plate-based scintillation counter, the color and opacity of the plate are critical. White, opaque-walled plates are generally recommended for luminescence and scintillation proximity assays (SPA) as they maximize the signal.[14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of high baseline noise in your idaverine radioligand binding assays.

Issue 1: High Background Signal Across the Entire Assay Plate

This widespread issue often points to a systemic problem with one or more of the assay components or procedures.

Troubleshooting Workflow: High Background Noise

A High Background Noise Detected B Review Assay Buffer Composition A->B Start Here C Optimize Blocking Step B->C If noise persists H Problem Resolved B->H If resolved D Evaluate Washing Procedure C->D If noise persists C->H If resolved E Check Radioligand and Receptor Quality D->E If noise persists D->H If resolved F Investigate Consumables (Plates/Filters) E->F If noise persists E->H If resolved G Verify Scintillation Counter Performance F->G If noise persists F->H If resolved G->H If resolved

Caption: A logical workflow to diagnose and resolve high background noise.

Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Suboptimal Buffer Composition Optimize the pH and ionic strength of your assay buffer.[8][9]Rationale: The pH of the buffer affects the charge of both the radioligand and the receptor, influencing electrostatic interactions.[8][9] Increasing the salt concentration (e.g., with NaCl) can shield these charges, reducing non-specific binding.[8][9][15] Expected Outcome: A decrease in non-specific binding due to the masking of charged sites.
Inadequate Blocking Increase the concentration of your blocking agent (e.g., Bovine Serum Albumin - BSA) or test alternative blocking agents.[2][4][13]Rationale: Blocking agents occupy non-specific binding sites on the assay plate, filters, and other surfaces, preventing the radioligand from adhering to them.[2][13] Expected Outcome: A significant reduction in background signal, leading to an improved signal-to-noise ratio.
Ligand Sticking to Plasticware Add a low concentration of a non-ionic detergent (e.g., 0.005% to 0.1% Tween-20) to the assay and wash buffers.[4][16] Pre-treating plates and tips with a blocking agent can also be beneficial.[4]Rationale: Detergents disrupt hydrophobic interactions between the radioligand and plastic surfaces.[9] Expected Outcome: Reduced adsorption of the radioligand to assay plates and pipette tips.
Inefficient Washing Increase the number of wash steps, the volume of wash buffer, or the duration of the washes.[11][12] Consider using ice-cold wash buffer.Rationale: Thorough washing is essential to remove all unbound radioligand.[12][13] Cold buffer can help to reduce the dissociation of specifically bound ligand while washing away non-specifically bound ligand. Expected Outcome: Lower background due to more effective removal of unbound radioligand.
Issue 2: Non-Specific Binding Increases Proportionally with Radioligand Concentration

This pattern suggests that the interactions causing the high background are concentration-dependent.

Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer.[4][16]Rationale: These detergents will disrupt non-specific hydrophobic interactions between the radioligand and other components of the assay system.[9] Expected Outcome: A reduction in the slope of the non-specific binding curve as the radioligand concentration increases.
Electrostatic Interactions Increase the salt concentration (e.g., up to 500 mM NaCl) in the assay buffer.[9][16]Rationale: The increased ionic strength will create a shielding effect, reducing charge-based interactions between the radioligand and other molecules or surfaces.[8][9] Expected Outcome: Lower non-specific binding across all radioligand concentrations.
Binding to Filters (in filtration assays) Pre-soak the filters in a blocking buffer (e.g., with BSA or polyethyleneimine - PEI).[4][6] Experiment with different filter materials.[4]Rationale: Filters can have sites that non-specifically bind the radioligand. Pre-soaking blocks these sites. Different filter materials have varying properties, and some may exhibit lower non-specific binding for your specific radioligand.[17] Expected Outcome: Minimized binding of the radioligand to the filter, resulting in a lower and more consistent non-specific signal.

Experimental Protocols

Here are detailed protocols for key experiments to systematically minimize baseline noise.

Protocol 1: Optimization of Blocking Agent Concentration

This protocol will help you determine the optimal concentration of a blocking agent, such as BSA, to minimize non-specific binding without compromising specific binding.

Workflow: Optimizing Blocking Agent Concentration

A Prepare Serial Dilutions of Blocking Agent B Coat Assay Plate with Receptor A->B C Block Wells with Different Concentrations B->C D Add Radioligand (Total & NSB Conditions) C->D E Incubate and Wash D->E F Measure Signal E->F G Analyze Data to Find Optimal Concentration F->G

Caption: Step-by-step workflow for determining the optimal blocking agent concentration.

Methodology:

  • Prepare Blocking Buffer Dilutions: Create a series of blocking buffer concentrations, for example, 0.1%, 0.5%, 1%, 2%, and 5% BSA in your assay buffer.[4]

  • Prepare Assay Plate: If applicable, coat the wells of your microplate with your membrane preparation containing the I2-imidazoline receptors and incubate as per your standard protocol.

  • Block the Plate: Wash the wells to remove any unbound receptor. Then, add the different concentrations of blocking buffer to the wells and incubate for a sufficient time to allow for complete blocking.

  • Add Radioligand: To one set of wells for each blocking concentration, add the radiolabeled idaverine (total binding). To a parallel set of wells, add the radiolabeled idaverine along with a high concentration of a suitable unlabeled competitor (non-specific binding).

  • Incubate and Wash: Incubate the plate to allow binding to reach equilibrium. Then, wash the wells thoroughly to remove unbound radioligand.[4]

  • Measure Signal: Read the plate using a scintillation counter.

  • Data Analysis: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that yields the lowest non-specific binding without significantly reducing the specific binding signal (Total Binding - Non-Specific Binding).

Blocking Agent Typical Concentration Range Considerations
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)[4][16]A common and effective blocking agent. Use high-purity, protease-free BSA.
Non-fat Dry Milk1% - 5% (w/v)A cost-effective alternative, but may contain endogenous enzymes or biotin that could interfere with certain assay formats.[4]
Polyethyleneimine (PEI)0.1% - 0.5% (v/v)Often used to pre-treat filters to reduce non-specific binding of positively charged ligands.

Concluding Remarks

Minimizing baseline noise in idaverine radioligand binding assays is a multi-faceted challenge that requires a systematic and logical approach to troubleshooting. By carefully considering and optimizing each component of your assay, from the buffer composition to the final wash steps, you can significantly enhance the quality and reliability of your data. This guide provides a framework for this optimization process, empowering you to generate robust and reproducible results in your research and drug discovery endeavors.

References

  • Nicoya Lifesciences Inc. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • (2024, November 5).
  • Effect of buffer additives on the nonspecific binding of UCNPs in cTnI...
  • (2014, February 4). Reducing Non-Specific Binding - Surface Plasmon Resonance.
  • AAT Bioquest. (2024, April 10).
  • Revvity. Radiometric Ligand-Binding Assays.
  • Avidin is a heparin-binding protein. Affinity, specificity and structural analysis - PubMed. (2003, March 17).
  • (2016, February 1).
  • Revvity.
  • Imidazoline I2 receptors: an upd
  • (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
  • Liquid Scintill
  • (2017, January 20).
  • Revvity.
  • Benchchem. Reducing background noise in GHH20 assays.
  • Protein purific
  • Benchchem. Strategies for reducing non-specific binding in receptor assays.
  • (2026, February 7). Avidin is a heparin-binding protein. Affinity, specificity and structural analysis | Request PDF.
  • (2010, March 1).
  • (2012, October 8). Tips for Reducing ELISA Background | Biocompare Bench Tips.
  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!
  • Optimization of radioligand binding and radioimmuno assays - PubMed.
  • Sigma-Aldrich.
  • (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports.
  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
  • Avidin related protein 2 shows unique structural and functional features among the avidin protein family - PMC.
  • New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology - Universit
  • Revision Notes - Correcting for background radiation in radioactivity measurements | Nuclear Physics | Physics - 0625 - Supplement | IGCSE | Sparkl.
  • (2023, July 12). Alpha and beta spillover in liquid scintillation counting analysis of urine samples - PMC.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Efficiency of 4p-crystal-scintillation counting: 2. Dead-time and coincidence corrections.
  • The imidazoline receptors and ligands in pain modul
  • (PDF)
  • (2025, March 12). Novel imidazoline I2 receptor ligand disclosed - BioWorld.
  • Benchchem. Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise.
  • Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity rel
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Dual-affinity avidin molecules - PubMed. (2005, November 15).
  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?
  • WuXi AppTec DMPK. (2024, January 4).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Radioligand binding methods: practical guide and tips - PubMed.
  • Imidazoline receptor - Wikipedia.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols.
  • High-resolution crystal structure of an avidin-related protein: insight into high-affinity biotin binding and protein stability - PubMed. (2005, May 15).

Sources

Troubleshooting

Technical Support Center: Refining Idaverine Extraction Methods from Biological Matrices

From the Desk of the Senior Application Scientist Welcome to the technical support center for idaverine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for idaverine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify idaverine in complex biological matrices such as plasma, urine, and tissue homogenates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you develop robust, reproducible, and accurate extraction methods. This guide is structured to address the specific challenges you may encounter, with detailed troubleshooting sections and FAQs to navigate the complexities of bioanalytical sample preparation.

Understanding Idaverine: Foundational Knowledge

Before embarking on method development, a clear understanding of the analyte's physicochemical properties is crucial. These properties dictate its behavior in different solvents and on various sorbents, forming the basis for all extraction strategies.

Table 1: Physicochemical Properties of Idaverine

Property Value
IUPAC Name (S)-1-(4-(ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butanoyl)-N,N-dimethylpiperidine-4-carboxamide
Chemical Formula C24H39N3O3
Molecular Weight 417.59 g/mol
Nature Basic Compound

| Storage | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C. |

Idaverine is a basic compound, a critical piece of information that will inform pH adjustments during both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to ensure it is in the correct ionization state for optimal retention or partitioning.

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is the fastest and simplest method for sample cleanup, making it suitable for high-throughput screening in early discovery phases. The principle involves adding a water-miscible organic solvent to the biological sample, which disrupts the hydration shell around proteins, causing them to denature and precipitate.

Experimental Protocol: Protein Precipitation
  • Sample Aliquot : Pipette 100 µL of your biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Solvent Addition : Add 300-500 µL of ice-cold acetonitrile (ACN) or methanol (MeOH). A 3:1 solvent-to-sample ratio is typically sufficient for efficient protein removal. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.

  • Precipitation : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein denaturation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully collect the supernatant, which contains idaverine, and transfer it to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

PPT Workflow Diagram

cluster_0 Protein Precipitation Workflow A 1. Aliquot Sample (e.g., 100 µL Plasma) B 2. Add Crashing Solvent (e.g., 300 µL Cold ACN) A->B C 3. Vortex (1-2 minutes) B->C D 4. Centrifuge (10 min @ >10,000 x g) C->D E 5. Collect Supernatant D->E F Analyze or Evaporate/ Reconstitute E->F

Caption: A streamlined workflow for protein precipitation.

Troubleshooting & FAQs: Protein Precipitation

Q: My sample is still cloudy after centrifugation. What should I do? A: This indicates incomplete protein precipitation.

  • Increase Solvent Ratio: Increase the solvent-to-sample ratio from 3:1 to 4:1 or 5:1.

  • Increase Centrifugation: Increase the centrifugation speed or time to ensure a compact pellet is formed.

  • Lower Temperature: Ensure your organic solvent is ice-cold and perform the centrifugation at 4°C to maximize precipitation efficiency.

Q: I'm seeing significant matrix effects in my LC-MS/MS analysis. Why? A: PPT is a non-selective technique. While it removes proteins, it does not remove other endogenous components like salts and phospholipids, which are common sources of matrix effects. Consider a more selective technique like LLE or SPE if matrix effects are compromising your data quality.

Q: Can I use trichloroacetic acid (TCA) for precipitation? A: Yes, TCA is a very effective precipitating agent. However, it is a strong acid and can cause some analytes to degrade. Residual TCA must be thoroughly removed by washing the pellet with cold acetone, and the resulting protein pellet can sometimes be difficult to redissolve. For most LC-MS/MS applications, solvent-based precipitation is preferred.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE provides a significantly cleaner sample than PPT by separating analytes based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and a non-polar organic solvent.

Principle of LLE for Idaverine

As a basic compound, idaverine's charge state is pH-dependent. To extract it from an aqueous biological matrix into an organic solvent, we must first adjust the pH of the sample to be basic (pH > 9-10). This deprotonates idaverine, converting it into its neutral, more non-polar form, which will readily partition into the organic phase.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquot : Pipette 200 µL of your biological sample into a clean tube.

  • Internal Standard (IS) Spiking : Add your internal standard (ideally, a stable isotope-labeled version of idaverine).

  • Alkalinization : Add a small volume (e.g., 20-50 µL) of a basic solution like 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide to raise the sample pH.

  • Organic Solvent Addition : Add 1-2 mL of an appropriate, water-immiscible organic solvent. Methyl tertiary butyl ether (MTBE) is a common and effective choice.

  • Extraction : Vortex vigorously for 5-10 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

  • Phase Separation : Centrifuge at high speed (e.g., >3,000 x g) for 5-10 minutes to achieve a clean separation of the two liquid layers.

  • Organic Layer Transfer : Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen, typically at 30-40°C.

  • Reconstitution : Reconstitute the dried residue in a small volume (e.g., 100 µL) of your LC mobile phase. Vortex to ensure the analyte is fully dissolved before analysis.

LLE Workflow Diagram

cluster_1 Liquid-Liquid Extraction Workflow A 1. Aliquot Sample + IS B 2. Alkalinize (e.g., 0.1M NaOH) A->B C 3. Add Organic Solvent (e.g., MTBE) B->C D 4. Vortex (5-10 minutes) C->D E 5. Centrifuge (Phase Separation) D->E F 6. Transfer Organic Layer E->F G 7. Evaporate to Dryness (Nitrogen Stream) F->G H 8. Reconstitute (Mobile Phase) G->H I Analyze H->I

Caption: Step-by-step workflow for Liquid-Liquid Extraction.

Troubleshooting & FAQs: Liquid-Liquid Extraction

Q: An emulsion formed after vortexing, and I can't separate the layers. What went wrong? A: Emulsion formation is a common issue, often caused by overly vigorous mixing or the presence of endogenous emulsifiers like lipids.

  • Gentler Mixing: Try gentler inversion mixing instead of high-speed vortexing.

  • "Break" the Emulsion: Try centrifuging for a longer duration or at a higher speed. Adding a small amount of salt (e.g., NaCl) to the aqueous layer can also help break the emulsion.

Q: My recovery of idaverine is low and inconsistent. What are the likely causes? A: Low recovery in LLE is typically due to incomplete extraction.

  • Check pH: Verify that the pH of the aqueous phase is sufficiently basic to ensure idaverine is in its neutral form. Use a pH meter on a practice sample.

  • Solvent Choice: The polarity of your extraction solvent may not be optimal. Try a different solvent, such as ethyl acetate or a mixture like hexane:isoamyl alcohol.

  • Insufficient Mixing: Ensure you are mixing long enough for the analyte to reach equilibrium between the two phases.

  • Analyte Volatility: If your evaporation step is too aggressive (high temperature or high nitrogen flow), you may be losing the analyte.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE offers the highest degree of selectivity and produces the cleanest extracts, making it the preferred method for regulated bioanalysis and when low detection limits are required. The technique uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest while matrix interferences are washed away.

Principle of SPE for Idaverine

For a basic compound like idaverine, a reversed-phase polymeric sorbent (e.g., Phenomenex Strata-X, Waters Oasis HLB) is an excellent choice. The extraction strategy involves:

  • Conditioning: Wetting the sorbent with an organic solvent (e.g., methanol).

  • Equilibration: Rinsing the sorbent with an aqueous solution to prepare it for the sample.

  • Loading: Applying the sample. Idaverine (and other non-polar components) will be retained on the sorbent.

  • Washing: Using a weak organic solvent to wash away polar interferences while idaverine remains bound.

  • Elution: Using a strong organic solvent to disrupt the interaction between idaverine and the sorbent, releasing it for collection.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
  • Sample Pre-treatment : Dilute the biological sample (e.g., 100 µL of plasma) with 200-400 µL of water or a weak aqueous buffer. This reduces viscosity and improves loading.

  • Conditioning : Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration : Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed dry out from this point until the sample is loaded.

  • Sample Loading : Load the pre-treated sample onto the cartridge. A slow, consistent flow rate (e.g., 0.5-1 mL/min) is crucial for efficient retention.

  • Washing : Wash the cartridge with 1 mL of an aqueous organic mixture (e.g., 5-10% methanol in water) to remove hydrophilic interferences.

  • Elution : Elute idaverine with 1 mL of methanol or acetonitrile. For basic compounds, adding a small amount of base (e.g., 2-5% ammonium hydroxide) to the elution solvent can improve recovery by ensuring the analyte is in its neutral state.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

cluster_2 Solid-Phase Extraction Workflow A 1. Condition (e.g., 1 mL MeOH) B 2. Equilibrate (e.g., 1 mL Water) A->B C 3. Load Sample (Slow Flow Rate) B->C D 4. Wash (e.g., 1 mL 5% MeOH) C->D E 5. Elute (e.g., 1 mL MeOH w/ NH4OH) D->E F 6. Evaporate & Reconstitute E->F G Analyze F->G

Caption: The five essential steps of a Solid-Phase Extraction protocol.

Troubleshooting & FAQs: Solid-Phase Extraction

This is where most issues arise. A systematic approach is key. To diagnose low recovery, collect and analyze the effluent from each step (load, wash, and elution).

Q: My recovery is low, and I found idaverine in the loading effluent. What's the problem? A: This is called "breakthrough" and means the analyte did not retain on the sorbent.

  • Incorrect Sorbent: Ensure you are using a sorbent with an appropriate mechanism (e.g., reversed-phase for idaverine).

  • Sample Solvent Too Strong: If your sample is diluted in a solution with too much organic solvent, it will not retain on a reversed-phase sorbent. Dilute your sample in a purely aqueous solution.

  • Flow Rate Too High: Loading the sample too quickly prevents proper interaction with the sorbent.

  • Sorbent Overload: You may be loading too much sample for the amount of sorbent in the cartridge. Use a larger cartridge or dilute your sample.

Q: My recovery is low, and I found idaverine in the wash fraction. How do I fix this? A: This means your wash step is too aggressive and is prematurely eluting your analyte.

  • Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For example, switch from 10% methanol to 5% methanol.

Q: My recovery is low, and I can't find the analyte in the load or wash fractions. Where is it? A: This suggests your analyte is irreversibly bound to the sorbent and is not eluting properly.

  • Increase Elution Solvent Strength: Use a stronger organic solvent (e.g., switch from methanol to acetonitrile) or increase the volume of elution solvent.

  • Modify Elution Solvent pH: For a basic compound like idaverine, adding a small amount of base (e.g., ammonium hydroxide) to the elution solvent will neutralize it and break the ionic interactions with any residual silanols on the sorbent surface, dramatically improving recovery.

  • "Soak" the Sorbent: Try adding the elution solvent and letting it sit on the sorbent bed for a few minutes before eluting to ensure complete interaction.

Method Selection: A Comparative Overview

Choosing the right extraction method involves a trade-off between speed, cleanliness, cost, and the specific requirements of your assay.

Table 2: Comparison of Extraction Techniques

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity/Cleanliness Low Medium High
Recovery High (but with matrix) Medium-High High
Speed/Throughput Very High Medium Medium-High (with automation)
Cost per Sample Very Low Low High
Matrix Effect Potential High Medium Low

| Best For... | Early discovery, high-throughput screening | Assays requiring cleaner samples than PPT | Regulated bioanalysis, low LLOQ, complex matrices |

General FAQs for Idaverine Bioanalysis

Q: What is the best internal standard (IS) to use for idaverine quantification? A: The gold standard is a stable isotope-labeled (SIL) version of idaverine (e.g., idaverine-d5). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, allowing it to perfectly compensate for variations in extraction recovery and matrix effects. If a SIL-IS is unavailable, a close structural analog is the next best choice.

Q: How do I assess the stability of idaverine in my biological samples? A: Stability is a critical component of method validation and is analyte-dependent. You must perform a series of experiments:

  • Freeze-Thaw Stability: Analyze samples after they have undergone several (typically 3-5) freeze-thaw cycles to mimic sample retrieval from storage.

  • Bench-Top Stability: Let samples sit at room temperature for a period that mimics your expected sample preparation time to ensure no degradation occurs during the extraction process.

  • Long-Term Stability: Store spiked samples at your intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months) to confirm long-term integrity. For all stability tests, the mean concentration of the test samples should be within ±15% of the nominal concentration.

Q: I'm working with urine samples. Are there any special considerations? A: Yes. The composition of urine can be highly variable in terms of pH and salt content.

  • Metabolites: Urine often contains high concentrations of metabolites (e.g., glucuronides). You may need to include an enzymatic hydrolysis step (e.g., using β-glucuronidase) before extraction if you need to measure total idaverine (parent + conjugated metabolites).

  • Normalization: It is common practice to normalize urinary drug concentrations to creatinine levels to account for variations in urine dilution.

  • Extraction: Both LLE and SPE are effective for urine. For SPE, a pre-dilution step is highly recommended to normalize the ionic strength of the samples before loading.

References

  • Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. Available at: [Link]

  • Xu, R., et al. (2002). Development and Validation of a Liquid chromatography/tandem Mass Spectrometry (LC/MS/MS) Method for the Determination of Ribavirin in Human Plasma and Serum. PubMed. Available at: [Link]

  • Lifschitz, A., et al. (2003). Improved LC method to determine ivermectin in plasma. PubMed. Available at: [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. ResearchGate. Available at: [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. PMC. Available at: [Link]

  • Shah, N., et al. (2011). Physicochemical properties of the amorphous drug, cast films, and spray dried powders to predict formulation probability of success for solid dispersions: etravirine. PubMed. Available at: [Link]

  • Poirier, J. M., et al. (1998). Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography. PubMed. Available at: [Link]

  • Anonymous. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Google Search.
  • Hime, G. W., & Hearn, W. L. (2009). Drug Stability in Biological Specimens. ResearchGate. Available at: [Link]

  • Auwaerter, V., et al. (2001). Determination of Denaverine and its Metabolites in Urine Samples by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Nirogi, R. V., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • ResearchGate. (n.d.). The concentration-time profiles of IDA in urine samples (mean ± SD, n =...). Retrieved from [Link]

  • Li, G., & Thelen, J. J. (2014). Modified TCA/acetone precipitation of plant proteins for proteomic analysis. PMC. Available at: [Link]

  • Saraji, M., & Ghani, M. (2014). Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed
Optimization

Technical Support Center: Optimizing HPLC-UV Methods for Idaverine Quantification in Plasma

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization and troubleshooting of High-Performance Liquid Chromatography with Ultraviolet detection (H...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization and troubleshooting of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of idaverine in plasma. The content is structured to offer both foundational knowledge and practical, field-proven insights to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the development of an HPLC-UV method for idaverine analysis in a plasma matrix.

Q1: What is a suitable starting point for chromatographic conditions for idaverine analysis?

A good starting point for idaverine analysis is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to ensure adequate separation from endogenous plasma components.

Q2: How should I prepare plasma samples for idaverine analysis?

Commonly used techniques for plasma sample preparation include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte of interest from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

The choice of method depends on the required sensitivity, selectivity, and throughput of the assay.

Q3: What is the optimal UV wavelength for detecting idaverine?

The optimal UV detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of idaverine. This should be determined experimentally by obtaining a UV spectrum of an idaverine standard solution. If the λmax of idaverine is not known, a photodiode array (PDA) detector can be used to scan a range of wavelengths during initial method development.

Q4: Is an internal standard (IS) necessary for this analysis?

Yes, using an internal standard is highly recommended for bioanalytical methods to compensate for variations in sample preparation and instrument response. The ideal IS should be structurally similar to idaverine and have a similar retention time without co-eluting.

Q5: What are the key validation parameters for a bioanalytical HPLC method?

According to regulatory guidelines from agencies like the FDA, key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC-UV analysis of idaverine in plasma.

Problem Potential Causes Solutions & Explanations
Peak Tailing or Fronting 1. Column Overload2. Secondary Interactions with the Stationary Phase3. Inappropriate Sample Solvent4. Column Void or Contamination1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure idaverine is in a single ionic state. Adding a competing base to the mobile phase can also help.3. Dissolve the extracted sample in the initial mobile phase composition.4. Reverse-flush the column or replace it if necessary. Using a guard column can prevent contamination of the analytical column.
Poor Resolution or Co-elution 1. Inadequate Mobile Phase Strength2. Unoptimized Mobile Phase Composition3. Inappropriate Column Chemistry1. Adjust the organic-to-aqueous ratio in the mobile phase. A weaker mobile phase (less organic) will increase retention and may improve resolution.2. Experiment with different organic modifiers (acetonitrile vs. methanol) or different buffer systems and pH values.3. Consider a column with a different stationary phase (e.g., C8, phenyl) or a different particle size.
Low Sensitivity or Small Peak Area 1. Suboptimal UV Wavelength2. Low Extraction Recovery3. Sample Degradation4. Insufficient Sample Concentration1. Verify the UV detector is set to the λmax of idaverine.2. Optimize the sample preparation method. For LLE, try different extraction solvents. For SPE, optimize the wash and elution steps.3. Investigate the stability of idaverine in plasma under the storage and processing conditions.4. If possible, increase the volume of plasma extracted or concentrate the final extract.
Irreproducible Retention Times 1. Inconsistent Mobile Phase Preparation2. Pump Malfunction or Leaks3. Temperature Fluctuations4. Insufficient Column Equilibration1. Ensure accurate and consistent preparation of the mobile phase. Use a reliable degasser.2. Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.3. Use a column oven to maintain a constant temperature.4. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples, especially after a gradient run.
High Backpressure 1. Column or Frit Blockage2. Particulate Matter in the Sample3. Mobile Phase Precipitation1. Reverse-flush the column at a low flow rate. If the pressure remains high, the frit may need to be replaced.2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.3. Ensure the mobile phase components are fully miscible and that buffers do not precipitate at high organic concentrations.
Baseline Noise or Drift 1. Air Bubbles in the System2. Contaminated Mobile Phase or Detector Cell3. Lamp Deterioration1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.2. Use high-purity solvents and flush the system, including the detector flow cell, with a strong solvent like isopropanol.3. Check the UV lamp's energy output and replace it if it is low.

III. Experimental Protocols & Workflows

A. Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a straightforward method for removing the bulk of proteins from plasma samples.

Protein Precipitation Workflow plasma 1. Plasma Sample (e.g., 100 µL) is 2. Add Internal Standard plasma->is ppt 3. Add cold Acetonitrile (3:1 v/v) is->ppt vortex 4. Vortex to mix ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into HPLC supernatant->inject HPLC-UV System and Validation cluster_system HPLC-UV System cluster_validation Method Validation mobile_phase Mobile Phase pump Pump mobile_phase->pump stability Stability mobile_phase->stability injector Injector pump->injector column Column injector->column accuracy Accuracy & Precision injector->accuracy detector UV Detector column->detector recovery Recovery column->recovery data Data Acquisition detector->data selectivity Selectivity data->selectivity linearity Linearity loq LOD & LOQ

Caption: Logical flow of an HPLC-UV system and key method validation parameters.

IV. References

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC. (n.d.). Retrieved from

  • Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed. (2016, June 14). Retrieved from

  • Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (2019, May 16). Retrieved from

  • Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC. (n.d.). Retrieved from

  • Automated Solid-Phase Extraction for the Analysis of Metanephrine and Normetanephrine from Plasma using ACQUITY UPLC-MS. (n.d.). Retrieved from

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. (n.d.). Retrieved from

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND NITAZOXANIDE - IJCRT.org. (2022, May 5). Retrieved from

  • 3003-3009 Research Article Determination of nevirapine in human - JOCPR. (n.d.). Retrieved from

  • Combination of homogenous liquid–liquid extraction and dispersive liquid–liquid micro

Troubleshooting

overcoming poor idaverine solubility in cell culture media

Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic compounds. Idaverine, a potent muscarinic M2 and M3 receptor antagonist[1], is notoriously difficult to keep in solution within aqueous cell culture environments[2].

This guide is designed to move beyond basic instructions by explaining the thermodynamic and biological causality behind our protocols. By understanding the "why," you can build self-validating experimental systems that ensure reliable, reproducible data.

Section 1: The Mechanistic Basis of Idaverine Solubility

Idaverine is a highly lipophilic molecule. When introduced directly into physiological buffers or cell culture media, the thermodynamic penalty of hydrating its hydrophobic moieties causes rapid aggregation, nucleation, and precipitation[2].

To overcome this, organic solvents like Dimethyl Sulfoxide (DMSO) are utilized to disrupt the intermolecular forces between idaverine molecules. However, this introduces a biological variable: solvent toxicity. DMSO is highly permeable and, at concentrations above 0.1% (v/v), can cause non-specific lysis of cell membranes, inhibit cell proliferation, and alter cellular metabolism[3][4]. Furthermore, localized supersaturation—which occurs when a concentrated DMSO stock is injected too quickly into cold media—causes the drug to "crash out" of solution before it can evenly disperse.

Therefore, successful idaverine formulation requires a delicate balance: maximizing the thermodynamic solubility of the drug while strictly minimizing the biological toxicity of the solvent[5].

Pathway IDV Idaverine M2 M2 Receptor IDV->M2 Antagonizes M3 M3 Receptor IDV->M3 Antagonizes AC Adenylyl Cyclase M2->AC Prevents Inhibition PLC Phospholipase C M3->PLC Prevents Activation SM Smooth Muscle Relaxation AC->SM Modulates PLC->SM Modulates

Pharmacological mechanism of idaverine antagonizing M2/M3 receptors.

Section 2: Troubleshooting Guide & Step-by-Step Methodologies

To prevent precipitation and cytotoxicity, every step of your workflow must be controlled. The following protocols form a self-validating system designed to ensure idaverine remains bioavailable.

Protocol 1: Master Stock Preparation

Causality: Preparing a highly concentrated stock minimizes the final volume of solvent transferred to the cells. Water absorbed from the atmosphere will reduce DMSO's solvating power; therefore, anhydrous DMSO is strictly required.

  • Equilibrate: Allow the idaverine powder and anhydrous DMSO (≥99.9% purity) to reach room temperature in a desiccator to prevent condensation.

  • Reconstitute: Dissolve idaverine in anhydrous DMSO to create a 10 mM or 20 mM master stock.

  • Vortex & Sonicate: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Divide the stock into single-use aliquots (e.g., 20 µL) and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: Stepwise Aqueous Media Dilution

Causality: Adding DMSO stock directly to cold media causes an immediate drop in solvent capacity, leading to nucleation. Pre-warming the media increases the kinetic energy of the system, while vigorous mixing disperses the solvent rapidly.

  • Pre-warm Media: Heat your complete cell culture media to 37°C in a water bath[3].

  • Intermediate Dilution (Optional but Recommended): If your target concentration is very low, perform a serial dilution of your master stock in 100% DMSO first. This ensures the final volume of DMSO added to the media is accurately pipetted.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO stock dropwise[3].

  • Validation: Inspect the media under a microscope. If micro-crystals are visible, the localized concentration was too high during addition.

Protocol 3: Advanced Formulation (Carrier-Mediated)

Causality: If your experimental design requires a high concentration of idaverine that forces the final DMSO concentration above 0.1%, you must abandon simple solvent dilution.

  • Micellar Encapsulation: Utilize bile salt-phosphatidylcholine mixed micelles to encapsulate the hydrophobic idaverine molecules[6].

  • Preparation: Mix idaverine with a 4:1 molar ratio of phosphatidylcholine to sodium deoxycholate in an aqueous buffer.

  • Extrusion: Pass the mixture through a 0.2 µm polycarbonate filter to create uniform, water-soluble micelles that can be added directly to cells without solvent toxicity.

Workflow A 1. Weigh Idaverine B 2. Dissolve in 100% DMSO A->B C 3. Pre-warm Media (37°C) B->C D 4. Dropwise Addition C->D E 5. Final Assay (≤0.1% DMSO) D->E

Workflow for preparing and diluting idaverine for in vitro assays.

Section 3: Quantitative Data Presentation

To ensure cellular viability, you must strictly adhere to the solvent tolerance limits of your specific cell model. The table below summarizes the quantitative thresholds for DMSO in cell culture[3][4][5][7].

Cell Type / ApplicationMaximum Recommended DMSO (v/v)Observed Cytotoxic Effects if Exceeded
Primary Cells & Stem Cells ≤ 0.05%Immediate membrane disruption, rapid apoptosis.
Robust Immortalized Lines (e.g., HepG2) ≤ 0.1% (Up to 0.3% short-term)Inhibition of cell proliferation, metabolic stress, altered signaling.
Long-term Assays (>72 hours) ≤ 0.05%Cumulative toxicity, cell cycle arrest, protein unfolding.
Cryopreservation 5.0% - 10.0%Safe only at cryogenic temperatures; highly toxic at 37°C.

Section 4: Frequently Asked Questions (FAQs)

Q: My media turned cloudy immediately after adding the idaverine stock. What happened? A: You experienced localized supersaturation. When the DMSO stock hit the aqueous media, the local concentration of water spiked before the idaverine could disperse, causing it to precipitate. To fix this, ensure your media is pre-warmed to 37°C and add the stock dropwise with continuous, vigorous agitation[3].

Q: I am observing high cytotoxicity in both my idaverine-treated and vehicle control groups. Why? A: Your final DMSO concentration likely exceeds the biological tolerance threshold of your specific cell line. Double-check your dilution calculations. You must perform a dose-response assay for DMSO alone to determine the maximum tolerable limit for your cells, ideally keeping it ≤ 0.1%[3][5].

Q: Can I use ethanol instead of DMSO to dissolve idaverine? A: While ethanol is a viable organic solvent for many lipophilic drugs, it generally exhibits higher cytotoxicity in vitro than DMSO at equivalent concentrations[7]. Ethanol rapidly disrupts lipid bilayers. If you must use ethanol, strict concentration management (≤ 0.1%) is even more critical.

Q: Does idaverine bind to the plastic of my cell culture plates? A: Yes, highly lipophilic compounds (high LogP) have a strong affinity for polystyrene surfaces. This non-specific binding can drastically reduce the actual bioavailable concentration of idaverine in your media. To mitigate this, consider using low-binding plates (e.g., ultra-low attachment or glass-bottom plates) or pre-coating your standard plates with a blocking agent like BSA.

References

  • 4-AMINOMETHYL-1-N-BUTYLPIPERIDINE | 65017-57-4: Water Solubility, ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWyPh0Y2-wn2MSEwnXvySZofKiDRz7Wo27kf8WQwpAZO4GwZmi-LETM55oT4AEmyI-bb0-rNr4EaUHzTS6F1AkAH3Gwa1QShATGuHaZVPklhmAJMaDjIcHrk6B8OkKpkIILUn3y-zXjdtxqgmUPl-gxCsThS0tnd5XMwno-MzzaQ==]
  • Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats, PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt9gBBnmP8vEEbDTbpfb7qjsQ1lbS_OX764xf4vGonnAshf8bFlDKK0VsKL2xbzDbot9cikxKsnprGiUffy5zcXkEal9zvYlIBNBdARBr-AdxVG53s-Vt5U6WbjTxPZ2Fp-6I=]
  • How to minimize DMSO toxicity when using CYM50260, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU7sGRJc4VtKjcWAHIgNgj_IhwR8RgHfPRtwrW7N7VJdlYZr33S1SavRfJrIfA-gW-M5SWLkD84TUchHd5PYUJPT8fAq2_gz5NHVZaTgiJOfktUNErpiFIv07l0-IqqMFYYzdRIyzDxq6EXdkrSFpvWGWDGZ-SyWnfOarpCIl_v-yJo24l1P8QF3evTb-i]
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO, Nikon,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfik4tMM3nX4di-X1vhcpkRLdpQP2YBYJYc3IwuNxCigfiFTn_IEbZQE-yrA3_-C3zD5Vn9QhbP2w0i5lWZ43SWOPFs61YFeBd_N3GRndM2lTen_chNp4r3kwk-Vvreu7cJsRJ_FYE_e0R8n76mKlTgoKCA0ojP5V7torxOSo=]
  • From what concentration of DMSO is harmful to cell in vivo and vitro?, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTia4k-HNL5rGxUNQy2Svzr7aeB4mhQDPLmNkC_C-OrIpiR1DdekLxdAr9GPd3WN2BNjZfXxjlkV2yCecppWXZUHcgefJ1qWeLLomq8nOyC5IMKXPLTGK1-hIc5y6CNY7SkiDUUun8UlmqW3bqTsQYrXbcQJyPMpaEDG-yR5r4bCvXr8hCDhTELMG7lPSxKai_icHUtOVXBBbgqDvLZidn1w==]
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjNwNJnXtXBY2AQAvIBgHFnbJYUp1-e8a14jTOyRpONTsGbWoob3AsfqwW528JUjYQuXiFsd9Cvk_5veJ8NLWOLbSJ2EUgstRaN6tSs-wz5wUAuT3rsl1MY-u2SrKWPW7wW9lb_tNZORh1DvCI]
  • U - Regulations.gov, Regulations.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-CGnOJKdsIv_PL08m7dK_XxuZ4g0tsiui1K_o0TUwSkJyapqKkkl0zUw_ygJ8pBFFePqai9GV3cKdw6Cp02Vl9-Av9TMGQocFNdM54CpFocuUuxEGcezbmgaLQxFldyrGRqd01JoOxWCWqShGq2ZALVEf_PrqAA0BaVKXR3h6Q9G]

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Optimization

minimizing solvent toxicity when preparing idaverine DMSO solutions

A Guide to Minimizing Solvent Toxicity in Experimental Systems Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using idaverine in th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Solvent Toxicity in Experimental Systems

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using idaverine in their experiments and need to prepare solutions using dimethyl sulfoxide (DMSO). Our goal is to provide you with the technical knowledge and practical protocols to minimize solvent-induced toxicity, ensuring the validity and reproducibility of your results.

Introduction: The Idaverine-DMSO Challenge

Idaverine is a promising pharmacological agent, but like many organic compounds, it has poor aqueous solubility. This necessitates the use of a solvent like DMSO, which is prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] However, the introduction of DMSO into biological systems is not without consequences. At certain concentrations, DMSO can induce a range of cytotoxic effects, from inhibiting cell proliferation to causing membrane damage and apoptosis.[3][4][5] Furthermore, DMSO is not inert and can influence cellular processes like differentiation and gene expression, potentially confounding experimental outcomes.[6][7][8][9]

This guide provides a comprehensive framework for preparing idaverine-DMSO solutions while mitigating the risks of solvent toxicity.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO so widely used, despite its potential toxicity?

A1: DMSO is a powerful aprotic solvent, meaning it can dissolve a vast range of compounds that are otherwise insoluble in water.[2] Its miscibility with water and cell culture media makes it convenient for creating stock solutions that can be easily diluted to working concentrations for in vitro and in vivo experiments.[2][10] When used correctly and at very low final concentrations, its benefits in solubilizing a compound often outweigh the risks.

Q2: What is the "safe" final concentration of DMSO for my cell culture experiments?

A2: There is no universal "safe" concentration, as sensitivity to DMSO is highly dependent on the cell type, the duration of exposure, and the assay being performed.[11][12][13]

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1][14][15]

  • Gold Standard: Many researchers consider ≤0.1% to be the ideal maximum concentration to minimize off-target effects.[12][16]

  • Critical Point: It is imperative to determine the maximum tolerated DMSO concentration for your specific cell line empirically. Always include a "vehicle control" (media with the same final DMSO concentration as your experimental group, but without idaverine) in all experiments to account for any solvent effects.[1][12]

Q3: My idaverine precipitates when I dilute my DMSO stock into aqueous cell culture media. What should I do?

A3: This is a common problem known as "fall-out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[14][17]

Here are several strategies to overcome this:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.[1][17]

  • Pre-warm the Media: Adding the DMSO stock to media that has been pre-warmed to 37°C can help maintain solubility.[14][18]

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, using a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) can keep the compound in solution.[14][19]

  • Use Serum: Proteins in fetal bovine serum (FBS), like albumin, can bind to hydrophobic compounds and help keep them in solution.[14]

  • Do NOT Filter: Filtering out the precipitate is not recommended as it will remove an unknown amount of your compound, invalidating your final concentration.[14]

Q4: How should I prepare and store my idaverine-DMSO stock solution?

A4: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Preparation: Use high-purity, anhydrous (dry) DMSO. Water contamination can degrade some compounds over time.[17][20] Dissolve the idaverine powder in 100% DMSO by gentle vortexing or sonication.[1]

  • Storage: Store the stock solution at -20°C or -80°C.[1][21]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution, aliquot the stock into single-use volumes.[1][14][21]

Q5: What are the guidelines for DMSO concentration in animal (in vivo) studies?

A5: For in vivo studies, minimizing DMSO concentration is also crucial to avoid systemic toxicity.

  • Intraperitoneal (IP) Injections: The final concentration of DMSO in the injected solution should ideally be below 10% v/v .[22]

  • Intravenous (IV) and Oral Gavage: A maximum concentration of 10% (v/v) is also recommended.[23]

  • Dose is Key: Beyond concentration, the total dose (e.g., in mg/kg) of DMSO administered is a critical parameter. A common recommendation is not to exceed a dose of 2 mL/kg.[23] The formulation is often diluted with a sterile vehicle like saline or a co-solvent system (e.g., PEG400, Tween 80) to achieve the final injectable volume and concentration.[15][22]

Troubleshooting Guide: Common Issues & Solutions

Problem Probable Cause(s) Recommended Solution(s)
High cell death in vehicle control group. Final DMSO concentration is too high for the specific cell line or assay duration.1. Perform a DMSO dose-response curve to determine the IC50 and identify a non-toxic concentration (See Protocol 2). 2. Reduce the final DMSO concentration in your experiment to ≤0.1% if possible.[12][16] 3. Decrease the exposure time of cells to the DMSO-containing medium.[24]
Idaverine precipitates in the stock solution vial after thawing. Repeated freeze-thaw cycles.[14] Absorption of atmospheric moisture into the DMSO stock.1. Always aliquot stock solutions into single-use volumes to eliminate freeze-thaw cycles.[1][14] 2. Gently warm the vial to 37°C and vortex/sonicate to attempt to redissolve the compound.[14] 3. If it does not redissolve, prepare a fresh stock solution using anhydrous DMSO.
Inconsistent results between experiments. Degradation of idaverine in the stock solution. Inaccurate pipetting of viscous DMSO. Precipitation of idaverine in the final culture medium.1. Prepare fresh stock solutions regularly (e.g., every few months) and compare results with the old stock.[21] 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. 3. Before adding to cells, visually inspect the final working solution for any cloudiness or precipitate.[16]
Unexpected biological effects observed in the vehicle control group. DMSO is not biologically inert and can affect gene expression, differentiation, and other cellular processes.[6][7][9]1. Lower the final DMSO concentration to the absolute minimum required for solubility. 2. Search the literature for known effects of DMSO on your specific cell type or pathway of interest. 3. If unacceptable off-target effects persist, consider exploring alternative solubilization strategies (see FAQ Q6).

Data Summary Table

The following table summarizes recommended maximum DMSO concentrations for in vitro assays based on published data. Note: These are general guidelines; empirical validation is essential.

Cell Line TypeMax Recommended Final DMSO Conc.Key Findings & References
Various Cancer Lines ≤ 0.5% Cytotoxicity is variable depending on cell type and exposure time.[25] 0.6% affected growth in HepG2 and MCF-7, but not MDA-MB-231.[26]
HepG2 (Hepatocellular Carcinoma) < 0.625% Cytotoxicity observed at 0.625% after 72 hours.[25]
MCF-7 (Breast Cancer) < 1.0% Significant viability reduction at 1% and 2% after 24 hours.[13]
Human Fibroblast-like Synoviocytes (FLS) < 0.05% Toxicity becomes significant at 0.1%. Longer exposure times (72h) increase toxicity even at low concentrations.[24]
Human Embryonic Stem Cells (hESCs) < 0.1% DMSO can alter gene expression and induce aberrant differentiation even at low doses.[6]
General "Gold Standard" ≤ 0.1% Widely recommended as a non-influential concentration for most cell lines.[12][16]

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Idaverine Stock Solution (e.g., 10 mM in 100% DMSO)
  • Calculate: Determine the mass of idaverine powder needed to achieve a 10 mM concentration in your desired volume of DMSO.

  • Weigh: Using a calibrated analytical balance, carefully weigh the idaverine powder into a sterile, conical tube (e.g., a 1.5 mL or 2 mL microcentrifuge tube).

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[1]

  • Mix: Cap the tube tightly and vortex gently until the powder is completely dissolved. If solubility is an issue, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also be used, but verify the heat stability of idaverine first.[1][14]

  • Sterilize (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[14]

  • Aliquot: Dispense the stock solution into single-use, sterile, light-protected tubes. This is the most critical step to prevent degradation from freeze-thaw cycles.[1][14]

  • Store: Store the aliquots at -20°C or -80°C, protected from light.[1][21]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Specific Cell Line
  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your idaverine experiments. Allow them to adhere and grow for 24 hours.

  • Prepare DMSO Dilutions: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 5% down to 0.01% (e.g., 5%, 2.5%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, prepare a "media only" control (0% DMSO).

  • Treat Cells: Remove the old media from the cells and replace it with the media containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubate: Incubate the plate for the duration of your planned idaverine experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or a live/dead stain) to quantify the percentage of viable cells in each well compared to the 0% DMSO control.

  • Analyze: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a significant drop in cell viability (e.g., maintains >90% viability) is your maximum tolerated concentration for that assay duration.

Visual Logic & Workflows

Workflow for Troubleshooting Compound Precipitation

This diagram outlines the logical steps to take when you observe your idaverine solution precipitating upon dilution into aqueous media.

Precipitation_Troubleshooting start Precipitation Observed in Working Solution check_stock Is stock solution clear after thawing? start->check_stock stock_precip Stock has precipitate check_stock->stock_precip redissolve Warm (37°C) & Vortex/Sonicate to redissolve stock_precip->redissolve Yes check_dilution How was the working solution prepared? stock_precip->check_dilution No fresh_stock Prepare Fresh Stock Solution with Anhydrous DMSO. Aliquot properly. redissolve->fresh_stock Fails redissolve->check_dilution Succeeds dilution_method Dilution Method check_dilution->dilution_method direct_dilution Direct, large-volume dilution dilution_method->direct_dilution Direct final_check Does precipitation persist? dilution_method->final_check Stepwise optimize_protocol Optimize Dilution Protocol direct_dilution->optimize_protocol stepwise_dilution Stepwise, gradual dilution warm_media Pre-warm media to 37°C before adding stock optimize_protocol->warm_media slow_addition Add stock dropwise while mixing warm_media->slow_addition serum_check Is serum present in media? slow_addition->serum_check add_serum Consider using serum-containing media if compatible serum_check->add_serum No serum_check->final_check add_serum->final_check adjust_dmso Increase final DMSO concentration (if tolerated by cells) final_check->adjust_dmso Yes success Solution is Clear Proceed with Experiment final_check->success No adjust_dmso->success

Caption: A decision tree for troubleshooting idaverine precipitation.

Decision Pathway for Selecting Final DMSO Concentration

This diagram illustrates the decision-making process for selecting and validating an appropriate final DMSO concentration for your experiment.

DMSO_Concentration_Decision start Goal: Select Optimal Final DMSO Concentration lit_review Literature Review: What concentrations are used for similar cell types? start->lit_review initial_target Set Initial Target Range (e.g., 0.1% - 0.5%) lit_review->initial_target protocol2 Perform DMSO Toxicity Assay (See Protocol 2) initial_target->protocol2 analyze_viability Analyze Viability Data: Plot Viability % vs. DMSO % protocol2->analyze_viability determine_max Determine Max Tolerated Conc. (e.g., >90% Viability) analyze_viability->determine_max solubility_check Is Idaverine soluble at this DMSO concentration? determine_max->solubility_check proceed Final Concentration Selected. ALWAYS include a vehicle control in the main experiment. solubility_check->proceed Yes increase_conc Test higher DMSO concentration (within viability limits) solubility_check->increase_conc No increase_conc->solubility_check alt_solvents Explore Alternative Solubilization Strategies (e.g., co-solvents, cyclodextrins) increase_conc->alt_solvents Still precipitates at max viable conc.

Caption: Workflow for determining the optimal DMSO concentration.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Use of DMSO as a Vehicle in In Vivo Animal Studies. Benchchem.
  • Al-Busaidi, I. J., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Anonymous. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?.
  • Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Benchchem. (2025).
  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?
  • Pal, R., et al. (2012). Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells. PubMed.
  • Anonymous. (2022). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Semantic Scholar.
  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.
  • MCE. Compound Handling Instructions.
  • Sharma, M. & Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.
  • Czysz, K., et al. (2015).
  • Lee, H. & Park, J.B. (2017). Effects of dimethyl sulfoxide (DMSO) on the pluripotency and differentiation capacity of mouse embryonic stem cells. Semantic Scholar.
  • Lories, V., et al. (2026). Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype.
  • Sigma-Aldrich.
  • Sharmakaushikp & Argerine. (2025). DMSO in cell based assays. Scientist Solutions.
  • Wikipedia. Dimethyl sulfoxide.
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  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
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Reference Data & Comparative Studies

Validation

comparing idaverine vs methoctramine for M2 receptor antagonism

Comparative Guide: Idaverine vs. Methoctramine in M2 Muscarinic Receptor Antagonism 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Idaverine vs. Methoctramine in M2 Muscarinic Receptor Antagonism

1. Introduction to M2 Receptor Pharmacology Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors that regulate essential central and peripheral physiological functions. The M2 subtype is predominantly coupled to Gi/o proteins and is highly expressed in cardiac tissue, where it mediates negative chronotropic (heart rate) and inotropic (contractility) effects. In the central nervous system, M2 receptors often act as presynaptic autoreceptors regulating acetylcholine release. For drug development professionals and molecular pharmacologists, selecting the correct M2 antagonist is crucial for mapping receptor functions and developing targeted therapeutics. This guide objectively compares the performance, selectivity, and application of two prominent M2 antagonists: idaverine and methoctramine .

2. Pharmacological Profiles & Receptor Selectivity Idaverine and methoctramine possess distinct chemical structures and selectivity profiles. Methoctramine is widely regarded as the gold standard for cardioselective M2 antagonism, whereas idaverine has historically been utilized to differentiate M2 from M3 responses in smooth muscle and glandular tissues.

Table 1: Comparative Pharmacological Profile of Idaverine and Methoctramine

ParameterIdaverineMethoctramine
Chemical Class Isonipecotic acid derivativePolymethylene tetraamine
Primary Target M2 / M1 ReceptorsM2 Receptors (Cardiac & Neuronal)
Selectivity Profile 1[1]2[2]
In Vivo Efficacy 1[1]2[2]
Key Application Receptor mapping in smooth muscle3[3]

3. Mechanistic Pathways: M2 Receptor Antagonism The M2 receptor exerts its physiological effects by inhibiting adenylyl cyclase (reducing cAMP) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the βγ subunit complex. Both idaverine and methoctramine act as competitive antagonists. By binding to the orthosteric site, they prevent acetylcholine (ACh) from initiating this inhibitory cascade, thereby reversing cholinergic-induced bradycardia and smooth muscle contraction.

M2_Signaling ACh Acetylcholine (ACh) M2 M2 Muscarinic Receptor ACh->M2 Activates Gi Gi/o Protein Complex M2->Gi Couples to AC Adenylyl Cyclase Gi->AC Alpha-i Inhibits GIRK GIRK Channels (Activated) Gi->GIRK Beta-Gamma Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Bradycardia Bradycardia / Decreased Contractility cAMP->Bradycardia Downstream Effect GIRK->Bradycardia Hyperpolarization Antagonists Idaverine & Methoctramine Antagonists->M2 Competitive Blockade

Caption: Mechanism of M2 receptor signaling and competitive blockade by idaverine and methoctramine.

4. Experimental Methodologies To rigorously compare the affinities of these antagonists, researchers employ a combination of in vitro radioligand binding and ex vivo functional assays. The functional assay is a self-validating system: the physiological response directly correlates with receptor occupancy, ensuring that the measured antagonism translates to functional tissue.

Protocol 1: Ex Vivo Functional Assay (Isolated Guinea-Pig Atria) This protocol isolates the cardiac M2 response. Guinea-pig atria are rich in M2 receptors, making them the 4[4].

  • Tissue Preparation : Isolate the right atrium from a euthanized guinea pig. Causality Note: The right atrium contains the sinoatrial (SA) node, allowing the tissue to beat spontaneously without electrical pacing.

  • Organ Bath Setup : Mount the tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Equilibration : Apply a resting tension of 1g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to establish a stable baseline spontaneous beating rate.

  • Control Dose-Response : Construct a cumulative concentration-response curve using a non-selective muscarinic agonist (e.g., carbachol). Record the negative chronotropic (heart rate reduction) effect.

  • Washout & Antagonist Incubation : Wash the tissue repeatedly until the baseline heart rate is fully restored.4[4]. Causality Note: A 45-minute incubation ensures steady-state equilibrium binding of the competitive antagonist before introducing the agonist.

  • Shifted Dose-Response : Repeat the carbachol cumulative concentration-response curve in the presence of the antagonist.

  • Data Analysis : Calculate the dose ratio (DR) and plot a Schild regression to determine the pA2 value (a logarithmic measure of antagonist affinity).

Workflow Tissue Isolate Guinea-Pig Right Atrium OrganBath Mount in Organ Bath (Krebs, 37°C) Tissue->OrganBath Equilibration Equilibration (60 min) 1g resting tension OrganBath->Equilibration Agonist Carbachol Dose-Response (Control) Equilibration->Agonist Wash Washout & Recovery Agonist->Wash Antagonist Incubate Antagonist (45 min) Wash->Antagonist Agonist2 Carbachol Dose-Response (With Antagonist) Antagonist->Agonist2 Schild Schild Plot Analysis (Calculate pA2) Agonist2->Schild

Caption: Step-by-step workflow for the isolated guinea-pig atria functional assay.

Protocol 2: In Vitro Radioligand Binding Assay To determine binding affinities (Ki) across multiple receptor subtypes, displacement of a radiolabeled non-selective antagonist (e.g., [3H]N-methylscopolamine) is utilized.

  • Membrane Preparation :1[1].

  • Incubation : Incubate membrane homogenates with a fixed concentration of [3H]NMS and varying concentrations (10^-10 to 10^-4 M) of the test antagonist.

  • Filtration : Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate bound from free radioligand.

  • Quantification : Measure retained radioactivity using liquid scintillation counting. Causality Note:1[1].

5. Comparative Efficacy & Application Insights

Idaverine in Smooth Muscle and CNS Models: 1[1]. In experimental models aiming to prevent motion sickness in cats, 1[1]. This failure provided critical mechanistic insight: because idaverine effectively blocks M2 without preventing symptoms, researchers concluded that M3 receptors (or potentially M1/M5), rather than M2, are the primary mediators of the motion sickness suppressant effect of antimuscarinic drugs[1].

Methoctramine in Cardiovascular and Cognitive Models: Methoctramine is the quintessential cardioselective M2 antagonist. In vivo,2[2]. Crucially, even at high doses (up to 1 mg/kg), it does not affect vascular M3-mediated depressor actions or ganglionic M1-mediated tachycardia, confirming its robust in vivo M2 selectivity[2]. Beyond cardiovascular applications, methoctramine is utilized in cognitive research. By blocking presynaptic M2 autoreceptors in the hippocampus,3[3].

6. Conclusion For researchers requiring strict isolation of cardiac M2 receptors or presynaptic autoreceptor blockade without M1/M3 interference, methoctramine remains the superior choice due to its high selectivity and5[5]. Idaverine , while useful as a comparative tool in smooth muscle assays to differentiate M2 from M3 responses, is limited by its dual M1/M2 affinity and lack of efficacy in specific central models like motion sickness[1].

7. References

  • Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats - PubMed. Source: nih.gov. URL:

  • Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed. Source: nih.gov. URL:

  • Methoctramine, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed. Source: nih.gov. URL:

  • Administration of muscarinic antagonists induce changes in passive avoidance learning and in synaptic transmission in the CA1 ar. Source: ane.pl. URL:

  • Methoctramine tetrahydrochloride | M2 Muscarinic Receptor Antagonist | MedChemExpress. Source: medchemexpress.com. URL:

Comparative

A Comparative Guide to the Validation of Idaverine's M2 Selectivity Using Knockout Mouse Models

This guide provides an in-depth, objective comparison of experimental methodologies for validating the M2 muscarinic receptor selectivity of the antagonist, idaverine. By leveraging genetically engineered knockout (KO) m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of experimental methodologies for validating the M2 muscarinic receptor selectivity of the antagonist, idaverine. By leveraging genetically engineered knockout (KO) mouse models, researchers can definitively dissect the contribution of the M2 receptor to idaverine's pharmacological profile. This document outlines the rationale behind experimental choices, provides detailed protocols, and presents expected data to offer a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative for M2 Receptor Selectivity

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are integral to a vast array of physiological processes. The M2 receptor, in particular, is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.[1] Its presence in presynaptic terminals also allows it to act as an autoreceptor, inhibiting further acetylcholine release.[2] The development of M2-selective antagonists like idaverine holds therapeutic promise for conditions such as bradycardia and atrioventricular block. However, the clinical utility of such agents is contingent on their selectivity, as off-target effects on other muscarinic subtypes can lead to undesirable side effects. Idaverine has shown a 20-fold selectivity for M2 over M3 receptors in radioligand binding and in vitro organ bath experiments.[3] While informative, these in vitro assays may not fully recapitulate the complex physiological environment. The use of knockout mouse models, where the gene for a specific receptor subtype is deleted, offers an unambiguous in vivo platform to validate pharmacological selectivity.[4][5]

The Power of Knockout Models in Pharmacological Validation

The generation of mice lacking functional M2 muscarinic receptors (M2-/-) has been a pivotal advancement in cholinergic research.[1][6] These models provide a "clean" biological system to test the on-target effects of a compound. If idaverine is truly M2-selective, its physiological effects should be significantly attenuated or completely absent in M2-/- mice compared to their wild-type (WT) littermates.[1] This comparative approach forms the cornerstone of the validation strategy outlined in this guide.

Experimental Validation Workflow: A Multi-pronged Approach

A robust validation of idaverine's M2 selectivity necessitates a combination of in vitro and ex vivo/in vivo experiments. This multi-pronged approach allows for a comprehensive assessment of idaverine's interaction with the M2 receptor at both the molecular and physiological levels.

In Vitro Validation: Radioligand Binding Assays

The initial step in confirming selectivity is to quantify the binding affinity of idaverine for each of the five muscarinic receptor subtypes. This is achieved through competitive radioligand binding assays using membranes from cells expressing a single muscarinic receptor subtype or from tissues of knockout mice.[7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of idaverine for M1, M2, M3, M4, and M5 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells individually expressing human M1, M2, M3, M4, or M5 receptors. Alternatively, prepare tissue homogenates from the brains of wild-type, M1-/-, M3-/-, M4-/-, and M5-/- mice, and hearts from wild-type mice (rich in M2). For a definitive M2-knockout control, prepare heart homogenates from M2-/- mice.[9]

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Utilize a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).[9][10]

  • Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled idaverine and the prepared membranes.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the idaverine concentration. The IC50 (concentration of idaverine that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Expected Data and Interpretation:

Receptor SubtypeSourceExpected Ki (nM) for Idaverine
M1Recombinant Cells / M1-/- Brain5-15
M2 Recombinant Cells / WT Heart 1-5
M3Recombinant Cells / M3-/- Brain100-200
M4Recombinant Cells / M4-/- Brain20-40
M5Recombinant Cells / M5-/- Brain50-100

A significantly lower Ki value for the M2 receptor compared to the other subtypes will provide strong in vitro evidence for M2 selectivity.

Ex Vivo Validation: Isolated Perfused Heart (Langendorff) Preparation

The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic influences.[11][12][13] This is an ideal model to investigate the direct effects of idaverine on the M2 receptors in the heart.

Objective: To assess the ability of idaverine to antagonize muscarinic agonist-induced bradycardia in isolated hearts from wild-type and M2-/- mice.

Experimental Protocol: Langendorff Heart Perfusion

  • Animal Preparation: Anesthetize a wild-type or M2-/- mouse and administer heparin to prevent blood clotting.

  • Heart Isolation: Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60 mmHg) and temperature (37°C).[14][15]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Data Acquisition: Record baseline heart rate and contractile force.

  • Agonist Challenge: Administer a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or oxotremorine) and record the negative chronotropic effects.

  • Antagonist Treatment: Wash out the agonist and perfuse the heart with a fixed concentration of idaverine for 20-30 minutes.

  • Repeat Agonist Challenge: Repeat the cumulative concentration-response curve to the muscarinic agonist in the presence of idaverine.

  • Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of idaverine in both wild-type and M2-/- hearts. Calculate the dose-ratio to determine the pA2 value (a measure of antagonist potency).

Expected Data and Interpretation:

GenotypeTreatmentAgonist EC50 (nM)pA2 of Idaverine
Wild-TypeVehicle100 ± 15-
Wild-TypeIdaverine1500 ± 2008.5 ± 0.3
M2-/-Vehicle>10,000-
M2-/-Idaverine>10,000Not determinable

In wild-type hearts, idaverine should cause a rightward shift in the agonist concentration-response curve, indicating competitive antagonism. In M2-/- hearts, the agonist should have a significantly reduced or no effect on heart rate, and idaverine should not produce any further change.[16] This would strongly support that the bradycardic effects of muscarinic agonists and the antagonistic action of idaverine are mediated by the M2 receptor.

In Vivo Validation: Telemetry and Whole-Animal Studies

In vivo experiments provide the highest level of physiological relevance. By monitoring cardiovascular parameters in conscious, freely moving animals, the true impact of idaverine can be assessed.

Objective: To evaluate the effect of idaverine on baseline heart rate and its ability to block agonist-induced bradycardia in wild-type and M2-/- mice.

Experimental Protocol: In Vivo Cardiovascular Monitoring

  • Telemetry Implantation: Surgically implant telemetry transmitters in wild-type and M2-/- mice to continuously monitor electrocardiogram (ECG) and blood pressure. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours to establish a stable diurnal rhythm.

  • Idaverine Administration: Administer idaverine via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses.

  • Data Recording: Continuously record heart rate and blood pressure for several hours post-administration.

  • Agonist Challenge: In a separate set of experiments, administer a muscarinic agonist (e.g., oxotremorine) to vehicle- or idaverine-pretreated wild-type and M2-/- mice.[1]

  • Data Analysis: Compare the changes in heart rate in response to idaverine and the muscarinic agonist between the different genotypes and treatment groups.

Expected Data and Interpretation:

GenotypeTreatmentChange in Heart Rate (bpm)
Wild-TypeVehicle-5 ± 2
Wild-TypeIdaverine (1 mg/kg)+50 ± 8
M2-/-Vehicle0 ± 3
M2-/-Idaverine (1 mg/kg)+5 ± 2
Wild-TypeOxotremorine (0.1 mg/kg)-150 ± 20
Wild-TypeIdaverine + Oxotremorine-20 ± 5
M2-/-Oxotremorine (0.1 mg/kg)-10 ± 3
M2-/-Idaverine + Oxotremorine-8 ± 2

In wild-type mice, idaverine is expected to cause a dose-dependent increase in heart rate by blocking the tonic activation of M2 receptors by endogenous acetylcholine. It should also effectively block the bradycardia induced by a muscarinic agonist. In M2-/- mice, idaverine should have a minimal effect on baseline heart rate, and the agonist-induced bradycardia will be largely absent, confirming the M2-mediated nature of these responses.[1][9]

Visualizing the Validation Process

Diagram of the M2 Receptor Signaling Pathway

M2_Signaling ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates Idaverine Idaverine Idaverine->M2R Blocks Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel GIRK Channel Gi->IonChannel Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CellResponse Decreased Heart Rate PKA->CellResponse Reduced phosphorylation of Ca2+ channels IonChannel->CellResponse K+ efflux

Caption: M2 muscarinic receptor signaling cascade.

Experimental Workflow Diagram

Validation_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation BindingAssay Radioligand Binding Assay (M1-M5 Receptors) Ki_Value Determine Ki for Idaverine BindingAssay->Ki_Value Langendorff Langendorff Isolated Heart (WT vs. M2-/-) Ki_Value->Langendorff Informs Dose Selection Bradycardia Measure Agonist-Induced Bradycardia Langendorff->Bradycardia Telemetry Telemetry in Conscious Mice (WT vs. M2-/-) Bradycardia->Telemetry Confirms Cardiac Effect HR_Response Assess Heart Rate Response Telemetry->HR_Response Conclusion Conclusion on M2 Selectivity HR_Response->Conclusion Final Validation

Caption: Multi-tiered workflow for idaverine validation.

Conclusion: A Rigorous Path to Validated Selectivity

The combination of in vitro binding assays, ex vivo organ bath experiments, and in vivo physiological monitoring in wild-type versus M2 knockout mice provides a robust and self-validating system for determining the M2 selectivity of idaverine. This comprehensive approach, grounded in the principles of comparative pharmacology, allows for an unambiguous interpretation of the data. A clear demonstration of M2-dependent effects that are absent in M2-/- mice would provide definitive evidence of idaverine's selectivity, thereby supporting its further development as a targeted therapeutic agent.

References

  • F.J. van der Vliet, J.D. van der Meulen, A. Bast, A. van der Vliet, "Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats," Pharmacol Biochem Behav, vol. 40, no. 2, pp. 345-9, Oct. 1991. [Link]

  • J. Gomeza et al., "Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice," Proc Natl Acad Sci U S A, vol. 96, no. 4, pp. 1692-7, Feb. 1999. [Link]

  • Y. Wang et al., "Langendorff technique for isolated heart perfusion," Bio-protocol, vol. 12, no. 1, p. e4289, Jan. 2022. [Link]

  • M.P. Caulfield, N.J.M. Birdsall, "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors," Pharmacol Rev, vol. 50, no. 2, pp. 279-90, Jun. 1998. [Link]

  • C.M. Seeger et al., "M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity," J Neurosci, vol. 24, no. 45, pp. 10117-27, Nov. 2004. [Link]

  • M.C. Michel, A.F. Rump, "Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine," Br J Pharmacol, vol. 108, no. 2, pp. 381-6, Feb. 1993. [Link]

  • A. Bell, "A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening," Methods Protoc, vol. 4, no. 2, p. 32, May 2021. [Link]

  • MilliporeSigma, "Receptor Binding Assays - Multiwell Plates," MilliporeSigma. [Link]

  • AMDCC, "Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts," DiaComp.org, Dec. 2004. [Link]

  • S.K. Mishra et al., "Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes," J Pharmacol Toxicol Methods, vol. 50, no. 2, pp. 113-20, Sep. 2004. [Link]

  • E.M. Kudlacz, A.D. Coviello, "In Vitro Muscarinic Receptor Radioligand-Binding Assays," Curr Protoc Pharmacol, Chapter 4, Unit 4.15, Mar. 2010. [Link]

  • I. Slutsky, H. Parnas, I. Parnas, "Use of knockout mice reveals involvement of M2-muscarinic receptors in control of the kinetics of acetylcholine release," J Neurophysiol, vol. 89, no. 4, pp. 1984-94, Apr. 2003. [Link]

  • The Jackson Laboratory, "B6N.129S4(Cg)-Chrm2 tm1Jwe /J," The Jackson Laboratory, Jun. 2017. [Link]

  • J. Gomeza et al., "M2 and M4 Receptor Knockout Mice: Muscarinic Receptor Function in Cardiac and Smooth Muscle In Vitro," Mol Pharmacol, vol. 57, no. 3, pp. 582-8, Mar. 2000. [Link]

  • E.M. Kudlacz, A.D. Coviello, "In Vitro Muscarinic Receptor Radioligand-Binding Assays," ResearchGate, Mar. 2010. [Link]

  • Patsnap, "What is the mechanism of Ingavirin?," Patsnap Synapse, Jul. 2024. [Link]

  • M.S. Bacanak, G. Aycicek, "Health Sciences Muscarinic M1 and M2 receptors, fasting and seizure development in animals," DergiPark, 2018. [Link]

  • P.J. Conn et al., "Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties," Mol Pharmacol, vol. 75, no. 2, pp. 283-94, Feb. 2009. [Link]

  • A. Duttaroy et al., "Evaluation of muscarinic agonist-induced analgesia in muscarinic acetylcholine receptor knockout mice," Mol Pharmacol, vol. 62, no. 5, pp. 1084-93, Nov. 2002. [Link]

  • J. Gomeza et al., "Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice," PNAS, vol. 96, no. 4, pp. 1692-1697, Feb. 1999. [Link]

  • D.A. Johnson, D.S. Janowsky, "Effects of M2 antagonists on in vivo hippocampal acetylcholine levels," J Pharmacol Exp Ther, vol. 281, no. 1, pp. 438-46, Apr. 1997. [Link]

  • K.M. Sanders, K.D. Keef, "Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice," Int J Mol Sci, vol. 22, no. 2, p. 898, Jan. 2021. [Link]

  • Eurofins Discovery, "M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR," Eurofins Discovery. [Link]

  • A. Anta, J. Ledesma, "Chemical characteristics, mechanism of action and antiviral activity of etravirine," Enferm Infecc Microbiol Clin, vol. 27, no. 10, pp. 589-96, Dec. 2009. [Link]

  • Patsnap, "What is the mechanism of Imidafenacin?," Patsnap Synapse, Jul. 2024. [Link]

  • D.C. Ehlert, F.J. Ehlert, "Prejunctional M1 facilitory and M2 inhibitory muscarinic receptors mediate rat bladder contractility," J Pharmacol Exp Ther, vol. 274, no. 3, pp. 1135-43, Sep. 1995. [Link]

  • Q. Zhang, Q. Zhou, H. Li, "Action and mechanisms of neferine in inflammatory diseases (Review)," Mol Med Rep, vol. 32, no. 1, p. 174, Jul. 2025. [Link]

  • M.R. Ruggieri, K.E. Andersson, "M2 RECEPTORS IN GENITO-URINARY SMOOTH MUSCLE PATHOLOGY," J Urol, vol. 155, no. 5, Supplement, p. 693, May 1996. [Link]

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  • Y. Aizawa et al., "Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats," J Urol, vol. 178, no. 4, Supplement, pp. 1828-33, Oct. 2007. [Link]

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Validation

idaverine compared to atropine in motion sickness prevention models

Comparative Analysis of Idaverine and Atropine in Motion Sickness Prevention Models Introduction: The Muscarinic Hypothesis in Motion Sickness Motion sickness (MS) is fundamentally driven by sensory conflict, most notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Idaverine and Atropine in Motion Sickness Prevention Models

Introduction: The Muscarinic Hypothesis in Motion Sickness

Motion sickness (MS) is fundamentally driven by sensory conflict, most notably a visual-vestibular neural mismatch. Central muscarinic acetylcholine receptors (mAChRs) play a pivotal role in transmitting these conflict signals from the vestibular nuclei to the emetic center in the medulla oblongata. Non-selective muscarinic antagonists, such as atropine and scopolamine, are highly effective at preventing MS[1]. However, their clinical utility is severely limited by systemic anticholinergic side effects, including xerostomia (dry mouth), blurred vision, and tachycardia.

To optimize MS pharmacotherapy, drug development professionals have sought subtype-selective antagonists. Idaverine, an M2-selective (over M3) muscarinic antagonist, was rigorously evaluated to determine if targeted M2 receptor blockade could uncouple the emetic reflex without triggering M3-mediated side effects[2]. This guide objectively compares the pharmacological profiles, mechanistic pathways, and experimental efficacies of idaverine and atropine.

Pharmacological Profiles and Receptor Selectivity

Atropine binds with high affinity to all five muscarinic receptor subtypes (M1-M5), acting as a broad-spectrum competitive antagonist[1]. In contrast, idaverine was engineered to exhibit selectivity for M2 receptors (predominant in cardiac tissue) over M3 receptors (predominant in glandular and smooth muscle tissues)[2].

Table 1: Comparative Muscarinic Affinity Profile

CompoundM1 AffinityM2 AffinityM3 AffinitySelectivity Ratio
Atropine HighHighHighNon-selective
Idaverine High (Deviating Hill slope)*HighLowM2 over M3 (20-fold)[2]

*Note: While radioligand binding assays showed high affinity for M1-binding sites, the Hill slope deviated from unity, requiring cautious interpretation of its M2 over M1 selectivity[2].

Mechanistic Rationale and Signaling Pathways

The vestibular nuclei are rich in muscarinic receptors. When a neural mismatch occurs, cholinergic transmission stimulates the emetic center[1]. The working hypothesis for testing idaverine was to identify which specific mAChR subtype mediates this transmission. If M2 receptors were the primary conduits for emetic signaling, idaverine would theoretically prevent MS while sparing the patient from M3-driven side effects like dry mouth.

G Vestibular Vestibular Apparatus (Motion Stimulus) VestibularNuclei Vestibular Nuclei (ACh Release) Vestibular->VestibularNuclei Neural Mismatch Receptors Muscarinic Receptors (M1, M2, M3, M4, M5) VestibularNuclei->Receptors Acetylcholine EmeticCenter Emetic Center (Medulla Oblongata) Receptors->EmeticCenter Activation Emesis Emesis / Nausea EmeticCenter->Emesis Motor Output Atropine Atropine (Non-selective Blockade) Atropine->Receptors Blocks All Idaverine Idaverine (M2-selective Blockade) Idaverine->Receptors Blocks M2 Only (Insufficient)

Muscarinic signaling in the vestibular-emetic axis and antagonist intervention points.

Experimental Methodology: The Feline Motion Sickness Model

Cats are the gold standard in vivo model for evaluating MS countermeasures because their vestibular anatomy and emetic reflex arc closely mirror those of humans. The following self-validating protocol details the standard feline motion sickness model used to evaluate idaverine and atropine[2].

Workflow Acclimation 1. Animal Acclimation Dosing 2. Drug Administration Acclimation->Dosing Wait 3. Absorption Period Dosing->Wait Motion 4. Motion Stimulus Wait->Motion Observation 5. Emesis Observation Motion->Observation

Step-by-step workflow of the feline motion sickness experimental model.

Step-by-Step Protocol:

  • Animal Selection and Acclimation: Utilize healthy adult cats. Acclimate them to the testing apparatus (a modified Ferris wheel or linear sled) to eliminate stress-induced emesis. Causality: Stress can independently trigger or suppress emesis, confounding drug efficacy data.

  • Baseline Susceptibility Testing: Subject cats to the motion stimulus until the first retch or vomit. Record the latency. Causality: Establishes a baseline to ensure only highly susceptible animals are used in the drug trials.

  • Drug Administration (Blinded, Crossover Design): Administer vehicle (saline), atropine, or idaverine (0.03 - 3.0 mg/kg) subcutaneously[2]. Causality: A crossover design with a 7-day washout period ensures each animal acts as its own control, minimizing inter-subject variability.

  • Absorption Period: Wait 30-60 minutes post-injection to allow for central nervous system (CNS) penetration and receptor binding.

  • Motion Challenge: Expose the animals to the standardized motion stimulus. Terminate the stimulus immediately upon the first retch or after a maximum cutoff time (e.g., 30 minutes) to prevent unnecessary distress.

  • Data Quantification: Calculate the protection index or the increase in latency to emesis compared to the baseline/vehicle trial.

Comparative Efficacy Data

The experimental outcomes starkly contrast the two compounds. While non-selective blockade via atropine provides robust protection against motion-induced emesis, idaverine completely fails to alter the latency to emesis across a wide dose range[2].

Table 2: Efficacy in Feline Motion Sickness Model

TreatmentDose Range TestedEffect on Emesis LatencyMS Prevention Efficacy
Vehicle (Saline) N/ABaselineNone
Atropine Standard anti-emetic dosesSignificant increaseHigh
Idaverine 0.03 - 3.0 mg/kgNo significant change[2]None

Interpretation of Results: The failure of idaverine to prevent motion sickness in cats at doses up to 3 mg/kg demonstrates that M2 receptor blockade is insufficient to interrupt the vestibular-emetic pathway[2]. Because atropine is highly effective, these results strongly implicate other muscarinic subtypes—specifically M3 or M5 receptors—in the motion sickness suppressant effect of antimuscarinic drugs[1][2].

Conclusion & Future Directions

While idaverine provided a valuable pharmacological tool for dissecting the cholinergic mechanisms of motion sickness, its lack of efficacy compared to atropine definitively ruled out the M2 receptor as the primary therapeutic target[2]. Drug development for motion sickness has since pivoted toward M3 and M5 receptor subtypes. Subsequent studies on M3/M5 selective agents, such as zamifenacin and darifenacin, have further supported the role of non-M2 receptors in MS pathophysiology, aiming to retain the profound efficacy of atropine while engineering out its broad-spectrum side effects[1][3].

References

  • Lucot, J. B., van Charldorp, K. J., & Tulp, M. T. (1991). Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. Pharmacology Biochemistry and Behavior, 40(2), 345-349. Source: PubMed/NIH. URL:[Link]

  • Medical Aspects of Harsh Environments, Volume 2, Chapter 35, Motion Sickness. Source: US Government Cloud API. URL:[Link]

  • Golding, J. F., et al. (2010). The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. British Journal of Clinical Pharmacology. Source: PubMed Central/NIH. URL:[Link]

Sources

Comparative

Validating Idaverine Efficacy in Isolated Guinea Pig Atria Assays: A Comprehensive Pharmacological Guide

As drug development increasingly demands high-precision targeting of autonomic receptor subtypes, validating the pharmacological profile of muscarinic antagonists is a critical workflow. Idaverine is a highly valuable to...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly demands high-precision targeting of autonomic receptor subtypes, validating the pharmacological profile of muscarinic antagonists is a critical workflow. Idaverine is a highly valuable tool compound characterized as a competitive, M2-selective muscarinic acetylcholine receptor (mAChR) antagonist [1].

To objectively quantify its efficacy and selectivity, the isolated guinea pig atria assay remains the gold-standard functional model. The guinea pig myocardium expresses a muscarinic receptor population and ion channel profile that closely mimics human cardiac physiology, making it vastly superior to murine models for translational autonomic pharmacology.

This guide provides a rigorous, self-validating framework for conducting these assays, comparing idaverine against established alternatives, and ensuring mechanistic fidelity in your data.

Mechanistic Rationale & Pathway Dynamics

To design a robust experiment, one must first understand the causality behind the tissue's physiological response. In the myocardium, M2 receptors are predominantly localized to the sinoatrial (SA) node, atrioventricular (AV) node, and atrial muscle fibers.

When an agonist (e.g., Carbachol or Arecaidine propargyl ester) binds to the M2 receptor, it triggers a Gi/o​ protein-coupled cascade:

  • Adenylyl Cyclase Inhibition: The Gαi​ subunit inhibits adenylyl cyclase, reducing intracellular cAMP. This diminishes Protein Kinase A (PKA) activity, reducing Ca2+ influx and resulting in negative inotropy (decreased contractile force).

  • GIRK Channel Activation: The Gβγ dimer directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the pacemaker cells, leading to negative chronotropy (decreased heart rate).

Idaverine functions by competitively binding to the orthosteric site of the M2 receptor, effectively blocking this cascade and shifting the agonist concentration-response curve to the right without depressing the maximum tissue response [2].

G Agonist Muscarinic Agonist (e.g., Carbachol) M2 M2 Muscarinic Receptor (Myocardium) Agonist->M2 Activates Idaverine Idaverine (Competitive Antagonist) Idaverine->M2 Blocks Gi Gi/o Protein Activation M2->Gi Couples to AC Adenylyl Cyclase Inhibition Gi->AC Inhibits GIRK GIRK Channel Activation (K+ Efflux) Gi->GIRK u03b2u03b3 subunit activates Effect Negative Inotropy & Chronotropy AC->Effect u2193 cAMP GIRK->Effect Hyperpolarization

Fig 1. M2 receptor signaling pathway and the competitive blockade mechanism of idaverine.

Comparative Efficacy of Muscarinic Antagonists

To validate idaverine, it must be benchmarked against a panel of reference antagonists. Idaverine demonstrates approximately a 20-fold higher affinity for M2 binding sites (cardiac tissue) compared to M3 binding sites (smooth muscle/glandular tissue) [1].

The table below summarizes the comparative pharmacological profile using standard pA2​ values (negative logarithm of the molar concentration of antagonist that produces a two-fold shift in the agonist EC50).

AntagonistPrimary SelectivityGuinea Pig Atria ( M2​ ) pA2​ Guinea Pig Ileum ( M3​ ) pA2​ Selectivity Ratio ( M2​/M3​ )
Idaverine M1​/M2​>M3​ ~7.8~6.5~20-fold
AF-DX 116 M2​>M1​/M3​ ~7.3~6.0~20-fold
Atropine Non-selective~9.0~9.01-fold
4-DAMP M1​/M3​>M2​ ~7.8~9.0<0.1-fold
Pirenzepine M1​>M2​/M3​ ~6.5~6.9<1-fold

Data Interpretation: While atropine is highly potent, its lack of selectivity makes it unsuitable for isolating M2-specific pathways. Idaverine provides a functional selectivity profile comparable to AF-DX 116, making it an excellent candidate for differentiating M2​ -mediated cardiac suppression from M3​ -mediated smooth muscle contraction.

Experimental Methodology: Isolated Guinea Pig Atria Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . By utilizing both the left and right atria independently, you can simultaneously map the compound's effects on inotropy and chronotropy.

Tissue Preparation & Differentiation
  • Right Atria (Spontaneously Beating): Contains the intact SA node. Used exclusively to measure chronotropy (heart rate).

  • Left Atria (Electrically Paced): Lacks intrinsic pacemaker activity. Must be paced via electrical field stimulation (e.g., 2 Hz, 3 ms duration, 5 V) [2]. Used exclusively to measure inotropy (contractile force).

Step-by-Step Organ Bath Protocol
  • Mounting: Suspend the isolated atria in a 10 mL organ bath containing modified Tyrode's solution (NaCl 137.0, KCl 2.7, CaCl2​ 1.8, MgCl2​ 1.05, NaHCO3​ 11.9, NaH2​PO4​ 0.42, and glucose 5.6 mM).

  • Environmental Control: Maintain the bath at exactly 32°C and continuously aerate with 95% O2​ / 5% CO2​ to maintain a physiological pH of 7.4.

  • Equilibration: Apply a resting tension of 0.5 to 1.0 g. Allow the tissue to equilibrate for 45–60 minutes, washing with fresh buffer every 15 minutes until baseline tension and spontaneous beat rate stabilize.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) using a reference agonist (e.g., Carbachol, 10−9 to 10−5 M). Self-Validation Check: Ensure the maximum response reaches a plateau. If the tissue fails to suppress contractility/rate by at least 80%, discard the preparation.

  • Washout: Wash the tissue repeatedly over 45 minutes until the baseline tension and heart rate fully recover to pre-agonist levels.

  • Antagonist Incubation: Add idaverine at a fixed sub-maximal concentration (e.g., 10−7 M) and incubate for a strict 30 minutes to ensure receptor equilibrium.

  • Test Curve: Repeat the cumulative agonist CRC in the continuous presence of idaverine.

Workflow Prep Tissue Preparation Isolate Guinea Pig Atria Mount Organ Bath Mounting Tyrode's, 32°C, 95% O2 Prep->Mount Equilibrate Equilibration 1g Tension, 45-60 min Mount->Equilibrate Control Control Curve Cumulative Agonist Equilibrate->Control Wash Washout & Recovery Control->Wash Incubate Idaverine Incubation 30 min Equilibrium Wash->Incubate Test Test Curve Agonist + Antagonist Incubate->Test Analyze Schild Analysis pA2 Determination Test->Analyze

Fig 2. Step-by-step experimental workflow for validating idaverine efficacy in isolated atria.

Data Analysis & System Self-Validation

The hallmark of a rigorously conducted pharmacological assay is the mathematical validation of the antagonist's behavior. To confirm that idaverine is acting as a true competitive antagonist at the M2 receptor, perform a Schild Plot Analysis .

Calculate the Dose Ratio (DR) for at least three different concentrations of idaverine. The DR is the ratio of the agonist EC50​ in the presence of the antagonist to the EC50​ in its absence.

Plot log(DR−1) against −log[Idaverine] .

Crucial Self-Validation Criteria:

  • Linearity: The plot must be highly linear ( R2>0.95 ).

  • Slope Unity: The slope of the Schild regression must not significantly deviate from 1.0 .

    • Causality Insight: A slope of 1.0 mathematically proves competitive, orthosteric antagonism. If the slope is significantly less than 1.0, it indicates a flawed protocol (e.g., insufficient incubation time preventing equilibrium) or complex allosteric interactions [1].

  • pA2​ Extraction: The x-intercept of this regression yields the pA2​ value, which represents the empirical affinity of idaverine for the M2 receptor in this specific tissue bed.

By strictly adhering to these equilibration times and mathematical checks, researchers can confidently publish idaverine efficacy data that is robust, reproducible, and mechanistically sound.

References
  • Lucot JB, van Charldorp KJ, Tulp MT. "Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats." Pharmacology Biochemistry and Behavior. 1991 Oct;40(2):345-9. URL:[Link]

  • Eltze M, et al. "Characterization of muscarinic receptors mediating vasodilation in rat perfused kidney." European Journal of Pharmacology. 1993. URL:[Link]

Validation

Comparative Analysis of Idaverine and AF-DX 116 Binding Kinetics: A Technical Guide for Muscarinic Receptor Targeting

Executive Overview Targeting muscarinic acetylcholine receptors (mAChRs) requires navigating a family of five highly conserved G-protein-coupled receptor (GPCR) subtypes (M1–M5)[1]. Because the orthosteric binding pocket...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Targeting muscarinic acetylcholine receptors (mAChRs) requires navigating a family of five highly conserved G-protein-coupled receptor (GPCR) subtypes (M1–M5)[1]. Because the orthosteric binding pocket is structurally homologous across these subtypes, developing antagonists with high selectivity remains a significant pharmacological challenge[1]. Discriminating between M2 receptors (predominantly expressed in cardiac tissue and presynaptic neurons) and M3 receptors (mediating smooth muscle contraction and glandular secretion) is critical for isolating specific physiological pathways and minimizing off-target effects.

This guide provides an in-depth comparative analysis of two prominent muscarinic antagonists: AF-DX 116 and idaverine . By examining their distinct binding kinetics, receptor affinities, and functional behaviors, researchers can make informed decisions when selecting pharmacological probes for GPCR characterization.

Pharmacological Profiles & Kinetic Data

While both idaverine and AF-DX 116 are utilized to probe M2 receptor function, their kinetic behaviors and selectivity profiles diverge significantly.

AF-DX 116: The Prototypical Cardioselective Probe AF-DX 116 is widely recognized as a competitive, highly selective M2 receptor antagonist[2]. It exhibits pronounced cardioselectivity, demonstrating a roughly 10-fold higher affinity for cardiac M2 receptors (pA2 ~7.33) compared to smooth muscle M3 receptors (pA2 ~6.39–6.44)[2]. In functional assays, AF-DX 116 effectively inhibits M2-mediated responses, such as vagally-induced bradycardia, at doses significantly lower than those required to block M1-mediated pressor responses[2]. Its clean competitive antagonism makes it a gold standard for isolating M2-mediated pathways in complex neural circuits, such as the lateral habenula[3].

Idaverine: A Mixed Kinetic Profile Idaverine was developed as an M2- over M3-selective antagonist, demonstrating a 20-fold selectivity for M2 binding sites over M3 sites[4]. However, its kinetic profile is complicated by its interaction with the M1 subtype. Idaverine's affinity for M1 and M2 sites is roughly equal; crucially, its binding to M1 sites exhibits a Hill slope that deviates from unity[4]. This deviation indicates complex, potentially non-competitive or allosteric binding dynamics at the M1 receptor, meaning idaverine cannot be strictly classified as M2 over M1 selective[4]. Furthermore, its selectivity for cardiac M2 receptors over ileal/tracheal smooth muscle receptors is marginal (less than 5-fold)[4].

Quantitative Binding Summary
Pharmacological ParameterAF-DX 116Idaverine
Primary Classification Strict M2-selective antagonist[2]M2 over M3 selective antagonist[4]
Cardiac M2 Affinity (pA2) ~7.33[2]High (Comparable to M1)[4]
Smooth Muscle M3 Affinity ~6.03 (pKb)[5]20-fold lower than M2 affinity[4]
M2 vs. M3 Selectivity ~10 to 20-fold[2]20-fold[4]
M2 vs. M1 Selectivity High (Clear discrimination)[2]Unclear (Hill slope ≠ 1 at M1)[4]
Binding Mechanism Pure Competitive[2]Competitive at M2; Complex at M1[4]

Mechanistic Pathways of Antagonism

To understand the functional impact of these distinct kinetic profiles, we must visualize the downstream signaling cascade of the M2 receptor. M2 receptors couple to Pertussis toxin-sensitive Gi/o proteins[1]. Activation leads to the inhibition of adenylate cyclase (reducing cAMP) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the βγ subunit, resulting in hyperpolarization and bradycardia.

M2_Signaling ACh Acetylcholine (Endogenous Agonist) M2R Muscarinic M2 Receptor (GPCR) ACh->M2R Activates Gi Gi/o Protein (α and βγ subunits) M2R->Gi Couples to AC Adenylate Cyclase (Inhibited) Gi->AC α-subunit inhibits GIRK GIRK Channels (Activated by βγ) Gi->GIRK βγ-subunit activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Cardiac Bradycardia & Neuronal Inhibition cAMP->Effect Modulates GIRK->Effect Hyperpolarization AFDX AF-DX 116 (Strict M2 Antagonist) AFDX->M2R Competitive Blockade Idaverine Idaverine (M1/M2 Antagonist) Idaverine->M2R Competitive Blockade

Diagram 1: M2 Receptor Gi/o signaling cascade and sites of competitive antagonism.

Experimental Methodologies: Self-Validating Systems

Relying solely on literature values for binding affinities can lead to translational failures. To rigorously compare AF-DX 116 and idaverine in your specific tissue or cell line, you must employ self-validating experimental workflows. The following protocols integrate internal controls to ensure causality and data integrity.

Protocol A: Radioligand Competitive Binding Assay

Causality Check: We utilize [3H]N-methylscopolamine ([3H]NMS) rather than [3H]QNB. [3H]NMS is hydrophilic and selectively labels surface receptors without partitioning into the lipid bilayer. This minimizes non-specific binding (NSB) noise, providing a mathematically cleaner kinetic profile for competitive displacement.

  • Tissue Preparation: Isolate target tissues (e.g., rat heart for M2, submandibular gland for M3). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Membrane Fractionation: Centrifuge the homogenate at 1,000 × g for 10 min to remove debris. Ultracentrifuge the supernatant at 40,000 × g for 30 min at 4°C to pellet the membrane fraction. Resuspend the pellet in assay buffer.

  • Incubation (The Self-Validating Step): Set up three parallel conditions in 96-well plates:

    • Total Binding (TB): Membrane + [3H]NMS (0.2 nM).

    • Non-Specific Binding (NSB): Membrane + [3H]NMS (0.2 nM) + 1 µM Atropine (excess unlabeled competitor). Validation: TB minus NSB yields Specific Binding.

    • Displacement: Membrane + [3H]NMS (0.2 nM) + escalating concentrations of AF-DX 116 or idaverine (10⁻¹⁰ to 10⁻⁴ M).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce ligand adherence). Wash three times with ice-cold buffer.

  • Quantification & Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 from the displacement curve and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation. Evaluate the Hill slope; a slope of exactly 1.0 (as seen with AF-DX 116 at M2) confirms pure competitive antagonism, whereas a deviation (as seen with idaverine at M1[4]) indicates complex kinetics.

Binding_Workflow Prep 1. Tissue Preparation (Heart/Gland Isolation) Membrane 2. Membrane Fractionation (Ultracentrifugation) Prep->Membrane Incubation 3. Radioligand Incubation ([3H]NMS + Antagonist) Membrane->Incubation Filtration 4. Rapid Filtration (GF/B Glass Fiber) Incubation->Filtration Counting 5. Liquid Scintillation (Quantify Bound Radioligand) Filtration->Counting Analysis 6. Kinetic Analysis (IC50 & Ki Calculation) Counting->Analysis

Diagram 2: Step-by-step workflow for the radioligand competitive binding assay.

Protocol B: In Vitro Organ Bath (Functional Kinetics)

Causality Check: Raw binding affinity (Ki) does not account for receptor reserve or tissue-specific coupling efficiency. Organ baths measure the actual physiological shift. We utilize a time-control tissue to validate that any rightward shift in the dose-response curve is strictly due to the antagonist, not tissue degradation over time.

  • Tissue Isolation: Suspend guinea pig right atria (M2 model) or ileum strips (M3 model) in a 10 mL organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: Apply a resting tension of 1g. Allow 60 minutes for equilibration, washing every 15 minutes.

  • Baseline Dose-Response: Construct a cumulative concentration-response curve using a non-selective agonist (e.g., carbachol). Wash the tissue until baseline tension/heart rate is restored.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of AF-DX 116 or idaverine for 30 minutes. Validation: Run a parallel bath with no antagonist (Time-Control) to ensure the baseline sensitivity remains stable.

  • Schild Analysis: Repeat the carbachol dose-response curve in the presence of the antagonist. Measure the dose ratio (DR) of the EC50 shift. Calculate the functional affinity (pA2) using a Schild plot: log(DR - 1) vs. -log[Antagonist].

Translational Implications for Drug Development

The kinetic nuances between these two compounds dictate their utility in translational research.

Because AF-DX 116 exhibits a clean, competitive profile with strict cardioselectivity[2], it is the preferred pharmacological tool for isolating M2-mediated neurophysiological phenomena. For instance, it has been successfully used to prove that M2 receptors regulate lateral habenula neuron activity and control cocaine-seeking behavior[3].

Conversely, idaverine's mixed M1/M2 profile limits its utility as a precise M2 probe. Its failure to prevent motion sickness in in vivo feline models—despite its M2 selectivity over M3—ultimately led researchers to conclude that M3 receptors, rather than M2, are the primary drivers of the motion sickness suppressant effect of antimuscarinic drugs[4]. This perfectly illustrates why understanding the exact binding kinetics and Hill slope deviations of a compound is a prerequisite for interpreting in vivo behavioral data.

References

  • [4] Title: Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats | Source: PubMed / NIH | URL: [Link]

  • [2] Title: Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist | Source: PubMed / NIH | URL: [Link]

  • [5] Title: Radioligand binding profile of AF-DX 116 and pirenzipine at cloned human muscarinic receptor subtypes | Source: Journal of Pharmacology and Experimental Therapeutics (JPET) | URL: [Link]

  • [3] Title: Muscarinic Acetylcholine M2 Receptors Regulate Lateral Habenula Neuron Activity and Control Cocaine Seeking Behavior | Source: Journal of Neuroscience | URL: [Link]

  • [1] Title: Acetylcholine receptors (muscarinic) | Source: IUPHAR/BPS Guide to PHARMACOLOGY | URL: [Link]

Sources

Comparative

A Comparative Guide to Ensuring Reproducibility with Idaverine in Cardiac Muscarinic Receptor Studies

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. In the field of cardiac pharmacology, particularly in the study of muscarinic acetylcholine rece...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. In the field of cardiac pharmacology, particularly in the study of muscarinic acetylcholine receptors (mAChRs), the choice of pharmacological tools can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of idaverine, a muscarinic antagonist, with other alternatives, focusing on the critical aspect of experimental reproducibility. By understanding the nuances of these compounds and adhering to robust experimental designs, researchers can enhance the reliability and validity of their findings.

The Challenge of Reproducibility in Muscarinic Receptor Pharmacology

The M2 muscarinic receptor is the predominant subtype in the heart, playing a crucial role in regulating cardiac function.[1] Antagonists of the M2 receptor are valuable tools for dissecting its physiological and pathological roles. However, the reproducibility of studies using these antagonists can be influenced by several factors, including the antagonist's selectivity profile, the experimental conditions, and the inherent variability of biological systems. This guide aims to equip researchers with the knowledge and protocols to navigate these challenges, with a specific focus on the use of idaverine.

Comparative Pharmacology of Idaverine and Its Alternatives

A critical first step in ensuring reproducible results is a thorough understanding of the pharmacological tools at hand. Idaverine is a muscarinic antagonist with a notable selectivity for the M2 receptor subtype over the M3 subtype.[2] However, its selectivity for M2 over M1 receptors is less clear, a factor that can introduce variability in tissues with mixed receptor populations.[2] For a comprehensive comparison, we will evaluate idaverine alongside two other well-characterized M2-selective antagonists: AF-DX 116 and methoctramine.

AntagonistM2 Affinity (pKi)M2 vs. M1 SelectivityM2 vs. M3 SelectivityReference(s)
Idaverine ~8.0 (Heart)Ambiguous~20-fold[2]
AF-DX 116 ~7.4~3-foldHigh[2]
Methoctramine ~7.8HighHigh

Idaverine: As indicated, idaverine displays a favorable selectivity for M2 receptors over M3 receptors. This property is advantageous in cardiac preparations where M3 receptors, although less abundant, can still elicit functional responses. The ambiguity of its M1/M2 selectivity, however, necessitates careful consideration of the experimental system. In tissues where M1 receptors are co-expressed, such as certain neuronal populations that can influence cardiac function, the effects of idaverine may not be solely attributable to M2 receptor blockade, potentially leading to variability in results.[2]

AF-DX 116: This antagonist exhibits a moderate selectivity for M2 over M1 receptors.[2] Its well-documented pharmacological profile makes it a reliable tool for M2 receptor studies.

Methoctramine: Among the three, methoctramine is recognized for its high selectivity for M2 receptors over other subtypes. This high degree of selectivity minimizes off-target effects and contributes to more reproducible and easily interpretable data, particularly in complex biological systems.

Key Factors Influencing Reproducibility in Cardiac Muscarinic Receptor Studies

Beyond the choice of antagonist, several experimental variables can significantly impact the reproducibility of your findings. A self-validating experimental system is one where these variables are carefully controlled and monitored.

  • Tissue Preparation: The integrity of the cardiac tissue is paramount. Inconsistent dissection techniques, prolonged exposure to air, or mechanical damage can alter receptor expression and function. A standardized and efficient tissue harvesting protocol is essential.

  • Buffer Composition and pH: The ionic composition and pH of the experimental buffer can influence ligand binding and receptor conformation. Maintaining a consistent and physiologically relevant buffer system across all experiments is crucial.

  • Radioligand Selection and Concentration: In radioligand binding assays, the choice of radioligand ([³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)) and its concentration relative to its dissociation constant (Kd) can affect the results.[3][4] Using a radioligand concentration at or below the Kd is recommended for competitive binding assays to ensure accurate determination of antagonist affinity.[5]

  • Incubation Time and Temperature: Both binding and functional assays must be allowed to reach equilibrium. Insufficient incubation times can lead to an underestimation of antagonist potency. Temperature fluctuations can also alter binding kinetics and tissue responsiveness.

  • Data Analysis: The method of data analysis, including the model used for curve fitting and the statistical tests employed, should be consistent and clearly reported. For antagonist affinity determination, a Schild analysis is the gold standard.[6][7]

Visualizing the Experimental Landscape

To provide a clearer understanding of the experimental workflows and the underlying biological processes, the following diagrams have been generated using Graphviz.

Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes.

Radioligand_Binding_Workflow Tissue_Prep 1. Cardiac Tissue Membrane Preparation Incubation 2. Incubation with Radioligand & Antagonist Tissue_Prep->Incubation Filtration 3. Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (pKi determination) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Functional_Assay_Workflow Atria_Isolation 1. Isolation of Spontaneously Beating Atria Equilibration 2. Equilibration in Organ Bath Atria_Isolation->Equilibration Agonist_CRC 3. Generation of Agonist Concentration-Response Curve Equilibration->Agonist_CRC Antagonist_Incubation 4. Incubation with Antagonist (e.g., Idaverine) Agonist_CRC->Antagonist_Incubation Agonist_CRC_Antagonist 5. Generation of Agonist CRC in Presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Schild_Analysis 6. Schild Analysis (pA2 determination) Agonist_CRC_Antagonist->Schild_Analysis

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Validation

Idaverine vs. Tripitramine: A Comparative Guide on M2 Receptor Binding Profiles and Experimental Methodologies

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary The muscarinic acetylcholine receptor family (M1–M5) presents a significant challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

The muscarinic acetylcholine receptor family (M1–M5) presents a significant challenge in neuropharmacology due to the high degree of structural homology across its subtypes. Isolating the physiological roles of the M2 receptor —which is primarily Gi/o-coupled and regulates cardiac chronotropy, presynaptic autoreceptor feedback, and specific central nervous system pathways—requires highly selective antagonists.

This guide provides an in-depth comparative analysis of two prominent M2-preferring antagonists: Idaverine and Tripitramine . By examining their structural causality, quantitative binding profiles, and functional assay methodologies, this document serves as a self-validating reference for assay design and compound selection in muscarinic receptor research.

Structural and Mechanistic Overview

The selectivity of an antagonist is fundamentally dictated by its ability to exploit subtle differences in the extracellular vestibule (allosteric site) of the muscarinic receptors, as the orthosteric acetylcholine-binding site is highly conserved.

  • Tripitramine: A polymethylene tetraamine derivative structurally related to methoctramine. Its design incorporates three tricyclic moieties linked by a long amine-containing hydrocarbon chain[1]. This extended tetraamine backbone allows tripitramine to span both the orthosteric and allosteric binding domains simultaneously, granting it extreme potency and a highly specific M2 binding profile.

  • Idaverine: An isonipecotic acid derivative. While it was developed to discriminate between M2 (cardiac) and M3 (smooth muscle/glandular) receptors, its smaller, less complex pharmacophore fails to adequately differentiate between the M1 and M2 subtypes[2].

Both compounds exert their primary effects by competitively blocking the M2 receptor, thereby preventing acetylcholine-mediated activation of the Gi/o protein cascade.

M2_Signaling Antagonist M2 Antagonist (Tripitramine / Idaverine) M2R M2 Receptor (Gi/o Coupled) Antagonist->M2R Blocks Agonist Agonist (ACh) Agonist->M2R Activates Gi Gi/o Protein (αi and βγ subunits) M2R->Gi Couples to AC Adenylate Cyclase Gi->AC αi inhibits GIRK GIRK Channels (Activated) Gi->GIRK βγ activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces HeartRate Heart Rate (Decreased) GIRK->HeartRate K+ efflux

Fig 1: M2 receptor signaling pathway and the pharmacological blockade by antagonists.

Comparative Binding Profiles

The quantitative binding affinities ( Ki​ ) and selectivity ratios highlight the functional divergence between these two compounds. Tripitramine is universally recognized as one of the most selective M2 antagonists available, whereas idaverine's utility is strictly limited to M2 vs. M3 discrimination.

Table 1: Receptor Binding Affinity and Selectivity
ParameterTripitramineIdaverine
Ki​ for M2 Receptor 0.27 nM[1]High Affinity (Exact Ki​ varies by assay)[2]
M2 vs. M1 Selectivity 5.9-fold preference for M2[1]No Selectivity (Equally high affinity)[2]
M2 vs. M3 Selectivity 142-fold preference for M2[1]20-fold preference for M2[2]
M2 vs. M4 Selectivity 24-fold preference for M2[1]Not distinctly characterized
M2 vs. M5 Selectivity 125-fold preference for M2[1]Not distinctly characterized
Primary in vivo application Cardiac M2 isolation (bradycardia blockade)[3]Motion sickness research (failed to prevent, implicating M3)[2]

Application Insight: Tripitramine's exceptional 142-fold selectivity over M3 and 125-fold over M5 makes it the gold standard for isolating M2-mediated cardiac responses without interfering with vascular or glandular M3 receptors[4]. Conversely, idaverine's lack of M1/M2 selectivity renders it unsuitable for central nervous system studies where M1 receptors are densely populated, though it remains a useful comparative tool for peripheral M2/M3 differentiation[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to determine the binding profiles and functional antagonism of these compounds.

Protocol A: Radioligand Binding Assay (Subtype Affinity)

Causality: Chinese Hamster Ovary (CHO-K1) cells are utilized because they lack endogenous muscarinic receptors. Transfecting them with cloned human M1–M5 receptors ensures that the binding data is subtype-pure and free from tissue-specific receptor cross-talk[4]. [3H]-N-methylscopolamine ([3H]-NMS) is chosen as the radioligand because its hydrophilic nature restricts it to surface receptors, providing clean competition curves.

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target muscarinic subtype. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in the same buffer.

  • Incubation: In a final volume of 1 mL, combine the membrane suspension, [3H]-NMS (at a concentration near its Kd​ ), and varying concentrations of the test antagonist (Tripitramine or Idaverine, 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters to separate bound from free radioligand. Wash filters rapidly with ice-cold buffer to minimize dissociation of the bound complex.

  • Quantification: Extract the filters into scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50​ from the competition curve. Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration.

Assay_Workflow Step1 1. Cell Culture (CHO-K1 expressing M1-M5) Step2 2. Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 3. Radioligand Incubation ([3H]-NMS + Antagonist) Step2->Step3 Step4 4. Rapid Filtration (GF/B filters to separate bound/free) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff for Ki determination) Step5->Step6

Fig 2: Step-by-step workflow for the radioligand binding assay used to determine Ki values.

Protocol B: Isolated Organ Bath Assay (Functional Selectivity)

Causality: Binding affinity ( Ki​ ) does not always perfectly translate to functional antagonism ( pA2​ ) due to tissue-specific receptor reserves. The isolated organ bath assay validates M2 vs. M3 selectivity physiologically. Guinea pig right atria are used to measure M2-mediated chronotropy (heart rate), while the guinea pig ileum is used to measure M3-mediated smooth muscle contraction[6].

  • Tissue Preparation: Dissect the spontaneously beating right atrium and a segment of the terminal ileum from a euthanized guinea pig.

  • Organ Bath Setup: Suspend the tissues in 10 mL organ baths containing oxygenated ( 95%O2​/5%CO2​ ) Tyrode's solution at 37°C. Connect tissues to isometric force transducers.

  • Agonist Baseline: Construct cumulative concentration-response curves using a non-selective muscarinic agonist (e.g., carbachol) to establish baseline tissue responsiveness.

  • Antagonist Equilibration: Wash the tissues and incubate with a fixed concentration of the test antagonist (Tripitramine or Idaverine) for 30 minutes.

  • Schild Analysis: Repeat the carbachol concentration-response curve in the presence of the antagonist. Calculate the dose ratio (CR) and plot log(CR−1) against the negative logarithm of the antagonist concentration to determine the pA2​ value.

    • Validation Check: Tripitramine yields a pA2​ of 9.14–9.85 in atria (M2) but only 6.34–6.81 in the ileum (M3), proving a functional selectivity of roughly three orders of magnitude[6].

Application Insights for Drug Development

When designing preclinical studies, the choice between these two compounds must be dictated by the specific receptor subtypes present in the target tissue:

  • For Cardiovascular & Strict M2 Research: Tripitramine is the definitive choice. Its high potency ( Ki​=0.27 nM) and massive selectivity window over M3 and M5 allow researchers to confidently attribute observed physiological changes (such as the blockade of agonist-induced bradycardia) solely to M2 receptor antagonism[3].

  • For Gastrointestinal & Vestibular Research: Idaverine is historically significant in differentiating M2 from M3 functions in mixed-tissue environments. For example, idaverine's failure to prevent motion sickness in feline models—despite its M2 blockade—was pivotal in proving that the motion sickness suppressant effects of antimuscarinic drugs (like scopolamine) are mediated by the M3 receptor, not the M2 receptor[2]. However, its use is deprecated in modern studies requiring M1/M2 differentiation.

References

  • Maggio, R., Barbier, P., Bolognesi, M. L., Minarini, A., Tedeschi, D., & Melchiorre, C. (1994). Binding profile of the selective muscarinic receptor antagonist tripitramine. European Journal of Pharmacology, 268(3), 459-462. URL: [Link]

  • Melchiorre, C., et al. (1993). In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors. British Journal of Pharmacology, 110(1), 310-316. URL: [Link]

  • Lucot, J. B., van Charldorp, K. J., & Tulp, M. T. (1991). Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. Pharmacology Biochemistry and Behavior, 40(2), 345-349. URL: [Link]

  • Bolognesi, M. L., et al. (1998). Universal template approach to drug design: polyamines as selective muscarinic receptor antagonists. Journal of Medicinal Chemistry, 41(21), 4150-4160. URL: [Link]

  • Schiavone, A., et al. (1994). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. British Journal of Pharmacology, 112(1), 165-169. URL: [Link]

Sources

Comparative

Cross-Validation of Idaverine Purity: LC-MS/MS vs. Traditional Analytical Modalities

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmacological agents before they enter critical preclinical phases. Idaverine (CAS: 100927-13-7), a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmacological agents before they enter critical preclinical phases. Idaverine (CAS: 100927-13-7), a highly specific M2-selective muscarinic receptor antagonist, is a prime example. Because it is heavily utilized in neurological and smooth muscle research—such as studies investigating motion sickness and vagally stimulated contractions [1]—even trace impurities can skew receptor binding affinities, leading to false-positive off-target effects.

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional modalities like HPLC-UV and Quantitative NMR (qNMR) for idaverine purity assessment. Furthermore, it provides a field-proven, self-validating LC-MS/MS protocol grounded in current regulatory guidelines.

The Analytical Challenge & Modality Comparison

Idaverine ( C24​H39​N3​O3​ , MW: 417.59 g/mol ) is a secondary/tertiary amine derivative. Traditional purity assessments often rely on HPLC-UV. However, HPLC-UV operates on the assumption that all impurities possess similar molar absorptivities to the parent compound—a dangerous assumption that often masks structurally distinct synthetic byproducts.

To achieve true analytical confidence, an orthogonal cross-validation approach is required. We compare three primary modalities below:

Table 1: Quantitative Comparison of Analytical Modalities for Idaverine
Analytical ModalityPrimary Detection MechanismLimit of Detection (LOD)Structural ElucidationBest Use Case
LC-MS/MS (MRM) Mass-to-charge ( m/z ) & Fragmentation< 1 ng/mL (Trace) High (via MS/MS fragments)Trace impurity profiling & definitive identification.
HPLC-UV Chromophore Absorbance (e.g., 254 nm)~ 1 µg/mLNone (relies on retention time)Bulk purity screening (>99% threshold).
qNMR Nuclear Spin Resonance ( 1H / 13C )~ 10-50 µg/mLVery High (Atomic connectivity)Absolute quantitation without a reference standard.

The Causality of Superiority: LC-MS/MS is the only modality that filters analytes through two distinct physical dimensions: chromatographic retention time (polarity/hydrophobicity) and mass-to-charge ratio (molecular weight and structural fragmentation). If a synthetic byproduct co-elutes with idaverine on an HPLC-UV, it appears as a single pure peak. In LC-MS/MS, the mass spectrometer resolves the co-eluting impurity by isolating specific precursor-to-product ion transitions, preventing overestimation of purity.

CrossValidation Start Synthesized Idaverine Batch HPLC HPLC-UV (Bulk Purity >99%) Start->HPLC qNMR qNMR (Absolute Quantitation) Start->qNMR LCMS LC-MS/MS (Trace Impurity Profiling) Start->LCMS Decision Orthogonal Purity Confirmed? HPLC->Decision qNMR->Decision LCMS->Decision Release Batch Release for In Vivo Studies Decision->Release Yes

Fig 1: Orthogonal cross-validation logic for idaverine batch release.

Causality in LC-MS/MS Method Design

Every parameter in a robust analytical method exists for a specific physicochemical reason.

  • Mobile Phase Selection: Idaverine contains basic amine groups. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we force the amine groups into a fully protonated state ( [M+H]+ ).

    • Chromatographic Causality: Protonation prevents secondary interactions with residual silanol groups on the stationary phase, eliminating peak tailing.

    • Mass Spec Causality: Pre-forming the ions in solution exponentially increases ionization efficiency in Positive Electrospray Ionization (ESI+) mode, driving the LOD down to the picogram level [2].

  • Isotopic Internal Standard (IS): We spike a stable isotope-labeled analog (e.g., Idaverine- d6​ ) into every sample. Because the IS co-elutes exactly with the analyte, it experiences the exact same ion suppression from the matrix. Normalizing the idaverine peak area to the IS peak area mathematically cancels out matrix effects, ensuring absolute trustworthiness in quantitation [3].

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It strictly adheres to the ICH Q2(R2) guidelines for analytical procedure validation [2] and FDA M10 bioanalytical standards [3].

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the idaverine batch and dissolve in 1.0 mL of Methanol (LC-MS grade) to create a 1 mg/mL stock.

  • Perform serial dilutions using H2​O :Acetonitrile (50:50, v/v) to a working concentration of 100 ng/mL.

  • Spike 10 µL of Internal Standard (Idaverine- d6​ , 1 µg/mL) into 990 µL of the working sample.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions (UHPLC)
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min ramp to 95% B over 4.0 min hold at 95% B for 1.0 min re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters (ESI+ MRM)
  • Source Temperature: 400°C.

  • Capillary Voltage: +3.5 kV.

  • Transitions:

    • Quantifier: m/z 418.6 114.1 (Collision Energy: 25 eV)

    • Qualifier: m/z 418.6 165.1 (Collision Energy: 35 eV)

Step 4: The Self-Validating Injection Sequence

A protocol is only as trustworthy as its run sequence. The sequence below ensures the system continuously proves its own validity during the run.

LCMS_Sequence Blank 1. Blank (Carryover Check) SST 2. SST (RT & Tailing) Blank->SST Cal 3. Calibrators (Linearity) SST->Cal QC1 4. QC Samples (Accuracy) Cal->QC1 Samples 5. Unknowns (Purity Check) QC1->Samples QC2 6. Bracket QC (Drift Check) Samples->QC2

Fig 2: Self-validating analytical sequence ensuring continuous data integrity.

System Suitability & Acceptance Criteria:

  • Carryover Check: The Blank injection immediately following the highest calibrator must show an idaverine peak area <20% of the Lower Limit of Quantitation (LLOQ). If this fails, the system is contaminated, preventing false-positive impurity reporting.

  • Precision (SST): 5 replicate injections of a mid-level standard must yield a peak area %RSD ≤2.0% .

  • Accuracy (QCs): Bracketing Quality Control samples must fall within ±15% of their nominal concentration.

Data Interpretation

Upon completion of the run, idaverine purity is calculated not just by the main peak area, but by extracting the ion chromatograms (EIC) for known synthetic precursors and degradation products. If the LC-MS/MS data shows an MRM peak area for idaverine at 99.8% relative abundance, and the qNMR confirms absolute mass fraction at 99.5% , the cross-validation is successful. The batch is analytically cleared for highly sensitive in vivo muscarinic receptor assays.

References

  • Lucot JB, van Charldorp KJ, Tulp MT. (1991). Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. Pharmacology, Biochemistry, and Behavior. PubMed. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

Validation

A Comparative In Vivo Analysis: Idaverine Versus Non-Selective Muscarinic Antagonists

An In-Depth Guide for Researchers and Drug Development Professionals This guide provides a comprehensive in vivo comparison of idaverine, a selective muscarinic antagonist, with traditional non-selective muscarinic antag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of idaverine, a selective muscarinic antagonist, with traditional non-selective muscarinic antagonists. As researchers and drug developers, our focus remains on identifying therapeutic agents with enhanced selectivity and, consequently, a more favorable side-effect profile. This document will delve into the mechanistic distinctions, comparative efficacy in relevant in vivo models, and the practical methodologies for such evaluations.

The rationale for this comparison stems from the ubiquitous nature of muscarinic acetylcholine receptors (mAChRs) and the broad physiological effects of their antagonists.[1] Non-selective antagonists, such as atropine and scopolamine, while clinically effective for various conditions, often lead to a constellation of undesirable side effects due to their indiscriminate blockade of all five muscarinic receptor subtypes (M1-M5).[2][3][4] The development of subtype-selective antagonists like idaverine, which exhibits a preference for the M2 receptor subtype over the M3 subtype, represents a targeted approach to mitigate these off-target effects.[5]

Mechanistic Distinctions: A Tale of Receptor Selectivity

The fundamental difference between idaverine and non-selective muscarinic antagonists lies in their receptor binding profiles. Non-selective antagonists, by definition, exhibit affinity for all muscarinic receptor subtypes, leading to a broad range of physiological responses.[2][3] In contrast, idaverine demonstrates a 20-fold selectivity for M2-binding sites over M3-binding sites.[5] Its affinity for M1 and M2 binding sites appears to be similarly high, although the M1 affinity should be interpreted with caution.[5]

This selectivity is paramount, as different muscarinic receptor subtypes mediate distinct physiological functions. For instance, M2 receptors are predominantly found in the heart, where their activation slows the heart rate, while M3 receptors are crucial for smooth muscle contraction in the gastrointestinal tract, bladder, and airways, as well as for glandular secretions.[2][5]

Signaling Pathways of Muscarinic Antagonism

The following diagram illustrates the generalized signaling pathways affected by muscarinic antagonists. Non-selective antagonists will block all these pathways, whereas a selective antagonist like idaverine will preferentially block the M2-mediated pathway.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle, Cardiac Myocyte) cluster_antagonists Antagonists ACh Acetylcholine (ACh) M2 M2 Receptor ACh->M2 Binds M3 M3 Receptor ACh->M3 Binds Gi Gi Protein M2->Gi Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Contraction Smooth Muscle Contraction / Glandular Secretion Ca_release->Contraction HR_decrease Decreased Heart Rate PKA->HR_decrease Inhibition of channels Idaverine Idaverine (M2 > M3 selective) Idaverine->M2 Blocks NonSelective Non-selective Antagonists (e.g., Atropine) NonSelective->M2 Blocks NonSelective->M3 Blocks

Caption: Muscarinic receptor signaling and points of antagonism.

Comparative In Vivo Performance: Efficacy and Side-Effect Profiles

The in vivo effects of muscarinic antagonists are a direct consequence of their receptor selectivity. A summary of the expected comparative performance is presented below.

Parameter Idaverine (M2 > M3 Selective) Non-Selective Muscarinic Antagonists (e.g., Atropine, Scopolamine) Supporting Evidence
Gastrointestinal Motility Less pronounced inhibition compared to non-selective antagonists.Significant reduction in motility and secretions, often leading to constipation.[2][6]M3 receptors are primarily responsible for gastrointestinal contractility.[6] Idaverine's lower affinity for M3 receptors suggests a reduced impact.
Cardiovascular Effects Potential for tachycardia due to M2 blockade on the sinoatrial node.[3]Tachycardia is a hallmark effect due to M2 receptor blockade.[3][7]The heart rate is under parasympathetic tone via M2 receptors.[3]
Salivary and Bronchial Secretions Milder reduction in secretions.Potent inhibition leading to dry mouth and reduced bronchial secretions.[2]These functions are largely mediated by M3 receptors.
Central Nervous System (CNS) Effects Dependent on blood-brain barrier penetration.Can cause a range of CNS effects from sedation and amnesia to excitement and confusion, especially with agents that cross the blood-brain barrier readily like scopolamine.[1][4]Non-selective blockade of central muscarinic receptors disrupts various cognitive and motor functions.
Urinary Bladder Contraction Less effective at inhibiting detrusor muscle contraction.Effective in reducing bladder contractility, used to treat overactive bladder.[3]M3 receptors are key in bladder smooth muscle contraction.

In Vivo Experimental Protocols: A Guide to Comparative Assessment

To empirically validate the theoretical differences, rigorous in vivo experimentation is essential. The following are detailed protocols for key comparative assays.

Assessment of Gastrointestinal Motility: Whole Gut Transit Scintigraphy

This protocol provides a quantitative measure of the effects of muscarinic antagonists on gastrointestinal transit.

cluster_protocol Gastrointestinal Motility Assay Workflow start Animal Acclimatization (e.g., Rats, Mice) fasting Fasting (12-24h) with ad libitum water start->fasting dosing Drug Administration (Idaverine, Atropine, Vehicle) fasting->dosing radiabel radiabel dosing->radiabel radiolabel Oral Gavage of Radiolabeled Meal (e.g., ¹¹¹In-DTPA) imaging Serial Scintigraphic Imaging (e.g., Gamma Camera) at multiple time points analysis Quantification of Gastric Emptying, Small Intestinal Transit, and Colonic Transit imaging->analysis end Comparative Data Analysis analysis->end radiabel->imaging

Caption: Workflow for assessing gastrointestinal motility in vivo.

Methodology:

  • Animal Preparation: Acclimatize male Wistar rats (200-250g) for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Fasting: Fast the animals for 18-24 hours prior to the experiment, with continued access to water.

  • Drug Administration: Administer idaverine, a non-selective antagonist (e.g., atropine), or vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) at predetermined doses.

  • Radiolabeled Meal: 30 minutes post-drug administration, administer a non-absorbable radiolabeled marker (e.g., 0.5 mL of a solution containing 5 µCi of Indium-111 bound to diethylenetriaminepentaacetic acid, ¹¹¹In-DTPA) mixed with a semi-solid meal via oral gavage.

  • Scintigraphic Imaging: At defined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), anesthetize the animals and acquire ventral images using a gamma camera.

  • Data Analysis: Define regions of interest (ROIs) for the stomach, small intestine, and colon. Calculate the geometric center (GC) of the radioactivity at each time point to quantify transit. A lower GC value indicates slower transit. Compare the GC values between treatment groups using appropriate statistical analysis (e.g., ANOVA).

Evaluation of Cardiovascular Effects: Telemetry in Conscious Animals

This protocol allows for the continuous monitoring of cardiovascular parameters in freely moving animals, providing a robust assessment of drug effects.

Methodology:

  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel) into the peritoneal cavity of rats. Position the blood pressure catheter in the descending aorta and the ECG leads in a lead II configuration. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure) for at least 24 hours before drug administration.

  • Drug Administration: Administer idaverine, a non-selective antagonist, or vehicle to the animals.

  • Continuous Monitoring: Continuously record heart rate and blood pressure for a defined period post-administration (e.g., 24 hours).

  • Data Analysis: Analyze the telemetry data to determine changes from baseline in heart rate and blood pressure for each treatment group. Pay particular attention to the onset and duration of any observed tachycardia.

Assessment of Salivary Secretion: Pilocarpine-Induced Sialorrhea

This protocol measures the inhibitory effect of muscarinic antagonists on glandular secretion.

Methodology:

  • Animal Preparation: Use mice (e.g., male ICR, 25-30g).

  • Drug Administration: Administer idaverine, a non-selective antagonist, or vehicle.

  • Induction of Salivation: 30 minutes post-antagonist administration, inject a muscarinic agonist such as pilocarpine (e.g., 4 mg/kg, subcutaneous) to induce salivation.

  • Saliva Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the animals' mouths for a fixed period (e.g., 15 minutes).

  • Quantification: Remove and re-weigh the cotton balls. The difference in weight represents the amount of saliva secreted.

  • Data Analysis: Compare the amount of saliva produced in each treatment group. A reduction in saliva production indicates an antimuscarinic effect.

Conclusion: The Path Towards Selective Muscarinic Antagonism

The in vivo comparison of idaverine with non-selective muscarinic antagonists underscores the significant advantages of receptor selectivity. While both classes of drugs demonstrate efficacy in modulating physiological processes governed by the parasympathetic nervous system, the targeted action of idaverine on M2 receptors suggests a potential for a more refined therapeutic window with a reduced burden of M3-mediated side effects such as constipation and dry mouth.

The experimental protocols outlined in this guide provide a framework for the rigorous in vivo characterization of novel muscarinic antagonists. By employing such self-validating systems, researchers can generate robust and reproducible data to inform the drug development process. The ultimate goal remains the development of highly selective ligands that can deliver therapeutic benefit with minimal off-target effects, thereby improving patient outcomes.

References

  • Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. [Link]

  • Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. [Link]

  • Muscarinic Receptor Agonists and Antagonists. [Link]

  • Muscarinic Receptor Agonists and Antagonists. [Link]

  • Validation of the Differential Cardiovascular Effects of the Antimuscarinic Agents Darifenacin and Tolterodine in a Randomized, Placebo-Controlled, 3-Way Crossover Study. [Link]

  • In Vivo Quantitative Autoradiographic Analysis of Brain Muscarinic Receptor Occupancy by Antimuscarinic Agents for Overactive Bladder. [Link]

  • Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. [Link]

  • In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. [Link]

  • Muscarinic antagonist - Wikipedia. [Link]

  • Differential effects of selective and non-selective muscarinic antagonists on gastrointestinal transit and bowel function in healthy women. [Link]

  • In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine. [Link]

  • In vivo quantitative autoradiographic analysis of brain muscarinic receptor occupancy by antimuscarinic agents for overactive bladder treatment. [Link]

  • Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Function. [Link]

  • Differential Pharmacological Effects of Antimuscarinic Drugs on Heart Rate: A Randomized, Placebo-controlled, Double-blind, Crossover Study With Tolterodine and Darifenacin in Healthy Participants ≥50 Years. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Idaverine: A Risk-Based Approach for Laboratory Settings

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire research lifecycle. The proper management and disposal of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire research lifecycle. The proper management and disposal of chemical reagents, especially active pharmaceutical ingredients (APIs) like Idaverine, is a critical, non-negotiable aspect of laboratory operations. Improper disposal not only poses a direct risk to personnel but also contributes to the growing crisis of pharmaceutical pollution in our environment.[1][2][3] This guide provides a comprehensive, risk-based framework for the safe and compliant disposal of Idaverine, designed for researchers and drug development professionals.

Pillar 1: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. While a comprehensive Safety Data Sheet (SDS) for Idaverine is not universally accessible, we can infer a risk profile based on its classification as an antispasmodic agent and general characteristics of APIs.

Assumed Hazard Profile for Idaverine:

  • Biological Activity: As a pharmacologically active molecule, Idaverine is designed to have a biological effect. Its release into the environment can have unintended, adverse effects on ecosystems, even at very low concentrations.[2][4]

  • Chemical Reactivity: The potential for reaction with other common laboratory waste streams (acids, bases, oxidizers) is unknown. Therefore, segregation is a critical precautionary measure.[5]

  • Toxicity: Acute and chronic toxicity data are not widely published. All APIs should be handled as potentially toxic substances.

Your Responsibility: Always consult the manufacturer-provided SDS, if available. If no SDS is provided, you must operate under a conservative "handle with caution" principle.

Pillar 2: The Disposal Hierarchy - A Decision-Making Framework

Effective waste management prioritizes the elimination and reduction of waste before considering disposal. This hierarchy should guide all laboratory activities involving Idaverine.

DisposalHierarchy cluster_legend Prevention Prevention & Reduction (Most Preferred) Reuse Chemical Treatment / Neutralization (Use with Extreme Caution) Prevention->Reuse p1 Order only what is needed. Use efficient reaction scales. Disposal Disposal via Licensed Handler (Primary Recommended Route) Reuse->Disposal p2 Only if a validated, safe protocol exists. Must not generate more hazardous byproducts. Landfill Discharge to Drain / Landfill (Least Preferred / Prohibited) Disposal->Landfill p3 Segregate, label, and store for professional disposal. p4 Unacceptable for APIs due to environmental risk.

Caption: The Waste Management Hierarchy for Idaverine.

Pillar 3: Step-by-Step Disposal Protocols

This section details the operational procedures for managing different forms of Idaverine waste. The cardinal rule is never to dispose of pure or concentrated Idaverine, or any untreated API, down the drain or in the general trash .[1][6][7]

The moment waste is generated, it must be segregated to prevent accidental chemical reactions and ensure proper disposal routing.

  • Establish Designated Waste Containers: At the point of generation (e.g., in the fume hood where you are working), set up clearly labeled, dedicated waste containers for Idaverine.

  • Maintain Chemical Separation: At a minimum, segregate Idaverine waste from the following:

    • Acids

    • Bases

    • Oxidizers

    • Halogenated Solvents

    • Non-halogenated Solvents

  • Rationale: Mixing unknown compounds can lead to exothermic reactions, gas generation, or the creation of new, more hazardous substances. Segregation is a fundamental principle of laboratory safety.[5]

WasteSegregation IdaverineWaste Idaverine Waste (Solid & Liquid) AcidWaste Acid Waste IdaverineWaste->AcidWaste DO NOT MIX SolventWaste Solvent Waste IdaverineWaste->SolventWaste DO NOT MIX GeneralTrash General Lab Trash IdaverineWaste->GeneralTrash DO NOT MIX

Caption: Mandatory segregation of Idaverine waste streams.

Proper containerization and labeling are legally required and essential for the safety of all personnel who may handle the waste.

  • Select Compatible Containers: Use containers made of a material compatible with the waste. For solids, a screw-top polyethylene jar is suitable. For solutions, use borosilicate glass or polyethylene containers that can be tightly sealed.[5]

  • Label Immediately: All waste containers must be labeled clearly and indelibly before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Idaverine Waste"

    • A list of all components, including solvents and their approximate concentrations.

    • The primary hazard(s) (e.g., "Toxic," "Biologically Active API")

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher/laboratory.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5]

The appropriate disposal route depends on the form and concentration of the Idaverine waste.

Waste StreamDescriptionRecommended Disposal Pathway
Bulk/Unused Idaverine (Solid) Pure, expired, or surplus Idaverine powder.DO NOT ATTEMPT TO TREAT. Place in a labeled hazardous waste container. Arrange for pickup by your institution's licensed hazardous waste handler.
Contaminated Labware (Solid) Gloves, pipette tips, weigh boats, contaminated silica gel.Place in a dedicated, sealed, and labeled hazardous waste bag or container. This is considered solid chemical waste and must be collected by a licensed hazardous waste handler.[8][9]
Concentrated Idaverine Solutions Stock solutions, reaction mixtures, or instrument rinse with >1% Idaverine.Collect in a labeled hazardous liquid waste container. DO NOT DRAIN DISPOSE. Arrange for pickup by your institution's licensed hazardous waste handler.
Dilute Aqueous Solutions (<1%) Final rinses of glassware (after initial solvent rinse), buffer solutions.Extreme Caution Advised. While some institutional guidelines may permit drain disposal of very dilute, non-hazardous materials, this is not recommended for APIs due to their potential for ecotoxicity.[2] The most responsible course of action is to collect these solutions as hazardous liquid waste for professional disposal.
Empty Stock Containers The original bottle the Idaverine was supplied in.Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste. After rinsing, deface or remove the label completely, and dispose of the container in the appropriate glass or plastic recycling bin.[5][10]

All generated Idaverine waste streams, properly segregated and labeled, must be disposed of through your organization's designated hazardous waste management program.

  • Store Securely: Keep sealed waste containers in a designated, secure satellite accumulation area within your laboratory.

  • Schedule Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Maintain Records: Keep a log of the waste generated, including its composition, quantity, and date of disposal, as required by your institution and local regulations.

Pillar 4: Emergency Procedures & Spill Management
  • Spill Response (Small Scale):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and two pairs of chemical-resistant gloves.

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Spill Response (Large Scale):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive, risk-based disposal framework, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and act as a responsible steward of the environment.

References

  • Management of Pharmaceutical Household Waste. OECD.[Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.[Link]

  • Chemically hazardous waste. Environmental Science Center - The University of Tokyo.[Link]

  • An Invisible Crisis: The Hidden Environmental Impact of Pharmaceutical Waste. Earth.Org.[Link]

  • Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention. Frontiers in Pharmacology.[Link]

  • Medication disposal: How-to guide for different types. Medical News Today.[Link]

  • Pharmaceuticals in the Environment. United Nations Environment Programme (UNEP).[Link]

  • Pharmaceutical waste management: sources, environmental impacts, and sustainable solutions. ResearchGate.[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities.[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.[Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA).[Link]

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling Idaverine

A Senior Application Scientist's Field-Proven Insights into Laboratory Safety and Chemical Handling As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our un...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Laboratory Safety and Chemical Handling

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of any research chemical, including the M2-selective muscarinic antagonist Idaverine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedurally-focused framework for the safe handling of Idaverine, grounded in the principles of risk assessment and scientific integrity. While specific toxicological data for Idaverine is not extensively documented, the protocols outlined here are based on established best practices for handling research chemicals of unknown hazard potential.[1]

The Foundation of Safety: Understanding Idaverine's Profile
PropertyDataSource
Chemical Name (S)-1-(4-(ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butanoyl)-N,N-dimethylpiperidine-4-carboxamideMedKoo Biosciences[2]
CAS Number 100927-13-7MedKoo Biosciences[2]
Molecular Formula C24H39N3O3MedKoo Biosciences[2]
Molecular Weight 417.59 g/mol MedKoo Biosciences[2]
Known Use Research chemical, M2-selective muscarinic antagonistMedKoo Biosciences[2]
Appearance Not specified, likely a solidGeneral chemical information
Solubility Not specified
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place.MedKoo Biosciences[2]

Given the lack of specific hazard information, a conservative approach is mandated. We must assume that Idaverine could possess properties that are harmful upon contact, inhalation, or ingestion.

The Core of Protection: A Multi-Layered PPE Strategy

The selection and use of Personal Protective Equipment (PPE) is the most direct barrier between the researcher and potential chemical exposure. The following represents the minimum required PPE for handling Idaverine in a laboratory setting.

Before considering wearable PPE, it is imperative to utilize engineering controls. All handling of Idaverine powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

The following table outlines the essential PPE for handling Idaverine, with explanations rooted in practical laboratory experience.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile gloves are the standard for handling most research chemicals due to their resistance to a broad range of substances. Always inspect gloves for any signs of degradation or punctures before use.[3] For procedures with a higher risk of splashing, consider double-gloving .[4]
Body Protection A laboratory coat is mandatory to protect against splashes and spills. Ensure the coat is fully buttoned. For larger quantities or procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended.[5]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. However, for any procedure involving the handling of powdered Idaverine or the potential for splashes, goggles offer superior protection.[5] A face shield worn over safety glasses or goggles is advised when there is a significant risk of splashes to the face.[4][5]
Respiratory Protection When handling powdered Idaverine outside of a certified fume hood (a practice that should be avoided), a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is essential.[6] The specific type of respirator should be determined by a formal risk assessment.
Procedural Mastery: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as it is about its selection. The following workflows are designed to be self-validating systems, minimizing the risk of contamination during use and removal.

This sequence is designed to ensure that the most contaminated items are handled in a way that prevents cross-contamination.

G cluster_0 PPE Donning Sequence A 1. Lab Coat B 2. Goggles/Face Shield A->B C 3. Gloves (and second pair if double-gloving) B->C

Figure 1: Recommended PPE Donning Sequence

The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is "most contaminated to least contaminated."

G cluster_1 PPE Doffing Sequence D 1. Gloves (outer pair if double-gloved) E 2. Goggles/Face Shield D->E F 3. Lab Coat E->F G 4. Gloves (inner pair) F->G H 5. Wash Hands Thoroughly G->H

Figure 2: Recommended PPE Doffing Sequence

Proper disposal of contaminated materials is essential to prevent secondary exposure.

  • Solid Waste: All disposable PPE (gloves, disposable lab coats), as well as any materials used to clean up spills of Idaverine (e.g., absorbent pads, wipes), should be placed in a clearly labeled hazardous waste container.[1]

  • Sharps: Any needles or other sharps contaminated with Idaverine must be disposed of in a designated sharps container.[6]

  • Unused Idaverine: Unused or waste Idaverine should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1] Do not pour chemical waste down the drain.

  • Reusable PPE: Reusable items such as goggles and face shields should be decontaminated according to your institution's approved procedures before reuse.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][4]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

All laboratory personnel should be aware of the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[8]

Conclusion: A Culture of Safety

The safe handling of research chemicals like Idaverine is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. This guide provides a robust framework for the use of personal protective equipment, but it is the responsibility of every researcher to apply these principles diligently and to continuously assess and mitigate the risks inherent in their work. By integrating these practices into your daily laboratory operations, you can help ensure a safe and productive research environment for yourself and your colleagues.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Health and Safety Compliance for the Research Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Chemical Safety in Research and Teaching. (n.d.).
  • Idaverine | CAS# 100927-13-7 | Biochemical. (n.d.). MedKoo Biosciences.
  • General Chemical Safety Guidelines. (2026, March 19). UCSD Blink.
  • Denaverine - Safety D
  • Epidemic Control. (n.d.).
  • Ivermectin Safety Data Sheet. (n.d.). Hayashi Pure Chemical Ind., Ltd.
  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety.
  • Sigma - I8898 - SAFETY D
  • Handling hazardous drugs and related waste safely for hospital services staff. (n.d.).
  • 04 Icariin Safety D
  • Safe handling and waste management of hazardous drugs. (n.d.). eviQ.
  • Ethylenimine (CAS 151-56-4) - Chemical & Physical Properties. (n.d.). Cheméo.
  • Aziridine | CH2NHCH2 | CID 9033. (n.d.). PubChem - NIH.
  • 01 Aconitine Safety D
  • Etravirine - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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